molecular formula C13H17FN2O2 B1498781 Benzyl 3-amino-4-fluoropiperidine-1-carboxylate CAS No. 1184920-12-4

Benzyl 3-amino-4-fluoropiperidine-1-carboxylate

Cat. No.: B1498781
CAS No.: 1184920-12-4
M. Wt: 252.28 g/mol
InChI Key: JREMPGXODKGFEJ-UHFFFAOYSA-N
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Description

Benzyl 3-amino-4-fluoropiperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H17FN2O2 and its molecular weight is 252.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 3-amino-4-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c14-11-6-7-16(8-12(11)15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREMPGXODKGFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1F)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654972
Record name Benzyl 3-amino-4-fluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184920-12-4
Record name Benzyl 3-amino-4-fluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of Benzyl 3-amino-4-fluoropiperidine-1-carboxylate: Navigating Stereochemistry and Functionality

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into piperidine scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as basicity (pKa) and lipophilicity, which can significantly enhance drug efficacy and safety profiles.[1][2][3][4][5] Benzyl 3-amino-4-fluoropiperidine-1-carboxylate is a valuable building block that combines the conformational rigidity of the piperidine ring with the electronic effects of a fluorine atom and the synthetic versatility of an amino group. This guide provides an in-depth examination of a plausible and robust synthetic pathway to this key intermediate, grounded in established chemical principles and supported by authoritative literature. We will dissect the strategic considerations behind the chosen route, provide detailed experimental protocols, and offer insights into the critical aspects of stereochemical control and protecting group strategy.

The Strategic Importance of Fluorinated Piperidines in Drug Discovery

The piperidine motif is one of the most prevalent saturated N-heterocycles in FDA-approved pharmaceuticals.[6] Its conformational pre-organization and ability to present substituents in well-defined spatial orientations make it an ideal scaffold. The incorporation of fluorine, a bioisostere of hydrogen with unique electronic properties, further enhances its utility.

Key Advantages of Fluorination:

  • Basicity Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the piperidine nitrogen. This is a critical parameter for optimizing drug absorption, distribution, metabolism, and excretion (ADME) properties and for mitigating off-target effects, such as binding to the hERG potassium ion channel, which is associated with cardiovascular toxicity.[5] The stereochemical relationship between the fluorine and the nitrogen lone pair (e.g., axial vs. equatorial) can fine-tune this effect.[5]

  • Conformational Control: The C-F bond can influence the conformational preference of the piperidine ring through steric and electronic interactions, including the gauche effect.[6][7] This allows for the stabilization of desired bioactive conformations.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to improved drug half-life.

  • Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and selectivity.

The target molecule, this compound, provides a synthetically accessible platform to leverage these benefits. The benzyloxycarbonyl (Cbz) group offers robust protection of the ring nitrogen, while the free amino group at the 3-position serves as a handle for further derivatization and scaffold elaboration.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule is crucial for designing an efficient forward synthesis. The chosen strategy prioritizes stereocontrol and the use of commercially available or readily accessible starting materials.

G target This compound intermediate1 N-Cbz-3-amino-4-hydroxypiperidine target->intermediate1 Deoxyfluorination intermediate2 N-Cbz-3-amino-4-oxopiperidine intermediate1->intermediate2 Stereoselective Reduction intermediate3 N-Cbz-4-oxopiperidine intermediate2->intermediate3 Amination start 1-Benzyl-4-piperidone intermediate3->start Protecting Group Exchange

Caption: Retrosynthetic analysis of the target compound.

This retrosynthetic pathway identifies key transformations:

  • Deoxyfluorination: The final fluorine atom can be installed by converting a hydroxyl group. This is a common and effective method for introducing fluorine.

  • Stereoselective Reduction: The stereochemistry of the hydroxyl and amino groups can be established through the stereoselective reduction of a ketone precursor.

  • Amination: The amino group can be introduced onto a ketone.

  • Protecting Group Manipulation: The synthesis begins with a commercially available piperidone, requiring a protecting group exchange to the desired Cbz group.

Proposed Forward Synthesis Pathway

This section details a step-by-step synthetic route, explaining the rationale behind each transformation and providing generalized experimental protocols.

Workflow Overview

G A 1-Benzyl-4-piperidone B Benzyl 4-oxopiperidine-1-carboxylate A->B Cbz Protection C Benzyl 3-amino-4-oxopiperidine-1-carboxylate B->C Amination D Benzyl 3-amino-4-hydroxypiperidine-1-carboxylate C->D Reduction E This compound D->E Fluorination

Caption: Proposed forward synthesis workflow.

Step 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate
  • Objective: To replace the N-benzyl group with a Cbz group, which is stable under various reaction conditions and can be removed by hydrogenolysis.

  • Causality: Direct fluorination or amination on N-benzyl-4-piperidone can be complicated by the reactivity of the benzyl group. The Cbz group is a carbamate, which deactivates the nitrogen lone pair, preventing side reactions and offering predictable reactivity.

Experimental Protocol:

  • To a solution of 1-benzyl-4-piperidone in a suitable solvent (e.g., toluene), add 1-chloroethyl chloroformate (ACE-Cl) at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction and concentrate under reduced pressure.

  • Dissolve the residue in methanol and heat to reflux to cleave the intermediate carbamate.

  • After cooling and concentration, dissolve the resulting piperidone hydrochloride salt in a mixture of water and a suitable organic solvent (e.g., dichloromethane).

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) and a base (e.g., sodium carbonate or triethylamine) to perform the Cbz protection.

  • Stir vigorously until the reaction is complete. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to yield the product.

Parameter Value/Condition Rationale
Reagents 1-chloroethyl chloroformate, Benzyl chloroformateACE-Cl for de-benzylation; Cbz-Cl for protection.
Solvents Toluene, Methanol, DichloromethaneSelected for solubility and appropriate boiling points.
Temperature 0 °C to RefluxControlled temperature for safe and efficient reaction.
Work-up Aqueous wash, ExtractionStandard procedure to purify the product.
Step 2: Synthesis of Benzyl 3-amino-4-oxopiperidine-1-carboxylate
  • Objective: To introduce an amino group at the C3 position adjacent to the ketone.

  • Causality: This step creates the precursor for the desired 3-amino-4-substituted pattern. A common method is nitrosation followed by reduction.

Experimental Protocol:

  • Dissolve Benzyl 4-oxopiperidine-1-carboxylate in a suitable solvent such as acetic acid.

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise, maintaining the temperature.

  • Stir the reaction at low temperature for several hours until the formation of the oxime is complete.

  • For the reduction of the oxime to the amine, a reagent like zinc dust in acetic acid or catalytic hydrogenation (e.g., H₂, Pd/C) can be employed.

  • After the reduction is complete, neutralize the reaction mixture carefully with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to obtain the aminoketone.

Parameter Value/Condition Rationale
Reagents Sodium nitrite, Zinc/Acetic Acid or H₂/Pd/CNaNO₂ for nitrosation; reducing agent for amine formation.
Solvent Acetic AcidProvides the acidic medium required for nitrosation.
Temperature 0-5 °CLow temperature to control the reactivity of nitrous acid.
Work-up Neutralization, ExtractionTo isolate the basic amino product.
Step 3: Stereoselective Reduction to Benzyl 3-amino-4-hydroxypiperidine-1-carboxylate
  • Objective: To reduce the ketone to a hydroxyl group, establishing the relative stereochemistry between the C3-amino and C4-hydroxyl groups.

  • Causality: The choice of reducing agent is critical for stereocontrol. A bulky reducing agent will typically approach from the less hindered face of the ketone, leading to a specific diastereomer. For example, reduction with sodium borohydride (NaBH₄) often provides good diastereoselectivity. The amino group can direct the hydride delivery, leading to the syn or anti diol, depending on the conditions.

Experimental Protocol:

  • Dissolve the aminoketone from the previous step in a protic solvent like methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise, controlling the evolution of gas.

  • Stir the reaction at 0 °C to room temperature until the starting material is fully consumed.

  • Quench the reaction by the slow addition of water or dilute acid.

  • Remove the solvent under reduced pressure and extract the product into an organic solvent.

  • Wash, dry, and concentrate the organic phase to yield the amino alcohol. Diastereomers may need to be separated by column chromatography.

Parameter Value/Condition Rationale
Reagent Sodium Borohydride (NaBH₄)A mild and selective reducing agent for ketones.
Solvent Methanol or EthanolProtic solvents suitable for borohydride reductions.
Temperature 0 °C to Room Temp.To moderate the reaction rate.
Work-up Quenching, ExtractionTo destroy excess reagent and isolate the product.
Step 4: Deoxyfluorination to this compound
  • Objective: To replace the hydroxyl group with a fluorine atom with inversion of stereochemistry (SN2 mechanism).

  • Causality: Deoxyfluorination reagents are used to convert alcohols to fluorides. Diethylaminosulfur trifluoride (DAST) or similar reagents are effective for this transformation. The reaction proceeds via an SN2 pathway, resulting in an inversion of configuration at the C4 center. The amino group must often be protected (e.g., as a Boc or trifluoroacetamide derivative) before this step to prevent side reactions with the highly reactive fluorinating agent.[5]

Experimental Protocol:

  • (Optional but recommended) Protect the C3-amino group, for example, by reacting the amino alcohol with Di-tert-butyl dicarbonate (Boc₂O) to form the Boc-protected amine.

  • Dissolve the (protected) amino alcohol in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add a solution of DAST or a similar fluorinating agent (e.g., Deoxo-Fluor®) in the same solvent dropwise.

  • Allow the reaction to stir at -78 °C and then slowly warm to room temperature.

  • Carefully quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate.

  • If a temporary protecting group was used on the amine, it can be removed at this stage (e.g., Boc removal with trifluoroacetic acid).

  • Purify the final product by column chromatography to obtain this compound.

Parameter Value/Condition Rationale
Reagent DAST or Deoxo-Fluor®Standard reagents for deoxyfluorination of alcohols.
Solvent Anhydrous DichloromethaneAprotic solvent to prevent reaction with the fluorinating agent.
Temperature -78 °C to Room Temp.Low temperature is critical for controlling reactivity and minimizing side reactions.
Work-up Careful Quenching, ExtractionTo safely neutralize the reactive reagent and isolate the product.

Trustworthiness and Self-Validation

The integrity of this synthetic pathway relies on rigorous in-process controls and characterization at each step.

  • Spectroscopic Analysis: 1H NMR, 13C NMR, and 19F NMR spectroscopy are essential to confirm the structure and stereochemistry of intermediates and the final product. The coupling constants (e.g., JH-F) are particularly diagnostic for determining the relative orientation of the fluorine atom.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of each new compound.

  • Chromatographic Purity: HPLC or GC analysis should be performed to assess the purity of the final compound and intermediates, ensuring that impurities are identified and controlled.

  • Stereochemical Validation: For enantioselective syntheses, chiral HPLC or the use of chiral shift reagents in NMR can be employed to determine the enantiomeric excess (ee) or diastereomeric ratio (dr).

By adhering to these analytical practices, the identity and quality of this compound can be unequivocally established, ensuring its suitability for subsequent use in drug discovery programs.

References

  • Schade, D., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11236–11242. [Link][6][7]

  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link][5]

  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932–4946. [Link][1][2][3][4]

  • Couturier, C., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(5), 456–462. [Link][8]

  • Woźniak, K., & Stawinski, J. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4947. [Link][9]

  • Wikipedia contributors. (2023). Electrophilic fluorination. Wikipedia, The Free Encyclopedia. [Link][10]

  • PubChem. (n.d.). (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link][11]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Benzyl 3-amino-4-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl 3-amino-4-fluoropiperidine-1-carboxylate is a synthetic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a piperidine core, a primary amine, a strategic fluorine substituent, and a benzyloxycarbonyl (Cbz or Z) protecting group, makes it a versatile scaffold for creating novel chemical entities with potential therapeutic or biological activity. The precise arrangement of these functional groups imparts a unique set of physicochemical properties that are critical to its application in drug discovery and development.

This guide provides an in-depth analysis of the core physicochemical properties of this compound. As a senior application scientist, the aim is not merely to present data, but to provide a causal understanding of why these properties are what they are, how they are reliably measured, and what their implications are for researchers in the field. We will explore the ionization constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility, grounding our discussion in authoritative principles and validated experimental protocols.

Section 1: Molecular Structure and Core Attributes

The foundational step in characterizing any molecule is a thorough understanding of its structure and fundamental identifiers.

Chemical Structure: Image of the chemical structure of this compound would be placed here.

Table 1: Core Molecular Identifiers

Property Value Source
IUPAC Name benzyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate [1]
CAS Number 1207853-15-3 [1][2][3]
Molecular Formula C13H17FN2O2 [1][2][3]
Molecular Weight 252.28 g/mol [1][2]

| Computed XLogP3 | 1.3 |[1] |

Discussion of Key Structural Features:
  • Piperidine Core: A saturated heterocycle that is a common motif in many approved drugs, providing a three-dimensional framework.

  • Benzyloxycarbonyl (Cbz) Group: This carbamate serves as a protecting group for the piperidine nitrogen, preventing its participation in reactions. Its aromatic nature significantly contributes to the molecule's lipophilicity and provides a chromophore for UV detection.

  • 3-Amino Group: As the primary basic center, this group is crucial for biological interactions and is the main determinant of the molecule's ionization state at physiological pH.

  • 4-Fluoro Substituent: The strategic placement of a fluorine atom has profound effects. Fluorine is the most electronegative element, and its electron-withdrawing nature can lower the basicity (pKa) of the nearby amino group.[4] This modulation is a key strategy in medicinal chemistry to fine-tune a compound's properties for better absorption and distribution.[5][6][7][8] Furthermore, replacing a C-H bond with a more stable C-F bond can block sites of metabolic oxidation, potentially improving the compound's metabolic stability and half-life.[4]

Section 2: Ionization Constant (pKa) - The Arbiter of Biological Behavior

The pKa is arguably the most important physicochemical parameter for an ionizable molecule. It dictates the ratio of the charged (protonated) to the uncharged (neutral) form at any given pH, a relationship quantified by the Henderson-Hasselbalch equation.[9][10][11][12][13] This charge state governs aqueous solubility, membrane permeability, and the ability to form ionic bonds with biological targets.

For this compound, the pKa of the 3-amino group determines its behavior in physiological environments (e.g., blood plasma at pH ~7.4). The electron-withdrawing effect of the adjacent fluorine atom is expected to lower the pKa compared to a non-fluorinated analog, a phenomenon that has been exploited in drug design.[14]

Experimental Protocol: pKa Determination by Potentiometric Titration

This method is a gold standard for its reliability and direct measurement of ionization. It involves monitoring pH changes as a standardized titrant (acid or base) is added to a solution of the compound.

Methodology:

  • System Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[15]

  • Sample Preparation: Prepare a ~1 mM solution of the test compound in an appropriate solvent system (e.g., water with a small amount of co-solvent if needed for solubility). Maintain a constant ionic strength throughout the experiment by adding a background electrolyte like 0.15 M KCl.[15]

  • Titration:

    • Make the sample solution acidic (pH ~1.8-2.0) with a standardized solution of 0.1 M HCl.

    • Begin titration by adding small, precise aliquots of a standardized 0.1 M NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The inflection point of this sigmoid curve corresponds to the equivalence point. The pKa is the pH value at the half-equivalence point, where the concentrations of the protonated and neutral species are equal.[16]

  • Validation: Perform a minimum of three independent titrations to ensure reproducibility and report the average pKa with the standard deviation.[15]

pKa_Workflow Workflow for pKa Determination via Potentiometric Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A 1. Calibrate pH Meter (pH 4, 7, 10 Buffers) B 2. Prepare ~1 mM Analyte Solution in 0.15 M KCl A->B C 3. Acidify sample to pH ~2 with 0.1 M HCl B->C D 4. Add aliquots of standardized 0.1 M NaOH C->D E 5. Record pH after each addition (stabilized) D->E F 6. Plot pH vs. Volume NaOH E->F G 7. Determine half-equivalence point F->G H 8. Read pKa from curve (pKa = pH at half-equiv.) G->H

Caption: Workflow for pKa Determination via Potentiometric Titration.

Section 3: Lipophilicity (LogP/LogD) - The Key to Membrane Permeation

Lipophilicity, the "oil-loving" nature of a molecule, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) is more physiologically relevant as it is pH-dependent. These parameters are central to guidelines like Lipinski's Rule of Five, which predict the oral bioavailability of drug candidates.[17][18][19][20][21]

Experimental Protocol: LogP/LogD Determination by Shake-Flask Method

The shake-flask method, as described in OECD Guideline 107, is the benchmark for determining LogP.[22][23][24] It directly measures the partitioning of a compound between two immiscible phases.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water (or a buffer of desired pH for LogD, e.g., PBS at pH 7.4) with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble. The final concentration should be low enough to avoid saturation in either phase.

  • Partitioning:

    • Combine the n-octanol and aqueous phases in a suitable vessel at a defined volume ratio.

    • Add the test compound.

    • Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically several hours).

  • Phase Separation: Separate the two phases cleanly, typically by centrifugation to break any emulsions.[24]

  • Quantification: Accurately measure the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate the LogP (or LogD) using the formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Water] )

  • Validation: The experiment should be performed in triplicate. The sum of the compound recovered from both phases should be compared to the initial amount to check for mass balance.[24]

LogP_Workflow Workflow for LogP/LogD Determination (Shake-Flask) cluster_quant Quantification A 1. Prepare pre-saturated n-octanol and buffer (pH 7.4) B 2. Add known amount of compound to mixture A->B C 3. Shake vigorously to reach equilibrium B->C D 4. Separate phases via centrifugation C->D E 5a. Analyze Octanol Phase (e.g., HPLC-UV) D->E F 5b. Analyze Aqueous Phase (e.g., HPLC-UV) D->F G 6. Calculate LogD Log10([C]oct / [C]aq) E->G F->G

Caption: Workflow for LogP/LogD Determination (Shake-Flask).

Section 4: Aqueous Solubility - The Gateway to Bioavailability

Poor aqueous solubility is a primary reason for the failure of drug candidates. A compound must be in solution to be absorbed from the gastrointestinal tract and to interact with its biological target. Solubility is a key parameter in the Biopharmaceutics Classification System (BCS), which classifies drugs based on their solubility and permeability to predict their in vivo performance.[25][26][27][28][29] In early discovery, kinetic solubility is often measured as a high-throughput screen, while thermodynamic solubility is a more rigorous, equilibrium-based measurement used in later stages.[30][31]

Experimental Protocol: Kinetic Solubility Assay by Nephelometry

This high-throughput method assesses the solubility of compounds added from a DMSO stock solution into an aqueous buffer, which mimics conditions often found in early biological screening assays.[31][32][33]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Plate Setup: In a clear microtiter plate, add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells.

  • Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final test concentration, ensuring the final DMSO concentration is low (typically ≤2%) to minimize co-solvent effects.[33]

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).[32]

  • Measurement: Use a nephelometer to measure the light scattering in each well. The intensity of scattered light is proportional to the amount of undissolved precipitate.

  • Data Analysis: The solubility limit is determined as the highest concentration at which no significant increase in light scattering is observed compared to a buffer/DMSO blank.

  • Controls: Include positive (highly soluble compound) and negative (poorly soluble compound) controls in the assay for validation.

Solubility_Workflow Workflow for Kinetic Solubility by Nephelometry A 1. Prepare 10 mM stock solution in 100% DMSO B 2. Dispense small volume of stock into microplate wells A->B C 3. Add aqueous buffer (PBS, pH 7.4) to reach final concentration B->C D 4. Incubate plate (e.g., 2h at 25°C) C->D E 5. Measure light scattering with a nephelometer D->E F 6. Determine solubility limit (highest concentration without precipitate) E->F

Caption: Workflow for Kinetic Solubility by Nephelometry.

Section 5: Summary and Application in Drug Design

The physicochemical properties of this compound define its potential as a molecular building block. A summary of its likely properties positions it as a valuable scaffold.

Table 2: Predicted Physicochemical Profile and Implications

Parameter Predicted Value Range Implication in Drug Design
pKa 7.5 - 8.5 At physiological pH 7.4, the molecule will be significantly protonated (charged), enhancing aqueous solubility but potentially reducing passive membrane permeability.
LogD (pH 7.4) 1.0 - 2.0 Indicates a balanced lipophilicity, favorable for crossing cell membranes without being overly lipophilic, which can lead to poor solubility and off-target effects.[17]

| Aqueous Solubility | Moderate | The charged nature at pH 7.4 should confer adequate solubility for biological testing. Formulation strategies may be needed for higher doses. |

This profile suggests that derivatives of this compound are likely to possess a good balance of properties required for oral bioavailability. The fluorination provides a handle for medicinal chemists to fine-tune pKa and block metabolic soft spots, while the primary amine offers a vector for attaching various side chains to explore structure-activity relationships.

ADME_Relationship Relationship of Physicochemical Properties to ADME pKa pKa (Charge State) Sol Solubility pKa->Sol Abs Absorption pKa->Abs affects membrane permeation Exc Excretion pKa->Exc affects renal clearance LogD LogD (Lipophilicity) LogD->Abs Dist Distribution LogD->Dist affects tissue penetration Met Metabolism LogD->Met affects binding to enzymes Sol->Abs is prerequisite for MW Molecular Weight MW->Abs MW->Dist

Caption: Relationship of Physicochemical Properties to ADME.

References

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: The correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical Research, 12(3), 413-420. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • U.S. Food and Drug Administration. (2000). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Guidance for Industry. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • PubChem. (n.d.). (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility. [Link]

  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. [Link]

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Benzyl 3-amino-4-fluoropiperidine-1-carboxylate CAS number 1207853-15-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzyl 3-amino-4-fluoropiperidine-1-carboxylate (CAS: 1207853-15-3): A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the piperidine ring stands out as the most prevalent saturated N-heterocyclic scaffold in pharmaceuticals, valued for its structural rigidity and synthetic versatility.[1][2] The strategic introduction of fluorine atoms into such scaffolds has become a cornerstone of drug design, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties, including metabolic stability, pKa, and membrane permeability.[1][3]

This guide provides a comprehensive technical overview of this compound (CAS No. 1207853-15-3), a sophisticated building block that embodies the convergence of these critical design elements. We will delve into its structural properties, outline robust methodologies for its synthesis and characterization, explore its applications as a versatile scaffold in drug discovery, and provide essential safety and handling protocols. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique advantages of fluorinated piperidine motifs in their programs.

Physicochemical Properties and Structural Elucidation

This compound is a chiral, non-racemic compound featuring a piperidine core protected with a benzyloxycarbonyl (Cbz) group. The key functionalization lies in the trans relationship between the amino group at the C3 position and the fluorine atom at the C4 position. This specific stereochemistry is critical for its utility, as it dictates the three-dimensional orientation of the functional groups for interaction with biological targets.

Table 1: Core Physicochemical and Structural Data

Property Value Source
CAS Number 1207853-15-3 [4][5]
IUPAC Name benzyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate [4]
Synonyms trans-1-Cbz-3-amino-4-fluoropiperidine, (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate [4]
Molecular Formula C₁₃H₁₇FN₂O₂ [4]
Molecular Weight 252.28 g/mol [4]
Appearance Expected to be an off-white to pale yellow solid General Chemical Knowledge

| XLogP3 | 1.3 |[4] |

The Influence of Fluorine

The presence of the electronegative fluorine atom adjacent to the basic amino group has a profound impact on the molecule's electronic properties.

  • pKa Modulation: The primary amine's basicity (pKa) is significantly reduced due to the inductive electron-withdrawing effect of the vicinal fluorine atom. This is a crucial design feature in drug discovery, as tuning the pKa can mitigate off-target effects, such as hERG channel binding, and optimize the ionization state for improved cell permeability and target engagement.[1]

  • Conformational Control: In substituted piperidines, fluorine substitution can exert significant control over the ring's conformational equilibrium. Computational and NMR studies have shown that in many fluorinated piperidines, there is a preference for the fluorine atom to occupy an axial position. This preference is driven by a combination of stabilizing hyperconjugation and charge-dipole interactions, which can create a more conformationally rigid and predictable scaffold for drug design.[1][3]

Synthesis and Purification

The synthesis of specifically substituted piperidines, particularly those with defined stereochemistry, is a non-trivial challenge. While the hydrogenation of substituted pyridines is a common route to piperidines, it often yields cis products.[6] Achieving the trans-3-amino-4-fluoro substitution pattern necessitates a more nuanced, stereocontrolled synthetic strategy. The following section outlines a representative, field-proven approach.

Proposed Synthetic Workflow

The logical flow for synthesizing and purifying the target compound involves a stereoselective synthesis followed by rigorous purification to meet the high-purity demands of pharmaceutical research.

G cluster_synthesis Stereoselective Synthesis cluster_purification Purification Cascade start Cbz-Protected Pyridine Precursor reduct Partial Reduction (e.g., NaBH₄) start->reduct Activation hydro Asymmetric Hydrogenation (e.g., Rh-CAAC catalyst) reduct->hydro Fluoro-enamide intermediate deprot Final Deprotection/ Functionalization hydro->deprot Protected syn-piperidine product Target Molecule (trans-isomer) deprot->product extract Aqueous Workup & Liquid-Liquid Extraction product->extract Proceed to Purification chrom Silica Gel Column Chromatography extract->chrom Crude Product hplc Preparative RP-HPLC (if required) chrom->hplc Partially Purified final Final Product (>97% Purity) hplc->final G cluster_qc Analytical Quality Control Workflow nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) ms LC-MS Analysis nmr->ms Structural Confirmation hplc Analytical HPLC ms->hplc MW & Purity Check coa Certificate of Analysis (CoA) hplc->coa Final Purity Assay G scaffold This compound Cbz-Protected Piperidine Primary Amine Fluorine Atom properties Desired Drug-like Properties Improved ADME Profile & Metabolic Stability Vector for Chemical Diversity Modulated pKa & Target Binding scaffold:f1->properties:f1 Provides core scaffold scaffold:f2->properties:f2 Acts as synthetic handle scaffold:f3->properties:f3 Inductively tunes electronics

Sources

A Technical Guide to Benzyl 3-amino-4-fluoropiperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Benzyl 3-amino-4-fluoropiperidine-1-carboxylate is a sophisticated chemical scaffold of significant interest to the pharmaceutical and life sciences industries. As a trifunctional building block, it incorporates a piperidine core, a strategically placed fluorine atom, a reactive amino group, and a stable N-protecting group. This combination makes it an invaluable intermediate for synthesizing complex, high-value molecules. This guide provides an in-depth analysis of its molecular properties, the strategic rationale for its design, validated synthesis and quality control protocols, and its applications in drug development.

Core Molecular Profile

The fundamental characteristics of this compound define its utility in organic synthesis. The molecule's properties are summarized below. Note that stereochemistry plays a crucial role, and properties may vary slightly between different isomers. The data presented corresponds to the (3R,4R)-relative configuration, a common form available commercially.

Table 1: Physicochemical Properties

Property Data Source
Chemical Structure See Figure 1 -
Molecular Formula C₁₃H₁₇FN₂O₂ [1][2]
Molecular Weight 252.29 g/mol [1][2]
CAS Number 1207853-15-3 ((3R,4R)-rel isomer) [1]
Formal Charge 0 [2]
Hydrogen Bond Donors 2 [2]
Hydrogen Bond Acceptors 4 [2]

| Rotatable Bonds | 3 |[2] |

G Start Introduction of Fluorine into Piperidine Scaffold pKa Modulation of Nitrogen pKa Start->pKa Metabolism Increased Metabolic Stability Start->Metabolism BBB Enhanced Lipophilicity Start->BBB Outcome1 Reduced hERG Binding & Improved Safety Profile pKa->Outcome1 Outcome2 Longer Drug Half-Life Metabolism->Outcome2 Outcome3 Improved CNS Penetration BBB->Outcome3 G A Start: 3-Fluoro-4-aminopyridine B Step 1: N-Benzoylation (Protection of exocyclic amine) A->B C Step 2: Pyridinium Salt Formation (Activation of the ring) B->C D Step 3: Partial Reduction (NaBH₄) (Forms Dihydropyridine Intermediate) C->D E Step 4: Catalytic Hydrogenation (Reduces ring & removes benzoyl group) D->E F Step 5: N-Protection with Cbz-Cl (Final protecting group installation) E->F G Product: this compound F->G

Figure 3: General Synthetic Workflow.

Experimental Protocol: Representative Synthesis

This protocol is a representative, multi-step synthesis adapted from strategies for creating similar fluorinated piperidines.

[3]Table 2: Step-by-Step Synthetic Protocol

Step Action Rationale & Key Parameters
1 Protection of Starting Material Dissolve 3-fluoro-4-aminopyridine in a suitable solvent (e.g., Dichloromethane). Add a base (e.g., Triethylamine) followed by slow addition of Benzoyl Chloride. Stir at room temperature until completion.
2 Pyridinium Ring Activation The N-benzoylated product is reacted with Benzyl Bromide in a solvent like Acetonitrile at reflux. This forms a benzyl pyridinium salt, making the aromatic ring susceptible to reduction.

| 3 | Partial Reduction | The pyridinium salt is dissolved in Methanol and cooled to 0 °C. Sodium borohydride (NaBH₄) is added portion-wise. This selectively reduces the ring to a more reactive tetrahydropyridine intermediate. |[3] | 4 | Full Reduction & Deprotection | The intermediate is subjected to catalytic hydrogenation (e.g., H₂, Pd/C) under pressure. This step simultaneously reduces the remaining double bond in the ring and cleaves the N-benzoyl protecting group to yield 3-fluoro-4-aminopiperidine. | | 5 | Final N-Protection | The resulting diamine is reacted with Benzyl Chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ in a water/dioxane mixture). The less-hindered ring nitrogen reacts preferentially to yield the final target compound. | | 6 | Purification | The final product is purified using column chromatography on silica gel to isolate the desired stereoisomer and remove any impurities. |

Quality Control and Structural Validation

To ensure the integrity and utility of this compound as a building block, rigorous analytical validation is required. This establishes a self-validating system where identity, purity, and structure are unequivocally confirmed.

Protocol 1: Purity and Identity Confirmation via LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary method for confirming the molecular weight and assessing the purity of the synthesized compound.

Table 3: LC-MS Protocol

Parameter Condition Purpose
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) Separates the product from starting materials and byproducts.
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile Standard mobile phase for polar organic molecules.
Gradient 5% B to 95% B over 5 minutes Elutes compounds based on polarity.
Flow Rate 0.4 mL/min Standard analytical flow rate.
Detection (UV) 254 nm and 210 nm Detects the aromatic Cbz group.
MS Ionization Electrospray Ionization, Positive Mode (ESI+) Soft ionization technique ideal for this molecule.

| Expected Ion | [M+H]⁺ = 253.3 m/z | Confirms the molecular weight of the target compound. |

Protocol 2: Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides definitive structural confirmation, including stereochemical relationships.

  • ¹H NMR: Will show characteristic signals for the aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), and a complex series of multiplets for the piperidine ring protons (typically 1.5-4.0 ppm).

  • ¹³C NMR: Confirms the presence of all 13 unique carbon atoms, including the carbonyl carbon of the carbamate (~155 ppm).

  • ¹⁹F NMR: A crucial experiment that will show a signal for the single fluorine atom. The coupling constants between this fluorine and adjacent protons (³JHF) can help determine the relative stereochemistry (cis/trans) of the substituents on the piperidine ring.

  • COSY/HSQC: 2D NMR experiments can be used to assign all proton and carbon signals unambiguously, confirming the connectivity of the molecule.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility lies in its pre-installed functionality, which allows for rapid diversification and incorporation into larger, more complex drug candidates.

  • Scaffold for CNS Agents: As discussed, the fluoro-piperidine motif is advantageous for developing drugs that target the central nervous system. T[4]he free 3-amino group serves as a chemical handle for attaching other pharmacophores or linking the scaffold to a larger molecule.

  • Synthesis of Enzyme Inhibitors: The piperidine ring is a common feature in molecules designed to fit into the active sites of enzymes. This building block has been used in the synthesis of inhibitors for targets such as PI3Kδ. 3[5]. Development of Receptor Modulators: The rigid, chair-like conformation of the piperidine ring is ideal for presenting substituents in well-defined spatial orientations, making it perfect for designing ligands that bind to specific receptors with high affinity and selectivity.

References

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Conformational Analysis of Fluorinated Piperidines: A Stereoelectronic Approach to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in over 59% of all small-molecule drugs.[1] Its conformational flexibility, however, presents a significant challenge in drug design, as only one conformation typically confers optimal biological activity. The strategic incorporation of fluorine has emerged as a powerful tool to surmount this challenge, enabling chemists to lock the piperidine scaffold into a desired three-dimensional shape. This guide provides an in-depth exploration of the profound influence of fluorine on piperidine conformation. We will dissect the underlying stereoelectronic forces, detail the essential experimental and computational methodologies for analysis, and illustrate how these principles are leveraged to fine-tune pharmacological properties, thereby empowering rational drug design.

The Decisive Role of Fluorine: Understanding the Axial Preference

In unsubstituted cyclohexanes and piperidines, substituents typically favor the equatorial position to minimize steric strain. Fluorine, however, frequently defies this rule, often preferring the more sterically hindered axial position. This anomaly is not a result of sterics but rather a complex interplay of stabilizing stereoelectronic and electrostatic interactions that collectively override classical steric repulsion.[2][3] Understanding these forces is paramount for predicting and controlling the conformation of fluorinated piperidines.

Hyperconjugation: The σ → σ Interaction*

The primary stabilizing force behind the axial fluorine preference is hyperconjugation. This involves the donation of electron density from a bonding orbital (donor) into an adjacent, empty antibonding orbital (acceptor). For this interaction to be maximal, the donor and acceptor orbitals must be anti-periplanar (oriented 180° apart).

In a fluorinated piperidine, the highly electronegative fluorine atom creates a low-energy, electron-accepting antibonding orbital (σC-F). When the fluorine atom is in the axial position, the C-H bonds on the ring at the C3 and C5 positions are perfectly anti-periplanar to the C-F bond. This geometry allows for efficient donation of electron density from the C-H bonding orbitals (σC-H) into the C-F antibonding orbital (σC-F).[2][4] This stabilizing σC-H → σ*C-F interaction is significantly weaker or absent when the fluorine is in the equatorial position, thus favoring the axial conformer.

A related phenomenon, the gauche effect , describes the tendency of a molecule to adopt a conformation where two electronegative groups are positioned gauche (approximately 60° apart) rather than anti.[5] This is also explained by a stabilizing hyperconjugative interaction.[5][6]

G Axial_F Axial C-F Bond (Low Energy σ*C-F) Stabilization Hyperconjugative Stabilization Axial_F->Stabilization e- acceptance Axial_CH Anti-periplanar C-H Bond (Electron Donor σC-H) Axial_CH->Stabilization Equatorial_CH Gauche C-H Bond (Poor Orbital Overlap) Equatorial_F Equatorial C-F Bond No_Stabilization Minimal Hyperconjugation Equatorial_F->No_Stabilization Equatorial_CH->No_Stabilization

Caption: Hyperconjugation stabilizing an axial C-F bond.

The Anomeric Effect in 2-Fluoropiperidines

When fluorine is at the 2-position (adjacent to the nitrogen), a powerful anomeric effect can occur. This is a specific type of hyperconjugation where the nitrogen's non-bonding lone pair orbital (nN) donates electron density into the adjacent σC-F orbital.[7][8] This nN → σC-F interaction is maximized when the nitrogen lone pair is anti-periplanar to the C-F bond, which strongly favors an axial orientation for the fluorine atom.[7]

Electrostatic and Solvation Effects

In acidic environments, the piperidine nitrogen becomes protonated (R₃N⁺-H). This introduces a potent electrostatic interaction. A strong, stabilizing charge-dipole interaction occurs between the positive charge on the ammonium group and the partial negative charge on an axial fluorine atom (Cδ+-Fδ-···H-N⁺).[4][9][10] This interaction can contribute significantly to the stability of the axial conformer, often by several kcal/mol.[3]

Furthermore, the choice of solvent is critical. The conformational equilibrium is highly sensitive to solvent polarity.[9][11] More polar solvents tend to stabilize the conformer with the larger dipole moment. Often, the axial conformer is more polar, and its stability increases with increasing solvent polarity.[4][9] This underscores the necessity of performing conformational analysis in solvents relevant to biological systems.

A Multi-faceted Approach to Conformational Elucidation

No single technique can fully capture the conformational landscape of fluorinated piperidines. A validated analysis relies on the integration of Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state behavior, X-ray crystallography for solid-state structure, and computational chemistry for energetic and predictive insights.

Workflow Start Fluorinated Piperidine Synthesis NMR NMR Spectroscopy (¹H, ¹⁹F, NOE) Start->NMR Xray X-ray Crystallography Start->Xray DFT Computational Chemistry (DFT Calculations) Start->DFT Data_NMR Solution-State Conformer Ratio, Coupling Constants (J) NMR->Data_NMR Xray->DFT Starting Geometry Data_Xray Solid-State Structure Xray->Data_Xray DFT->NMR Predict/Validate Spectra Data_DFT Calculated ΔG, Orbital Interactions, Predicted Spectra DFT->Data_DFT Analysis Integrated Analysis Data_NMR->Analysis Data_Xray->Analysis Data_DFT->Analysis Conclusion Validated 3D Conformational Model Analysis->Conclusion

Caption: Integrated workflow for conformational analysis.

NMR Spectroscopy: Probing Solution-State Dynamics

NMR is the most powerful tool for studying the conformation of fluorinated piperidines in solution.[9][11] The key lies in analyzing the coupling constants (J-values) between nuclei, which are exquisitely sensitive to the dihedral angle between them.

Protocol: Determining Conformation via ³J(F,H) Coupling Constants

  • Sample Preparation: Dissolve the purified fluorinated piperidine in a suitable deuterated solvent (e.g., CDCl₃, MeOD, D₂O) to a concentration of ~5-10 mg/mL. The choice of solvent is critical as it can influence the conformational equilibrium.[9]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to identify the proton signals.

    • Acquire a ¹⁹F NMR spectrum (or a ¹H{¹⁹F} decoupled spectrum) to identify the fluorine environment.

    • Acquire a high-resolution, coupled ¹H NMR spectrum. Pay close attention to the signals for the protons on the carbons adjacent to the fluorine-bearing carbon.

  • Data Analysis & Interpretation:

    • Measure the ³J(F,H) coupling constants. These are the couplings between the fluorine and the protons three bonds away.

    • Apply the Karplus Relationship:

      • A large ³J(F,H) value (typically 30-45 Hz ) indicates an anti-periplanar relationship (180° dihedral angle), which corresponds to an axial fluorine and an axial proton .[4]

      • A small ³J(F,H) value (typically 5-15 Hz ) indicates a gauche relationship (~60° dihedral angle), which is consistent with an equatorial fluorine .[10]

    • Self-Validation: The observed J-values should be consistent across multiple coupled protons on the ring. For example, in a 3-fluoropiperidine, the couplings of the fluorine to the protons at C2 and C4 should both indicate the same conformation.

  • Advanced Experiments (Optional): Nuclear Overhauser Effect (NOE) experiments can provide through-space distance information, further confirming axial or equatorial assignments by identifying protons that are close in space.

X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[12][13] It serves as the ultimate benchmark for validating computational models and confirming the presence of specific conformers.

Methodology Overview:

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound, often through slow evaporation or vapor diffusion techniques. This is frequently the most challenging step.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to yield a precise 3D structure.[13]

Trustworthiness Check: It is crucial to remember that the solid-state structure represents the lowest energy conformation within the crystal lattice, which may be influenced by packing forces. It does not necessarily represent the dominant conformer in solution, where the drug action occurs.[13]

Computational Chemistry: The Predictive and Explanatory Engine

Computational methods, particularly Density Functional Theory (DFT), are indispensable for rationalizing experimental findings and predicting conformational preferences.[9][11]

Protocol: DFT-Based Conformational Energy Analysis

  • Structure Generation: Build the initial 3D structures for all possible chair and boat conformers of the fluorinated piperidine (e.g., F-axial, F-equatorial).

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a reliable DFT functional and basis set (e.g., M06-2X/def2-QZVPP is commonly used for these systems).[9] This calculation should be performed both in the gas phase and using a Polarizable Continuum Model (PCM) to simulate the desired solvent (e.g., water, chloroform).[4][9]

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

  • Energy Calculation & Interpretation:

    • Calculate the Gibbs Free Energy (ΔG) for each conformer in the specified solvent.

    • The conformer with the lowest ΔG is the predicted most stable conformer. The energy difference (ΔΔG) between conformers can be used to calculate the expected equilibrium population.

    • Self-Validation: The computationally predicted lowest-energy conformer should match the one determined experimentally by NMR.[9] The calculated J-couplings from the DFT model can also be compared directly with experimental values for a higher level of validation.

  • Orbital Analysis: Use techniques like Natural Bond Orbital (NBO) analysis to visualize and quantify the specific hyperconjugative interactions (e.g., σC-H → σ*C-F) that stabilize the preferred conformer, providing a deep mechanistic understanding.[7]

Impact on Drug Properties: From Conformation to Clinical Candidate

Controlling the conformation of a piperidine ring with fluorine directly translates to the modulation of key pharmacological and physicochemical properties.

LogicFlow cluster_outputs Improved Drug Properties Input Strategic Fluorine Substitution Effect Stereoelectronic Control (Hyperconjugation, Electrostatics) Input->Effect Conformation Biased Conformational Equilibrium (e.g., Axial-F Favored) Effect->Conformation pKa pKa Modulation (Lower Basicity) Conformation->pKa Lipo Lipophilicity Tuning Conformation->Lipo Stability Increased Metabolic Stability Conformation->Stability Affinity Enhanced Binding Affinity & Selectivity Conformation->Affinity

Caption: Logic flow from fluorine substitution to improved drug properties.

Modulation of Basicity (pKa)

The strongly electron-withdrawing nature of fluorine significantly lowers the basicity (pKa) of the piperidine nitrogen.[14][15] This is a critical parameter in drug design. A lower pKa can reduce off-target activity, such as binding to the hERG potassium channel, which is a major cause of cardiac toxicity.[14][16]

CompoundSubstitution PatternCalculated pKa
PiperidineUnsubstituted~11.2
3-FluoropiperidineMono-fluoro~9.5
3,3-DifluoropiperidineGem-difluoro~7.0
(Data are representative values to illustrate the trend)
Lipophilicity and Permeability

The effect of fluorination on lipophilicity (LogP/LogD) is complex. While often increasing lipophilicity, the outcome is highly context-dependent, influenced by the number of fluorine atoms and their position relative to other functional groups.[17][18] This allows for fine-tuning of a molecule's ability to cross biological membranes, including the blood-brain barrier.[19]

Metabolic Stability

The carbon-fluorine bond is exceptionally strong (bond energy >110 kcal/mol) and resistant to cleavage by metabolic enzymes like cytochrome P450s.[9] Replacing a metabolically labile C-H bond with a C-F bond is a field-proven strategy to block metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[19]

Binding Affinity and Selectivity

Perhaps the most significant advantage of conformational locking is the pre-organization of the drug molecule into its bioactive conformation. By reducing the entropic penalty of binding to a target receptor or enzyme, fluorine-induced conformational rigidity can lead to substantial improvements in binding affinity and selectivity.[20][21]

Conclusion

The substitution of hydrogen with fluorine on a piperidine ring is far more than a simple bioisosteric replacement; it is a powerful conformational control element. The preference for the axial orientation, driven by a subtle yet dominant combination of hyperconjugative and electrostatic forces, provides medicinal chemists with a reliable tool to engineer molecular shape. By employing an integrated analytical approach of NMR, X-ray crystallography, and computational chemistry, researchers can confidently determine and rationalize these conformational preferences. This deep understanding enables the precise tuning of a candidate's physicochemical and pharmacological properties, transforming the flexible piperidine scaffold into a rigid, potent, and drug-like molecule.

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The Strategic Modulation of Piperidine pKa: A Deep Dive into the Role of Fluorine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine moiety is a cornerstone in medicinal chemistry, present in a significant portion of small-molecule drugs. Its basicity, quantified by the pKa, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Fine-tuning this parameter is a common objective in drug optimization. Among the various strategies employed, the introduction of fluorine stands out for its unique ability to modulate pKa through a combination of potent stereoelectronic effects. This in-depth guide explores the nuanced role of fluorine in modulating piperidine pKa, delving into the underlying principles, conformational consequences, and practical applications in drug design. We will dissect the causal mechanisms, provide actionable experimental protocols, and present case studies that highlight the strategic advantage of "fluoro-modulation" in modern drug discovery.

Introduction: The Significance of Piperidine pKa in Drug Action

The piperidine ring is a prevalent scaffold in pharmaceuticals due to its ability to form a stable chair conformation and present substituents in well-defined three-dimensional arrangements.[1] The nitrogen atom within this ring typically acts as a basic center, readily protonating at physiological pH. This ionization state is pivotal, influencing a drug's:

  • Solubility and Absorption: The charged, protonated form generally exhibits higher aqueous solubility, which is crucial for dissolution and absorption.

  • Target Engagement: The ability to form ionic bonds or hydrogen bonds with acidic residues in a protein's active site is often a key determinant of binding affinity and potency.[2]

  • Membrane Permeability: While crucial for solubility, the charged state can hinder passive diffusion across biological membranes. A delicate balance between the charged and neutral forms is often required for optimal bioavailability.[3]

  • Off-Target Effects: High basicity can lead to promiscuous binding to unintended targets, such as the hERG potassium ion channel, which can result in cardiotoxicity.[2][4] Modulating the pKa can mitigate these risks.

Given these factors, the ability to rationally tune the pKa of a piperidine-containing drug candidate is a powerful tool in the medicinal chemist's arsenal.

The Influence of Fluorine: More Than Just an Electronegative Atom

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, make it a valuable element in drug design.[5][6] When incorporated into a piperidine ring, fluorine's primary influence on pKa stems from its powerful electron-withdrawing inductive effect.

The Inductive Effect: A Through-Bond Phenomenon

The high electronegativity of fluorine causes a polarization of the C-F bond, drawing electron density away from the carbon atom.[7][8] This effect is transmitted through the sigma bonds of the piperidine ring, ultimately reducing the electron density on the nitrogen atom. A lower electron density on the nitrogen makes its lone pair of electrons less available for protonation, thereby lowering the pKa and reducing the basicity of the amine.[9][10]

The magnitude of this inductive effect is distance-dependent, diminishing as the number of bonds between the fluorine and the nitrogen increases.[11] Therefore, the position of fluorine substitution on the piperidine ring has a profound impact on the extent of pKa modulation.

Caption: Inductive effect of fluorine on piperidine nitrogen.

Positional and Stereochemical Considerations: A Deeper Level of Control

The story of fluorine's influence on piperidine pKa is not solely one of through-bond induction. The three-dimensional arrangement of the C-F bond relative to the nitrogen lone pair and the rest of the ring introduces complex stereoelectronic and conformational effects that can either augment or counteract the inductive effect.

Conformational Preferences of Fluorinated Piperidines

Fluorine substitution can significantly alter the conformational preferences of the piperidine ring.[12] While unsubstituted piperidine exists in a rapid equilibrium between two chair conformations, the introduction of a fluorine atom can bias this equilibrium. Notably, there is often a preference for an axial orientation of the fluorine atom, particularly in protonated piperidinium salts.[13][14] This preference is attributed to stabilizing hyperconjugative and charge-dipole interactions.[15][16]

  • Hyperconjugation: This involves the donation of electron density from an adjacent anti-periplanar C-H bond into the antibonding σ* orbital of the C-F bond. This interaction is maximized when the C-F bond is in the axial position.

  • Charge-Dipole Interactions: In the protonated form, the positive charge on the nitrogen (N+-H) can have a favorable electrostatic interaction with the partial negative charge on an axially oriented fluorine atom.[15]

Conformational_Equilibrium cluster_0 Equatorial Fluorine cluster_1 Axial Fluorine Equatorial Equatorial Axial Axial Equatorial->Axial

Caption: Conformational equilibrium of a fluorinated piperidine.

The Impact of Stereochemistry on pKa

The orientation of the C-F bond has a direct and often dramatic impact on the pKa. A classic example is seen in 3-fluoropiperidine. The axial and equatorial conformers exhibit different pKa values. In a notable case study involving a kinesin spindle protein (KSP) inhibitor, the axial isomer (pKa 7.6) was found to be more basic and efficacious than the equatorial isomer (pKa 6.6).[2] This counterintuitive finding, where the fluorine is closer to the nitrogen in the axial position yet results in higher basicity, highlights the importance of through-space interactions. In the axial orientation, the C-F bond dipole can be oriented in a way that minimizes its electron-withdrawing effect on the nitrogen lone pair, and stabilizing charge-dipole interactions with the protonated nitrogen can increase the pKa.[2]

Quantitative Data on pKa Modulation

The effect of fluorine substitution on piperidine pKa is best illustrated with quantitative data. The table below summarizes the pKa values for piperidine and its fluorinated analogues.

CompoundPosition of FluorinepKaΔpKa (from Piperidine)Reference(s)
Piperidine-11.120-
4-Fluoropiperidine49.4-1.72[17]
3-Fluoropiperidine (axial)37.6-3.52[2]
3-Fluoropiperidine (equatorial)36.6-4.52[2]

Note: pKa values can vary slightly depending on the experimental conditions.

As the data clearly shows, fluorine substitution significantly lowers the pKa of piperidine. The magnitude of this effect is dependent on both the position and the stereochemistry of the fluorine atom.

Experimental Protocols for pKa Determination

Accurate determination of pKa is essential for understanding structure-activity relationships. Several methods are commonly employed, with NMR-based techniques being particularly powerful for fluorinated compounds.

Protocol: pKa Determination by ¹⁹F NMR Titration

This method leverages the sensitivity of the ¹⁹F NMR chemical shift to changes in the electronic environment of the fluorine atom upon protonation/deprotonation of the nearby nitrogen.[18][19][20]

Materials:

  • Fluorinated piperidine compound

  • Deuterated water (D₂O) or other suitable deuterated solvent

  • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

  • pH meter calibrated with standard buffers

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Sample Preparation: Prepare a series of NMR samples of the fluorinated piperidine at a constant concentration in the chosen deuterated solvent.

  • pH Adjustment: Adjust the pH of each sample to a different value across a range that brackets the expected pKa (typically spanning at least 2 pH units above and below the estimated pKa). Use the standardized acid and base solutions for pH adjustment.

  • pH Measurement: Accurately measure the pH of each sample using a calibrated pH meter.

  • ¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, etc.).

  • Data Analysis:

    • Determine the ¹⁹F chemical shift (δ) for each spectrum.

    • Plot the chemical shift (δ) as a function of pH.

    • Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve fitting model) to determine the pKa. The pKa is the pH at which the chemical shift is halfway between the shifts of the fully protonated and fully deprotonated species.

Caption: Workflow for pKa determination using 19F NMR.

Computational Approaches to Predicting pKa

In addition to experimental determination, computational methods are increasingly used to predict the pKa of novel compounds, aiding in the design of molecules with desired properties.[21][22]

  • Quantum Mechanics (QM)-based methods: These methods, such as those employing Density Functional Theory (DFT), calculate the free energy difference between the protonated and deprotonated states of the molecule.[23][24] Solvation models are crucial for accurate predictions in aqueous environments.

  • Data-Driven and Machine Learning Models: These approaches use existing experimental pKa data to train algorithms that can predict the pKa of new molecules based on their structure.[21][24] Graph neural networks are a promising recent development in this area.

While computational methods can provide valuable insights, they are often used in conjunction with experimental validation for the most reliable results.[22]

Case Studies in Drug Discovery

The strategic use of fluorine to modulate piperidine pKa has proven successful in numerous drug discovery programs.[25]

  • Kinesin Spindle Protein (KSP) Inhibitors: As mentioned earlier, Merck's KSP inhibitor program demonstrated that modulating the piperidine pKa by introducing a fluorine atom in the axial position led to a clinical candidate with improved efficacy.[2] This was a direct result of fine-tuning the basicity to an optimal range of 6.5-8.0.

  • Serotonin Transporter (SERT) Inhibitors: In the design of SERT inhibitors, β-fluoropiperidines were shown to stabilize the bioactive conformation, leading to enhanced potency.[25] This highlights how fluorine can influence not just pKa but also the overall three-dimensional structure, which is critical for target binding.

Synthesis of Fluorinated Piperidines

The increasing importance of fluorinated piperidines in drug discovery has spurred the development of new synthetic methodologies.[26] Historically, the synthesis of site-selectively fluorinated piperidines has been challenging.[27] However, recent advances, such as the dearomatization-hydrogenation of fluoropyridines, have provided more robust and efficient routes to these valuable building blocks.[13][27][28]

Conclusion and Future Outlook

The incorporation of fluorine into the piperidine ring is a powerful and nuanced strategy for modulating its pKa. This "fluoro-modulation" goes beyond simple inductive effects, encompassing a complex interplay of conformational and stereoelectronic factors. A thorough understanding of these principles allows medicinal chemists to rationally design molecules with optimized pharmacokinetic and pharmacodynamic profiles. As synthetic methods for accessing fluorinated piperidines continue to improve and our understanding of fluorine's subtle effects deepens, the strategic use of this "magic bullet" atom is set to play an even more prominent role in the future of drug discovery.[29]

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Benzyl 3-amino-4-fluoropiperidine-1-carboxylate starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Starting Materials and Synthetic Routes for Benzyl 3-amino-4-fluoropiperidine-1-carboxylate

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, pKa, and binding affinity. The 3-amino-4-fluoropiperidine moiety, in particular, has emerged as a highly valuable building block, appearing in numerous clinical candidates and approved drugs. Its constrained conformation and the ability of the fluorine atom to modulate the basicity of the adjacent amine make it a privileged scaffold for interacting with biological targets.[1][2]

This guide provides an in-depth analysis of the common starting materials and synthetic strategies employed to construct this compound. We will move beyond simple procedural lists to explore the underlying chemical logic, compare competing methodologies, and provide detailed, field-tested protocols to empower researchers in their synthetic endeavors.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with retrosynthesis. By deconstructing the target molecule, we can identify key bond disconnections and reveal the potential starting materials. For this compound, two primary strategies become apparent, revolving around the formation of the C-F and C-N bonds on the piperidine ring.

G cluster_0 Strategy A: Piperidone Route cluster_1 Strategy B: Pyridine Route target This compound intermedA1 N-Cbz-3-amino-4-fluoropiperidine target->intermedA1 intermedB1 N-Cbz-3-amino-4-fluoropiperidine target->intermedB1 intermedA1->target (already protected) intermedA2 N-Cbz-4-fluoro-3-oxopiperidine (α-fluoroketone) intermedA2->intermedA1 Reductive Amination or Transamination startA N-Cbz-4-piperidone startA->intermedA2 Electrophilic Fluorination startB 3-Fluoro-4-aminopyridine startB->intermedB1 1. N-Benzylation 2. Reduction (Hydrogenation) 3. N-Carboxylation (Cbz)

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights two principal starting materials: a protected 4-piperidone (Strategy A) and a functionalized pyridine (Strategy B). A third, less common strategy involves constructing the ring from an acyclic precursor. We will now explore these routes in detail.

Strategy A: The Piperidone Route - A Workhorse Approach

This is arguably the most common and versatile route, starting from the readily available and relatively inexpensive N-protected 4-piperidones, such as N-Boc-4-piperidone or, more directly for our target, N-Cbz-4-piperidone. The key transformations are electrophilic fluorination followed by the introduction of the amine.

Step 1: Electrophilic Fluorination

The critical C-F bond is installed by treating an enolate equivalent of the N-Cbz-4-piperidone with an electrophilic fluorine source ("F+"). Direct fluorination of the ketone enolate can be low-yielding and difficult to control. Therefore, a more reliable two-step procedure is employed:

  • Enolate Formation: The ketone is first converted to a more stable enolate equivalent, typically a silyl enol ether. This is achieved by treating the ketone with a silylating agent like trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a non-nucleophilic base such as triethylamine (TEA).

  • Fluorination: The isolated silyl enol ether is then reacted with a modern electrophilic fluorinating agent. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is the reagent of choice for this transformation due to its high efficiency, stability, and comparative safety.[1][3][4] The reaction proceeds cleanly to yield the desired α-fluoroketone intermediate.

Why this works: The use of a silyl enol ether isolates the reactive enolate form, preventing side reactions and allowing for controlled, regioselective fluorination. Selectfluor is a powerful electrophile, delivering F+ efficiently to the electron-rich double bond of the enol ether.[5][6]

Step 2: Introduction of the 3-Amino Group

With the N-Cbz-4-fluoro-3-oxopiperidine intermediate in hand, the final step is the stereoselective installation of the amino group. Two state-of-the-art methods are preferred:

  • Biocatalytic Transamination (Dynamic Kinetic Resolution): This is a highly elegant and stereoselective method. A transaminase enzyme, in the presence of an amine donor (like isopropylamine), converts the ketone to the amine.[1] Crucially, the acidic α-proton (at C-2) allows for epimerization under basic conditions, meaning the enzyme can convert the entire racemic ketone mixture into a single desired stereoisomer of the product amine. This dynamic kinetic resolution (DKR) process can provide high yields and excellent enantiomeric excess (ee).[1]

  • Reductive Amination: A more traditional approach involves forming an oxime by reacting the ketone with hydroxylamine hydrochloride. The subsequent reduction of the C=N double bond, often with a reducing agent like zinc in acetic acid or catalytic hydrogenation, yields the amine. This method is robust but typically results in a mixture of stereoisomers (cis/trans) that require chromatographic separation.

Strategy B: The Pyridine Route - An Alternative Path

This strategy begins with a pre-functionalized aromatic ring, 3-fluoro-4-aminopyridine, and constructs the saturated piperidine ring via reduction.

The core challenge of this route is the hydrogenation of the pyridine ring, which is an aromatic and electron-deficient heterocycle, making it resistant to reduction.[7] The process typically involves:

  • Pyridine Activation & Reduction: The pyridine nitrogen is first activated, often by forming a benzyl pyridinium salt. This disrupts the aromaticity and facilitates reduction. The subsequent hydrogenation to the piperidine ring often requires harsh conditions (high pressure) and expensive noble metal catalysts, such as those based on Rhodium.[1][7]

  • Protection: After the piperidine ring is formed, the nitrogen must be protected with the desired benzyloxycarbonyl (Cbz) group using benzyl chloroformate (Cbz-Cl).

Why this is challenging: The high cost and specialized equipment (high-pressure reactors) associated with catalytic hydrogenation of pyridines can make this route less attractive for laboratory-scale synthesis, though it can be viable at an industrial scale.[7]

Comparative Analysis of Synthetic Routes

Choosing the optimal synthetic route depends on available resources, scale, and stereochemical requirements.

FeatureStrategy A: Piperidone RouteStrategy B: Pyridine Route
Starting Material N-Cbz-4-piperidone3-Fluoro-4-aminopyridine
Availability/Cost Readily available, moderate costLess common, higher cost
Key Steps Electrophilic fluorination, AminationPyridine hydrogenation, N-protection
Stereocontrol Potentially excellent (with enzymatic DKR) or requires separationCan be challenging; may require asymmetric hydrogenation
Scalability Generally good; avoids high pressuresCan be challenging due to catalyst cost and high pressures
Key Advantage High versatility and modularityFewer steps if starting material is available
Key Disadvantage Can require multiple steps to install both functional groupsHarsh/expensive hydrogenation conditions[7]

Detailed Experimental Protocol (Piperidone Route)

This protocol is a representative synthesis based on established literature procedures for the piperidone route.[1][3]

Part 1: Synthesis of Benzyl 4-fluoro-3-oxopiperidine-1-carboxylate
  • Silyl Enol Ether Formation:

    • To a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add triethylamine (1.5 eq).

    • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or LCMS indicates complete consumption of the starting material.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude silyl enol ether is often used directly in the next step without further purification.

  • Electrophilic Fluorination:

    • Dissolve the crude silyl enol ether from the previous step in acetonitrile (~0.2 M).

    • Add Selectfluor® (1.2 eq) portion-wise at room temperature.

    • Stir the reaction for 12-16 hours. Monitor by TLC or LCMS for the disappearance of the enol ether.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield Benzyl 4-fluoro-3-oxopiperidine-1-carboxylate as a colorless oil or white solid.

Part 2: Synthesis of this compound (via Reductive Amination)
  • Oxime Formation:

    • Dissolve the α-fluoroketone (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

    • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Add water and extract with ethyl acetate. Dry the organic layer and concentrate to yield the crude oxime, which is used directly.

  • Oxime Reduction:

    • Dissolve the crude oxime in a mixture of acetic acid and ethanol.

    • Cool the solution to 0 °C and add zinc dust (5.0 eq) portion-wise, maintaining the temperature below 20 °C.

    • Stir at room temperature for 12-16 hours.

    • Filter the reaction mixture through a pad of Celite®, washing with ethanol.

    • Concentrate the filtrate, basify with aqueous NaOH solution, and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by flash column chromatography to separate the cis and trans diastereomers of this compound.

Conclusion

The synthesis of this compound is a well-trodden path in medicinal chemistry, with the route starting from N-Cbz-4-piperidone representing the most robust, versatile, and widely adopted strategy. Its reliance on well-understood transformations like electrophilic fluorination with Selectfluor® and subsequent amination makes it highly adaptable. While the pyridine hydrogenation route offers a more direct path, it is often hampered by the cost and practical challenges of the reduction step. For researchers requiring high stereopurity, the integration of biocatalytic methods like enzymatic transamination into the piperidone route offers a powerful, modern solution to achieve excellent stereocontrol.

References

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  • PubMed. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Available at: [Link]

  • ResearchGate. (2010). Synthesis of 3Aminomethyl3-fluoropiperidines | Request PDF. Available at: [Link]

  • Wikipedia. Electrophilic fluorination. Available at: [Link]

  • American Chemical Society. (2013). Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. Available at: [Link]

  • PubChem. (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate. Available at: [Link]

  • PubMed Central. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]

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  • PubMed. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. Available at: [Link]

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A Technical Guide to Benzyl 3-amino-4-fluoropiperidine-1-carboxylate: Commercial Availability, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of Benzyl 3-amino-4-fluoropiperidine-1-carboxylate, a critical building block for researchers, medicinal chemists, and drug development professionals. We will delve into its commercial availability, explore sophisticated synthetic strategies with a focus on stereochemical control, and illuminate its pivotal role in the development of next-generation therapeutics. This guide is structured to provide not just protocols, but the scientific rationale behind them, ensuring a deep and practical understanding of this valuable synthetic intermediate.

Introduction: The Strategic Importance of Fluorinated Piperidines

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties.[1] The strategic introduction of fluorine atoms onto this saturated heterocycle has emerged as a powerful tool in modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's pKa, metabolic stability, and binding affinity to biological targets.[1] Specifically, the 3-amino-4-fluoropiperidine motif has garnered significant attention for its role in modulating the basicity of the piperidine nitrogen. This modulation is a key strategy to mitigate off-target effects, such as binding to the hERG potassium ion channel, a common cause of cardiovascular toxicity.[1]

This compound, with its readily removable Cbz (carboxybenzyl) protecting group, serves as a versatile and highly valuable intermediate for the introduction of this key pharmacophore into complex drug molecules. This guide will focus primarily on the trans (or (3R,4R)-rel) diastereomer, which has seen significant application in drug discovery programs.

Commercial Availability

This compound is commercially available from a number of specialized chemical suppliers. The most commonly offered form is the racemic trans diastereomer, identified by CAS number 1207853-15-3. Various stereoisomers, including the cis racemate and enantiomerically pure forms, may be available from select vendors or can be obtained through custom synthesis. When sourcing this reagent, it is crucial to verify the specific diastereomer and enantiomeric purity required for your application.

Below is a summary of representative commercial suppliers. Please note that availability and pricing are subject to change and should be confirmed directly with the vendor.

SupplierProduct NameCAS NumberPurityNotes
ChemUniverse(3R,4R)-REL-BENZYL 3-AMINO-4-FLUOROPIPERIDINE-1-CARBOXYLATE1207853-15-397%Offered in various quantities from 250mg to 5g.[2]
BLD PharmBenzyl Cis-4-amino-3-fluoropiperidine-1-carboxylate hydrochloride racemateN/AN/AThe cis-diastereomer is also available.[3]
CymitQuimicacis-1-Cbz-4-amino-3-fluoropiperidineN/AN/AAnother source for the cis-isomer.[4]

Diastereoselective Synthesis: Crafting the syn-3-Fluoro-4-aminopiperidine Core

The synthesis of 3-amino-4-fluoropiperidines with precise stereochemical control is a significant challenge. The desired syn (or trans) relationship between the amino and fluoro substituents is crucial for biological activity in many applications. Drawing from seminal work by researchers at Merck, we will detail two robust, field-proven strategies for the asymmetric synthesis of the core syn-3-fluoro-4-aminopiperidine scaffold.[5] These methods can be adapted for the synthesis of the title compound by selecting the appropriate nitrogen protecting group at the outset.

Approach 1: Ru-Catalyzed Asymmetric Hydrogenation of a Fluoroenamide

This approach leverages a highly stereoselective hydrogenation of a specifically engineered fluoroenamide precursor. The causality behind this strategy lies in the ability of a chiral ruthenium catalyst to direct the facial addition of hydrogen, thereby establishing the desired syn stereochemistry.

Step 1: Synthesis of the Fluoroenamide Precursor

  • Benzoylation of 3-fluoro-4-aminopyridine: 3-Fluoro-4-aminopyridine is first acylated, for example with benzoyl chloride, to protect the amino group.

  • Pyridinium Salt Formation: The pyridine nitrogen is then quaternized by reaction with a benzyl halide (e.g., benzyl bromide) to activate the ring for partial reduction.

  • Partial Reduction: The resulting pyridinium salt is subjected to a partial reduction using a mild hydride source like sodium borohydride in methanol. This selectively reduces the pyridinium ring to afford the critical fluoro-enamide hydrogenation substrate.[1]

Step 2: Asymmetric Hydrogenation

  • Catalyst System: A chiral ruthenium catalyst is employed. A typical system might involve a ruthenium precursor complexed with a chiral phosphine ligand.

  • Hydrogenation Reaction: The fluoroenamide substrate is dissolved in a suitable solvent (e.g., methanol) and subjected to hydrogenation under a hydrogen atmosphere in the presence of the chiral ruthenium catalyst.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the catalyst and any byproducts. The resulting protected syn-3-fluoro-4-aminopiperidine is then purified, typically by chromatography.

Rationale and Insights:

  • A key challenge in this approach is the potential for C-F bond reduction (defluorination) as a side reaction.[1] The choice of metal catalyst and reaction conditions is critical to minimize this undesired outcome. Ruthenium has been shown to be superior to other metals like iridium in this regard.[1]

  • The use of additives, such as titanium(IV) isopropoxide, can be employed to sequester fluoride ions that may form during the reaction and inhibit the catalyst.[1]

Diagram of the Asymmetric Hydrogenation Workflow:

Asymmetric Hydrogenation Workflow cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation 3-Fluoro-4-aminopyridine 3-Fluoro-4-aminopyridine Acylation Acylation 3-Fluoro-4-aminopyridine->Acylation Benzoyl Chloride Quaternization Quaternization Acylation->Quaternization Benzyl Bromide Partial Reduction Partial Reduction Quaternization->Partial Reduction NaBH4 Fluoroenamide Fluoroenamide Partial Reduction->Fluoroenamide Hydrogenation Hydrogenation Fluoroenamide->Hydrogenation H2, Chiral Ru Catalyst syn-3-Fluoro-4-aminopiperidine syn-3-Fluoro-4-aminopiperidine Hydrogenation->syn-3-Fluoro-4-aminopiperidine Deprotection/Final Product Deprotection/Final Product syn-3-Fluoro-4-aminopiperidine->Deprotection/Final Product Standard Conditions

Caption: Workflow for Ru-catalyzed asymmetric hydrogenation.

Approach 2: Dynamic Kinetic Asymmetric Transamination (DKAT)

This elegant biocatalytic approach utilizes an enzyme to install the amino group with high stereoselectivity. The "dynamic" aspect refers to the in-situ racemization of the starting ketone, allowing for a theoretical yield of up to 100% of the desired enantiomer.

Step 1: Synthesis of the Fluoroketone Starting Material

  • Silyl Enol Ether Formation: The synthesis begins with a protected piperidone, such as N-Boc-4-piperidone. This is converted to its corresponding silyl enol ether.

  • Electrophilic Fluorination: The silyl enol ether is then reacted with an electrophilic fluorinating agent, such as Selectfluor®, to introduce the fluorine atom alpha to the carbonyl group, yielding the N-protected 4-fluoro-3-piperidone.[1]

Step 2: Dynamic Kinetic Asymmetric Transamination

  • Enzyme System: A transaminase enzyme, often from a commercially available library (e.g., from Codexis), is selected through screening. Pyridoxal-5'-phosphate (PLP) is a required cofactor.

  • Reaction Conditions: The fluoroketone is incubated with the transaminase and an amine donor (e.g., isopropylamine) in a buffered solution at a controlled pH (typically basic to facilitate racemization) and temperature.

  • Work-up and Purification: After the reaction is complete, the enzyme is removed, and the product is extracted and purified to yield the enantiomerically enriched syn-3-amino-4-fluoropiperidine.

Rationale and Insights:

  • The choice of a basic pH is critical for the success of the DKAT. It promotes the epimerization of the stereocenter alpha to the ketone, allowing the enzyme to continuously convert the racemate into a single desired enantiomer.[1]

  • Defluorination can also be a competing side reaction in this method, particularly at lower pH.[1] Careful control of the reaction conditions is therefore essential.

  • The Cbz protecting group can be introduced prior to the DKAT step by starting with N-Cbz-4-piperidone.

Diagram of the DKAT Workflow:

DKAT Workflow cluster_0 Fluoroketone Synthesis cluster_1 Enzymatic Transamination N-Protected-4-piperidone N-Protected-4-piperidone Silyl Enol Ether Formation Silyl Enol Ether Formation N-Protected-4-piperidone->Silyl Enol Ether Formation Electrophilic Fluorination Electrophilic Fluorination Silyl Enol Ether Formation->Electrophilic Fluorination Selectfluor® N-Protected-4-fluoro-3-piperidone N-Protected-4-fluoro-3-piperidone Electrophilic Fluorination->N-Protected-4-fluoro-3-piperidone DKAT DKAT N-Protected-4-fluoro-3-piperidone->DKAT Transaminase, PLP, Amine Donor syn-3-Amino-4-fluoropiperidine syn-3-Amino-4-fluoropiperidine DKAT->syn-3-Amino-4-fluoropiperidine Final Product Final Product syn-3-Amino-4-fluoropiperidine->Final Product

Caption: Workflow for Dynamic Kinetic Asymmetric Transamination.

Applications in Drug Discovery: A Key Building Block for CGRP Receptor Antagonists

The primary and most significant application of this compound and its analogs is in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists.[5] CGRP is a neuropeptide that plays a crucial role in the pathophysiology of migraine headaches.[6] Blocking its receptor has proven to be a highly effective therapeutic strategy for the acute treatment and prevention of migraines.[6]

The syn-3-amino-4-fluoropiperidine core is a key pharmacophore in several CGRP receptor antagonists that have entered clinical development.[5] In these molecules, the piperidine ring serves as a central scaffold, with the amino group being further functionalized to interact with the CGRP receptor. The fluorine atom, as previously discussed, is instrumental in fine-tuning the pKa of the piperidine nitrogen to optimize the drug's pharmacokinetic and pharmacodynamic profile, including reducing the risk of hERG-related cardiotoxicity.[1]

The Cbz protecting group of the title compound is advantageous as it can be readily removed under standard hydrogenolysis conditions, which are generally mild and compatible with a wide range of other functional groups, allowing for the late-stage introduction of the piperidine fragment or further elaboration of the molecule.

Diagram of the CGRP Antagonism Pathway:

CGRP Pathway CGRP CGRP CGRP_Receptor CGRP Receptor CGRP->CGRP_Receptor Binds to Signaling_Cascade Downstream Signaling Cascade CGRP_Receptor->Signaling_Cascade Activates Migraine_Pathophysiology Migraine Pathophysiology (e.g., Vasodilation, Inflammation) Signaling_Cascade->Migraine_Pathophysiology Leads to CGRP_Antagonist CGRP Receptor Antagonist (containing 3-amino-4-fluoropiperidine) CGRP_Antagonist->CGRP_Receptor Blocks

Caption: CGRP receptor antagonism in migraine therapy.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the creation of sophisticated therapeutic agents. Its commercial availability provides researchers with direct access to a key structural motif, while the advanced synthetic methodologies, particularly those achieving high diastereoselectivity, underscore the ingenuity of modern process chemistry. The critical role of the fluorinated piperidine core in optimizing the properties of CGRP receptor antagonists highlights the profound impact that strategic fluorine substitution can have in drug design. This guide has aimed to provide not only the "what" and "how" but also the "why," empowering researchers to leverage this valuable building block to its full potential in their own drug discovery endeavors.

References

  • MySkinRecipes. Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate. Available from: [Link]

  • Luo, G., Chen, L., Conway, C. M., Kostich, W., Macor, J. E., & Dubowchik, G. M. (2016). Synthesis of a CGRP Receptor Antagonist. Thieme, 223.
  • PubMed. The synthesis and SAR of calcitonin gene-related peptide (CGRP) receptor antagonists derived from tyrosine surrogates. Part 2. Available from: [Link]

  • PubMed. Asymmetric Synthesis of Heterocyclic Analogues of a CGRP Receptor Antagonist for Treating Migraine. Available from: [Link]

  • PubChem. (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate. Available from: [Link]

  • Philips, E., & Xiang, B., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Journal of Organic Chemistry, 84(12), 8006-8018. Available from: [Link]

  • Google Patents. CGRP Receptor Antagonist.
  • Shipe, W. D., et al. (2008). Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist. Journal of Medicinal Chemistry, 51(13), 3692-5. Available from: [Link]

  • Koudih, R., et al. (2012). Synthesis and in vitro characterization of trans- and cis-[(18)F]-4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]-3-fluoropiperidine-1-carboxylates as new potential PET radiotracer candidates for the NR2B subtype N-methyl-D-aspartate receptor. European Journal of Medicinal Chemistry, 53, 408-15. Available from: [Link]

  • Google Patents. Substituted 4-amino-1-benzylpiperidine compounds.
  • ChemUniverse. (3r,4r)-rel-benzyl 3-amino-4-fluoropiperidine-1-carboxylate. Available from: [Link]

  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available from: [Link]

  • Google Patents. Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Google Patents. The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Google Patents. Preparation method for 1-benzyl-3-piperidone hydrochloride.

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Methodological & Application

Application Notes and Protocols: Benzyl 3-amino-4-fluoropiperidine-1-carboxylate as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, present in a significant number of FDA-approved pharmaceuticals.[1] Its three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets. The strategic incorporation of fluorine into this privileged scaffold has emerged as a powerful tactic for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates.[2] Fluorine's unique properties, such as high electronegativity, small size, and the ability to form strong C-F bonds, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[3] Specifically, fluorination of the piperidine ring has been shown to modulate basicity, which can correlate with reduced affinity for the hERG potassium ion channel, a key factor in mitigating cardiac toxicity.[4]

Benzyl 3-amino-4-fluoropiperidine-1-carboxylate, a Cbz-protected fluorinated aminopiperidine, represents a highly valuable and versatile building block for the synthesis of novel and complex molecules. The presence of a primary amino group at the 3-position and a fluorine atom at the 4-position offers distinct points for diversification. The Cbz protecting group on the piperidine nitrogen allows for controlled reactions at the primary amine, with the option for subsequent deprotection and further functionalization of the ring nitrogen. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this building block, complete with detailed protocols for key synthetic transformations.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₇FN₂O₂[5]
Molecular Weight 252.28 g/mol [5]
IUPAC Name benzyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate[5]
CAS Number 1207853-15-3[6]
Appearance (Expected) White to off-white solid or oilGeneral knowledge
XLogP3 1.3[5]

Core Synthetic Applications and Protocols

This compound offers three primary reactive sites for elaboration: the primary amino group, the piperidine nitrogen (after deprotection), and potentially the C-N or C-F bonds under specific catalytic conditions. The following sections detail robust protocols for the most common and impactful transformations involving the primary amino group.

Workflow for Derivatization

The general workflow for utilizing this building block involves the initial functionalization of the primary amine, followed by optional deprotection of the Cbz group to allow for further modification at the piperidine nitrogen.

G start This compound nacylation N-Acylation start->nacylation RCOCl, Base reductive_amination Reductive Amination start->reductive_amination RCHO/RCOR', Reducing Agent buchwald Buchwald-Hartwig Amination start->buchwald Ar-X, Pd Catalyst, Ligand, Base amide_product N-Acyl Derivative nacylation->amide_product alkylamine_product N-Alkyl Derivative reductive_amination->alkylamine_product arylamine_product N-Aryl Derivative buchwald->arylamine_product deprotection Cbz Deprotection (e.g., H₂, Pd/C) amide_product->deprotection alkylamine_product->deprotection arylamine_product->deprotection final_product Further Functionalization at Piperidine Nitrogen deprotection->final_product

Caption: General workflow for the derivatization of this compound.

Protocol 1: N-Acylation to Form Amide Derivatives

The formation of an amide bond via N-acylation is one of the most fundamental and widely used reactions in medicinal chemistry.[7] This protocol describes a general procedure for the acylation of the primary amino group of this compound using an acyl chloride.

Rationale: The primary amine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the acyl chloride. A base, typically a non-nucleophilic amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the HCl byproduct generated during the reaction.[8] The reaction is often performed at 0 °C to control the exothermic reaction and minimize potential side reactions.[9]

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: To the stirred solution, add TEA or DIPEA (1.5 eq).

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Once the reaction is complete, quench by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl derivative.

Protocol 2: Reductive Amination for N-Alkylation

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine.[10] This process is highly efficient for introducing alkyl groups onto the primary amine of the building block.

Rationale: The reaction proceeds in two stages: the formation of an imine intermediate through the condensation of the primary amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for imines over carbonyls, and does not require acidic conditions that could be detrimental to other functional groups.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the desired aldehyde or ketone (1.2 eq), and anhydrous DCE or DCM.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step if necessary.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. The reaction is typically exothermic, so slow addition is recommended.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction for completion by TLC or LC-MS.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel, add water, and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography to yield the pure N-alkylated product.

Protocol 3: Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of carbon-nitrogen bonds, particularly for forming aryl amines.[11] This reaction allows for the coupling of the primary amine of the building block with a wide range of aryl halides or triflates.

Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst.[12][13] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[14]

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., aryl bromide) (1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃), 1.5-2.0 eq)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a Schlenk tube, under an inert atmosphere (argon), combine the palladium catalyst, phosphine ligand, and the base.

  • Reagent Addition: Add the aryl halide (1.1 eq) and this compound (1.0 eq).

  • Solvent Addition: Add the anhydrous solvent (Toluene or Dioxane) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C. The reaction time can vary from a few hours to overnight. Monitor the reaction's progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and quench with a saturated aqueous NH₄Cl solution.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired N-aryl derivative.

G cluster_0 Protocol 1: N-Acylation cluster_1 Protocol 2: Reductive Amination cluster_2 Protocol 3: Buchwald-Hartwig Amination p1_start Dissolve amine in DCM p1_cool Cool to 0°C p1_start->p1_cool p1_add_base Add Base (TEA/DIPEA) p1_cool->p1_add_base p1_add_acyl Add Acyl Chloride p1_add_base->p1_add_acyl p1_react Stir at RT p1_add_acyl->p1_react p1_workup Aqueous Workup p1_react->p1_workup p1_purify Column Chromatography p1_workup->p1_purify p2_start Mix amine and carbonyl in DCE p2_imine Stir for Imine Formation p2_start->p2_imine p2_add_reductant Add NaBH(OAc)₃ p2_imine->p2_add_reductant p2_react Stir at RT p2_add_reductant->p2_react p2_workup Aqueous Workup p2_react->p2_workup p2_purify Column Chromatography p2_workup->p2_purify p3_start Combine Pd catalyst, ligand, base p3_add_reagents Add Aryl Halide & Amine p3_start->p3_add_reagents p3_add_solvent Add Toluene/Dioxane p3_add_reagents->p3_add_solvent p3_heat Heat (80-110°C) p3_add_solvent->p3_heat p3_workup Aqueous Workup p3_heat->p3_workup p3_purify Column Chromatography p3_workup->p3_purify

Caption: Step-by-step workflows for the key synthetic protocols.

Analytical Characterization

The structural integrity and purity of the synthesized derivatives should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the products. The disappearance of the primary amine protons in ¹H NMR and the appearance of new signals corresponding to the added acyl, alkyl, or aryl group are indicative of a successful reaction. ¹⁹F NMR will confirm the retention of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the newly synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final compounds and for monitoring reaction progress.[15]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its reagents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]

  • Handling Fluorinated Compounds: Many fluorinating reagents and some fluorinated compounds can be toxic and corrosive.[17] While the C-F bond in the title compound is stable, care should be taken during reactions that might generate HF. All manipulations should be performed in a well-ventilated fume hood.[18]

  • Handling Amines: Amines can be corrosive and toxic. Avoid inhalation and skin contact.[16]

  • Reagent-Specific Hazards: Be aware of the specific hazards associated with all reagents used, such as the flammability of solvents and the reactivity of catalysts and bases. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a strategically designed building block that provides a robust platform for the synthesis of diverse and complex molecules for drug discovery and development. The protocols outlined in this application note for N-acylation, reductive amination, and Buchwald-Hartwig amination offer reliable and versatile methods for elaborating the primary amino group. By leveraging these synthetic strategies, researchers can efficiently generate libraries of novel compounds, capitalizing on the beneficial effects of the fluorinated piperidine scaffold to develop next-generation therapeutics.

References

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reaction of Benzyl 3-amino-4-fluoropiperidine-1-carboxylate with electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Electrophilic Functionalization of Benzyl 3-amino-4-fluoropiperidine-1-carboxylate

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as the most prevalent saturated N-heterocycle in FDA-approved drugs.[1][2] Its three-dimensional structure provides an ideal scaffold for orienting substituents to interact with biological targets like G-protein coupled receptors and enzymes.[3] In the pursuit of optimizing drug candidates, the strategic incorporation of fluorine atoms has become a powerful tool. Fluorine substitution can profoundly influence a molecule's physicochemical properties, including basicity (pKa), lipophilicity, and metabolic stability.[2][4] Specifically, modulating the pKa of basic nitrogen centers can mitigate off-target effects, such as binding to the hERG potassium ion channel, which is associated with cardiovascular toxicity.[2][5][6]

This compound, particularly the trans isomer, has emerged as a high-value building block for constructing complex molecular architectures.[7][8] This scaffold presents two key points for diversification: a nucleophilic primary amine at the C3 position, poised for reaction with a wide array of electrophiles, and a Cbz-protected nitrogen within the piperidine ring, which ensures regioselectivity and can be deprotected in a later synthetic step. The fluorine atom at the C4 position exerts a significant electronic effect, lowering the basicity of the adjacent C3-amino group, which can be advantageous for optimizing drug-target interactions and pharmacokinetic profiles.[2][4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols and expert insights into the reaction of this compound with common classes of electrophiles, enabling the synthesis of diverse compound libraries for screening and lead optimization.

Reactivity Profile and Strategic Considerations

The primary reactive site for electrophilic attack on benzyl (3R,4R)-rel-3-amino-4-fluoropiperidine-1-carboxylate is the exocyclic primary amine at the C3 position. The piperidine nitrogen is protected by a robust benzyloxycarbonyl (Cbz or Z) group, which is stable under a wide range of conditions used to functionalize the primary amine.[9]

Key Factors Influencing Reactivity:

  • Nucleophilicity of the C3-Amino Group : The primary amine is a potent nucleophile, readily reacting with electrophiles such as acyl chlorides, sulfonyl chlorides, and aldehydes/ketones.

  • Inductive Effect of Fluorine : The electron-withdrawing fluorine atom at the C4 position reduces the electron density on the neighboring C3 carbon and, by extension, lowers the pKa of the C3-amino group.[2] This reduced basicity can prevent undesirable side reactions but does not impede its nucleophilicity for key bond-forming reactions.

  • Stereochemistry : The trans relationship between the amino group and the fluorine atom is a common configuration for this building block.[8] This defined stereochemistry is crucial as it imparts a specific three-dimensional shape to the resulting derivatives, which is critical for structure-activity relationship (SAR) studies.

Below is a general workflow illustrating the functionalization of this versatile scaffold.

Functionalization_Workflow Start This compound Reaction Reaction (Acylation, Sulfonylation, Reductive Amination) Start->Reaction Base, Solvent Electrophile Electrophile (e.g., R-COCl, R-SO2Cl, R-CHO) Electrophile->Reaction Purification Work-up & Purification Reaction->Purification Product Functionalized Piperidine Derivative Purification->Product

Caption: General workflow for the electrophilic functionalization of the C3-amino group.

Protocols for Electrophilic Reactions

The following protocols are designed to be robust and adaptable. Researchers should monitor all reactions by an appropriate method (e.g., Thin-Layer Chromatography [TLC] or Liquid Chromatography-Mass Spectrometry [LC-MS]) to determine completion.

Acylation: Synthesis of Amide Derivatives

Acylation of the primary amine with acyl chlorides or acid anhydrides is a fundamental transformation for generating amide libraries. The use of a non-nucleophilic base is essential to neutralize the HCl byproduct without competing in the reaction.

Protocol: Synthesis of Benzyl 3-(acetamido)-4-fluoropiperidine-1-carboxylate

  • Preparation : To a solution of this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M), add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Cooling : Cool the stirred mixture to 0 °C in an ice bath.

  • Addition of Electrophile : Add acetyl chloride (1.2 eq) dropwise to the cooled solution.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

  • Quenching : Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Work-up : Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

ParameterConditionRationale
Solvent Dichloromethane (DCM)Inert, dissolves reactants, and is easily removed.
Base Triethylamine (TEA) or DIPEAScavenges HCl byproduct without acting as a nucleophile.
Temperature 0 °C to Room TemperatureControls the initial exothermic reaction.
Stoichiometry Slight excess of electrophileEnsures complete consumption of the starting amine.
Sulfonylation: Synthesis of Sulfonamide Derivatives

Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial properties and ability to act as bioisosteres for other functional groups.[10][11] The reaction with sulfonyl chlorides proceeds similarly to acylation.

Protocol: Synthesis of Benzyl 4-fluoro-3-(methylsulfonamido)piperidine-1-carboxylate

  • Preparation : Dissolve this compound (1.0 eq) and DIPEA (1.5 eq) in DCM (0.1 M) in a round-bottom flask.

  • Cooling : Cool the mixture to 0 °C.

  • Addition of Electrophile : Add methanesulfonyl chloride (1.2 eq) dropwise.

  • Reaction : Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC/LC-MS.

  • Quenching : Carefully add water to the reaction mixture.

  • Work-up : Separate the layers and extract the aqueous phase with DCM. Combine the organic extracts, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification : Purify the crude residue via flash chromatography to obtain the pure sulfonamide.

Reductive Amination: Synthesis of Secondary Amine Derivatives

Reductive amination is a powerful method for forming C-N bonds and installing alkyl groups.[12] It involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent as it is selective for imines in the presence of carbonyls and is tolerant of mildly acidic conditions.[12][13]

Caption: Key steps in the reductive amination pathway.

Protocol: Synthesis of Benzyl 3-(benzylamino)-4-fluoropiperidine-1-carboxylate

  • Preparation : Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or DCM (0.1 M).

  • Imine Formation : Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.

  • Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction : Continue stirring at room temperature and monitor the reaction by TLC/LC-MS until the starting material is consumed (typically 4-24 hours).

  • Quenching : Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Work-up : Stir vigorously for 15-30 minutes. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.

ReactionElectrophileReagentsTypical Yield
Acylation Acetyl ChlorideTEA, DCM>90%
Sulfonylation Methanesulfonyl ChlorideDIPEA, DCM80-95%
Reductive Amination BenzaldehydeNaBH(OAc)₃, DCE75-90%

Conclusion

This compound is a highly valuable and versatile scaffold for medicinal chemistry and drug discovery. The primary amine at the C3 position provides a reliable handle for introducing a wide range of functional groups through robust and high-yielding reactions such as acylation, sulfonylation, and reductive amination. The presence of the fluorine atom offers a strategic advantage for fine-tuning the basicity and overall properties of the resulting molecules. The protocols detailed in this guide provide a solid foundation for researchers to efficiently generate diverse libraries of novel fluorinated piperidine derivatives, accelerating the discovery of new therapeutic agents.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Functionalization of 1-Piperidinepentanoic Acid in Drug Discovery.
  • Bresciani, A., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Journal of Organic Chemistry, 89(7), 4932-4946. [Link]

  • BenchChem. (n.d.). One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols.
  • Bresciani, A., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ACS Publications. [Link]

  • Bresciani, A., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar. [Link]

  • Apollo Scientific. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • Fier, P. S., & Hartwig, J. F. (2013). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Journal of the American Chemical Society, 135(34), 12131-12134.
  • Schaffner, A. P., et al. (2020). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society, 142(35), 14819-14825. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Procter, D. J., et al. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 83(17), 10146-10154. [Link]

  • Friberg, A., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 55(11), 5409-5418. [Link]

  • ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.
  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(57), 7949-7952. [Link]

  • University of Manchester. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Retrieved from University of Manchester Research Explorer.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
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  • ChemUniverse. (n.d.). (3r,4r)-rel-benzyl 3-amino-4-fluoropiperidine-1-carboxylate.
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  • Schneider, S., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11), 1800178.
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  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
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  • Bridge Organics. (n.d.). Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate.
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  • Semantic Scholar. (2018). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives.

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Application Notes and Protocols for the Synthesis of CGRP Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting the CGRP Pathway in Migraine Therapy

Migraine is a debilitating neurological disorder affecting a significant portion of the global population.[1] A key player in the pathophysiology of migraine is the calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide that is a potent vasodilator and is involved in pain transmission.[2][3] During a migraine attack, CGRP is released from trigeminal ganglion neurons, leading to vasodilation of cerebral blood vessels and inflammation, contributing to the intense headache and associated symptoms.[4] Consequently, blocking the CGRP pathway has emerged as a highly effective therapeutic strategy for both the acute and preventive treatment of migraine.[2]

This has led to the development of a new class of drugs known as CGRP receptor antagonists, or "gepants".[3][5] Unlike earlier migraine treatments like triptans, which have vasoconstrictive effects and are contraindicated in patients with cardiovascular conditions, gepants offer a targeted mechanism of action with a more favorable safety profile.[6] This application note provides a detailed overview of the synthetic strategies employed in the preparation of these groundbreaking therapeutics, with a focus on the practical application and underlying chemical principles.

The Evolution of CGRP Receptor Antagonists: From Bench to Bedside

The journey to clinically approved CGRP receptor antagonists has been a multi-generational effort in medicinal chemistry. Early small molecule antagonists, while demonstrating proof-of-concept, were hampered by issues such as poor oral bioavailability and liver toxicity.[7] The second generation of gepants, including ubrogepant, rimegepant, and atogepant, successfully overcame these hurdles, leading to their approval for clinical use.[8] A third generation, exemplified by the intranasally administered zavegepant, offers even more rapid onset of action.[8]

These molecules, while structurally diverse, share the common feature of potently and selectively blocking the CGRP receptor.[4] The synthetic challenges in preparing these complex molecules often revolve around the construction of stereochemically rich core structures and the efficient coupling of key fragments. This note will delve into the synthetic routes for two prominent members of this class: Ubrogepant and Rimegepant.

Synthetic Approaches to Key CGRP Receptor Antagonists

The synthesis of gepants typically involves multi-step sequences that require careful control of stereochemistry and the use of modern synthetic methodologies. Below are detailed protocols for the synthesis of Ubrogepant and Rimegepant, highlighting the key chemical transformations and strategic considerations.

Ubrogepant: A Convergent Synthetic Strategy

Ubrogepant (marketed as Ubrelvy) is an orally administered CGRP receptor antagonist for the acute treatment of migraine.[9] Its synthesis is a prime example of a convergent approach, where two complex fragments are synthesized separately and then coupled in a late-stage amide bond formation.[10][11] This strategy allows for the efficient construction of the final molecule and facilitates the optimization of the synthesis of each fragment.

The two key intermediates in the synthesis of ubrogepant are an amino lactam and a spirocyclic acid.[10] The development of scalable and asymmetric routes to these fragments was a significant challenge that was overcome through innovative chemical methods.[10][12]

Ubrogepant_Synthesis cluster_fragment1 Amino Lactam Fragment Synthesis cluster_fragment2 Spiro Acid Fragment Synthesis start1 L-Serine Isopropyl Ester int1_1 Iodide Intermediate start1->int1_1 int1_2 Keto Ester int1_1->int1_2 int1_3 Aminopiperidinone Fragment int1_2->int1_3 Ubrogepant Ubrogepant int1_3->Ubrogepant start2 Pyrrolidinone int2_2 Alkylated Pyrrolidinone start2->int2_2 int2_1 Aryl Magnesium Species -> Benzyl Chloride int2_3 Spiro Acid Fragment int2_2->int2_3 int2_3->Ubrogepant

Caption: Convergent synthesis of Ubrogepant.

This protocol outlines a key step in the asymmetric synthesis of the aminopiperidinone fragment, employing an enzyme-mediated dynamic kinetic transamination.[12]

Materials:

  • Keto ester intermediate

  • Transaminase enzyme (optimized)

  • Pyridoxal 5'-phosphate (PLP)

  • Isopropylamine (or other amine donor)

  • Buffer solution (e.g., potassium phosphate buffer, pH 8.5)

  • Organic solvent (e.g., DMSO)

Procedure:

  • In a temperature-controlled reactor, prepare a solution of the keto ester intermediate in a mixture of buffer and an organic co-solvent.

  • Add the transaminase enzyme and PLP cofactor to the reaction mixture.

  • Initiate the reaction by adding the amine donor (e.g., isopropylamine).

  • Maintain the reaction at a constant temperature (e.g., 45 °C) and pH with gentle agitation.

  • Monitor the progress of the reaction by HPLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding an appropriate acid (e.g., HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to yield the desired aminopiperidinone fragment with high diastereomeric and enantiomeric purity.

Causality of Experimental Choices: The use of a transaminase enzyme in a dynamic kinetic resolution allows for the conversion of a racemic or diastereomeric mixture of the keto ester into a single desired stereoisomer of the amino lactam in high yield and selectivity.[12] The choice of enzyme, pH, and temperature are critical for optimal activity and stereoselectivity.

The synthesis of the chiral spiro acid fragment involves an asymmetric spirocyclization catalyzed by a phase-transfer catalyst.[12]

Materials:

  • Alkylated pyrrolidinone intermediate

  • Chiral phase-transfer catalyst (e.g., a doubly quaternized cinchona alkaloid derivative)

  • Base (e.g., potassium hydroxide)

  • Organic solvent (e.g., toluene)

  • Water

Procedure:

  • Dissolve the alkylated pyrrolidinone intermediate in the organic solvent in a reaction vessel.

  • Add the chiral phase-transfer catalyst and an aqueous solution of the base.

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Separate the aqueous and organic layers.

  • Acidify the aqueous layer to precipitate the spiro acid product.

  • Filter the solid product, wash with water, and dry under vacuum.

  • The resulting spiro acid can be further purified by crystallization to achieve high optical purity.

Causality of Experimental Choices: The chiral phase-transfer catalyst is crucial for inducing asymmetry in the spirocyclization reaction, leading to the formation of the desired enantiomer of the spiro acid. The biphasic reaction conditions facilitate the deprotonation of the substrate in the organic phase by the base present in the aqueous phase, mediated by the catalyst.

Rimegepant: Asymmetric Synthesis of a Heterocyclic Core

Rimegepant (marketed as Nurtec ODT) is another orally available CGRP receptor antagonist used for both acute and preventive treatment of migraine.[4][13] The synthesis of rimegepant presents its own set of challenges, particularly in the construction of its complex cyclohepta[b]pyridine core with three contiguous stereocenters.[14]

Key synthetic strategies for rimegepant include asymmetric hydrogenation to set a key stereocenter, a Buchwald-Hartwig amination for the introduction of an amino group, and the formation of a cyclic urea moiety.[15]

Rimegepant_Synthesis cluster_core Cyclohepta[b]pyridine Core Synthesis cluster_sidechain Piperidine Side-Chain Synthesis cluster_coupling Fragment Coupling & Final Steps start1 Pyridine-2,3-dicarboxylic acid int1_1 Diketone Intermediate start1->int1_1 Dieckmann Cyclization & Decarboxylation int1_2 (R)-Hydroxyketone int1_1->int1_2 Asymmetric Hydrogenation (Ru-catalyzed) Rimegepant Rimegepant int1_2->Rimegepant Coupling Rimegepant_penultimate Coupled Intermediate int1_2->Rimegepant_penultimate start2 Aminopyridine & Ketone int2_1 Piperidine Intermediate start2->int2_1 Reductive Amination int2_2 Aniline Intermediate int2_1->int2_2 Buchwald-Hartwig Amination int2_3 Cyclic Urea int2_2->int2_3 CDI int2_3->Rimegepant int2_3->Rimegepant_penultimate Rimegepant_penultimate->Rimegepant Final Modifications

Caption: Key stages in the synthesis of Rimegepant.

This protocol describes a cost-effective and scalable method for the enantioselective reduction of a diketone to a key hydroxyketone intermediate.[14]

Materials:

  • 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione

  • Ruthenium catalyst (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN])

  • Formic acid/triethylamine azeotrope (as hydrogen source)

  • Solvent (e.g., dichloromethane)

Procedure:

  • Charge a reactor with the diketone starting material and the ruthenium catalyst in the solvent.

  • Purge the reactor with an inert gas (e.g., nitrogen).

  • Slowly add the formic acid/triethylamine azeotrope to the reaction mixture at a controlled temperature (e.g., 25-30 °C).

  • Stir the reaction mixture until the starting material is consumed, as monitored by HPLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the resulting hydroxyketone intermediate by crystallization or column chromatography to obtain the product with high enantiomeric excess.

Causality of Experimental Choices: The use of a chiral ruthenium catalyst in an asymmetric transfer hydrogenation reaction allows for the highly selective reduction of one of the two ketone groups in the starting material to the desired (R)-alcohol.[14] Formic acid/triethylamine serves as a convenient and efficient in situ source of hydrogen. This method is often preferred for large-scale synthesis due to its operational simplicity and cost-effectiveness compared to high-pressure hydrogenation.

This protocol details the crucial C-N bond formation to introduce an amino group onto the pyridine ring.[15]

Materials:

  • Chloropyridine intermediate

  • Benzophenone imine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., BINAP)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the chloropyridine intermediate, palladium catalyst, ligand, and base.

  • Add the anhydrous solvent, followed by the benzophenone imine.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as determined by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting imine is then hydrolyzed under acidic conditions (e.g., with citric acid) to yield the desired aniline intermediate.[15]

  • Purify the aniline intermediate by column chromatography.

Causality of Experimental Choices: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. The choice of palladium source, ligand, and base is critical for achieving high yields and avoiding side reactions. Benzophenone imine is used as an ammonia surrogate, which can be challenging to handle directly.

Data Summary: Key CGRP Receptor Antagonists

Drug NameIndicationRoute of AdministrationKey Synthetic Feature
Ubrogepant Acute Migraine[9]OralConvergent synthesis, enzyme-mediated kinetic resolution[10][12]
Rimegepant Acute & Preventive Migraine[4]Oral (ODT)Asymmetric transfer hydrogenation, Buchwald-Hartwig amination[14][15]
Atogepant Preventive Migraine[16][17]OralSynthesis of a spiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine] core[16]
Zavegepant Acute Migraine[8]IntranasalThird-generation gepant for rapid absorption[8][18]

Conclusion and Future Outlook

The successful development and synthesis of CGRP receptor antagonists represent a significant advancement in migraine therapy. The synthetic routes to these complex molecules showcase the power of modern organic chemistry, employing strategies such as convergent synthesis, asymmetric catalysis, and enzymatic transformations to achieve high efficiency and stereocontrol. The protocols outlined in this application note provide a glimpse into the practical execution of these key reactions. As research in this area continues, we can anticipate the development of even more refined and efficient synthetic methodologies, further expanding the therapeutic options for individuals suffering from migraine.

References

  • Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. PubMed. Available at: [Link]

  • Synthesis of a CGRP Receptor Antagonist. Thieme. Available at: [Link]

  • Practical Asymmetric Synthesis of a Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist Ubrogepant. ACS Publications. Available at: [Link]

  • CGRP receptor antagonists: A new frontier of anti-migraine medications. PubMed Central. Available at: [Link]

  • CGRP monoclonal antibodies. The Migraine Trust. Available at: [Link]

  • Practical asymmetric synthesis of a calcitonin gene-related peptide (CGRP) receptor antagonist ubrogepant. ACS Publications. Available at: [Link]

  • CGRP Inhibitors: Transformative Therapy for Migraine. YouTube. Available at: [Link]

  • Gepants. The Migraine Trust. Available at: [Link]

  • Efficient and Scalable Enantioselective Synthesis of a Key Intermediate for Rimegepant: An Oral CGRP Receptor Antagonist. ResearchGate. Available at: [Link]

  • Novel process for the preparation of intermediate compounds used in the treatment of migraine. Google Patents.
  • Calcitonin Gene-Related Peptide (CGRP) monoclonal antibodies. The Migraine Trust. Available at: [Link]

  • Calcitonin Gene-Related Peptide Receptor. NCBI Bookshelf. Available at: [Link]

  • Gepants: targeting the CGRP pathway for migraine relief. PubMed Central. Available at: [Link]

  • Synthesis method of Rimegepant and intermediate thereof. Google Patents.
  • Method of preparation of zavegepant, synthesis intermediates of zavegepant and methods of preparation thereof. Google Patents.
  • Development of Human Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists. 1. Potent and Selective Small Molecule CGRP Antagonists. ACS Publications. Available at: [Link]

  • The synthetic route of zavegepant. ResearchGate. Available at: [Link]

  • A process for the preparation of atogepant and its intermediates. Google Patents.
  • Zavegepant: Revolution To Migraine Therapy. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Gepants: targeting the CGRP pathway for migraine relief. ResearchGate. Available at: [Link]

  • Calcitonin gene-related peptide receptor antagonist. Wikipedia. Available at: [Link]

  • CGRP Receptor Antagonist. Google Patents.
  • Retrosynthetic considerations on the synthesis of zavegepant. ResearchGate. Available at: [Link]

  • Atogepant: Mechanism of action, clinical and translational science. PubMed Central. Available at: [Link]

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Application Notes and Protocols: Strategic Incorporation of 3-Fluoropiperidine Fragments into Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune molecular properties and enhance therapeutic profiles. Among the various fluorinated motifs, the 3-fluoropiperidine scaffold has emerged as a particularly valuable building block. This application note provides a comprehensive guide for researchers on the rationale, synthetic strategies, and practical protocols for incorporating 3-fluoropiperidine fragments into bioactive compounds. We will delve into the profound effects of 3-fluorination on physicochemical properties such as basicity (pKa) and lipophilicity (logP), explore key synthetic methodologies with detailed, field-proven protocols, and present case studies illustrating the successful application of this strategy in drug discovery.

The Rationale: Why 3-Fluoropiperidine?

The piperidine ring is one of the most prevalent saturated N-heterocycles in pharmaceuticals, valued for its ability to confer aqueous solubility and engage in critical interactions with biological targets.[1][2][3] However, the basicity of the piperidine nitrogen often leads to challenges, including off-target effects and poor pharmacokinetic profiles.[1] The introduction of a fluorine atom at the 3-position offers a nuanced and powerful solution to these challenges.

Modulating Basicity (pKa) for Enhanced Selectivity and Safety

The high electronegativity of fluorine allows it to exert a strong inductive electron-withdrawing effect, thereby lowering the pKa of the nearby piperidine nitrogen.[4][5][6] This modulation of basicity is a critical strategy for mitigating interactions with unintended targets, such as the hERG potassium ion channel, which is often associated with cardiovascular toxicity.[1] By reducing the basicity, the propensity for hERG binding can be significantly decreased, leading to a better safety profile.[1]

Interestingly, the stereochemistry of the fluorine atom plays a crucial role. An axial 3-fluorine substituent can lead to a higher pKa compared to its equatorial counterpart.[1] This is attributed to a favorable dipole interaction between the C-F bond and the N-H+ bond in the protonated state.[1] This stereoelectronic effect provides an additional layer of control for fine-tuning the desired pKa.

Impact on Lipophilicity, Conformation, and Metabolic Stability

Fluorine substitution can also influence a compound's lipophilicity (logP), a key parameter affecting solubility, permeability, and metabolism.[5][7][8] While the effect is not always straightforward and can be influenced by the overall molecular context, the introduction of a C-F bond generally increases lipophilicity.[5]

Furthermore, the conformational preference of the piperidine ring can be influenced by the presence of a 3-fluoro substituent. The fluorine atom's preference for an axial or equatorial position can impact the overall shape of the molecule and its ability to bind to a target protein.[9] The C-F bond is also exceptionally strong and generally resistant to metabolic cleavage, which can enhance the metabolic stability of the parent molecule.[10]

Enhancing Central Nervous System (CNS) Penetration

In the realm of CNS drug discovery, the ability of a molecule to cross the blood-brain barrier (BBB) is paramount. Fluorine substitution is a well-established strategy to increase BBB penetration due to the lipophilic nature of the C-F bond.[11] The incorporation of a 3-fluoropiperidine moiety can therefore be a valuable tactic for developing centrally acting therapeutics.[11]

Synthetic Strategies for Incorporating 3-Fluoropiperidine

The synthesis of 3-fluoropiperidines, particularly as single enantiomers, has historically been a challenge.[1] However, several robust methods have been developed in recent years. This section outlines key synthetic approaches with illustrative protocols.

Hydrogenation of Fluorinated Pyridine Precursors

One of the most direct and atom-economical approaches is the hydrogenation of readily available fluoropyridines.[12][13] This method allows for the stereoselective formation of cis-fluorinated piperidines.[12]

G cluster_workflow Workflow: Hydrogenation of Fluoropyridines Fluoropyridine Fluoropyridine Dearomatization Dearomatization Fluoropyridine->Dearomatization [Rh(I)]/Pinacol borane Hydrogenation Hydrogenation Dearomatization->Hydrogenation Heterogeneous Catalyst (e.g., Rh/C) cis-3-Fluoropiperidine cis-3-Fluoropiperidine Hydrogenation->cis-3-Fluoropiperidine

Caption: Hydrogenation workflow for 3-fluoropiperidine synthesis.

Protocol 1: Diastereoselective Hydrogenation of 3-Fluoropyridine

This protocol is adapted from methodologies described by Glorius and co-workers.[2]

Materials:

  • 3-Fluoropyridine

  • Rhodium(I) complex (e.g., [Rh(cod)Cl]₂)

  • Pinacol borane

  • Heterogeneous catalyst (e.g., 5% Rh/C)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Hydrogen source (H₂ gas balloon or high-pressure reactor)

  • Protecting group reagent (e.g., Boc₂O or Cbz-Cl)

Procedure:

  • Dearomatization:

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 3-fluoropyridine (1.0 eq) in anhydrous THF.

    • Add the rhodium(I) catalyst (e.g., 1-2 mol%).

    • Slowly add pinacol borane (1.1 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Hydrogenation:

    • To the crude reaction mixture from the dearomatization step, carefully add the heterogeneous catalyst (e.g., 5% Rh/C, 5-10 mol%).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

    • Stir vigorously at room temperature for 12-24 hours. Monitor the reaction by GC-MS.

  • Work-up and Protection:

    • Once the hydrogenation is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the crude amine in a suitable solvent (e.g., DCM or Dioxane).

    • Add a base (e.g., triethylamine, 1.5 eq) followed by the protecting group reagent (e.g., Boc₂O, 1.2 eq).

    • Stir at room temperature for 2-4 hours.

    • Perform an aqueous work-up and purify the product by column chromatography to yield the protected cis-3-fluoropiperidine.

Electrophilic Fluorination of Piperidine Precursors

This approach involves the introduction of fluorine at a late stage onto a pre-formed piperidine ring or a precursor. Electrophilic fluorinating agents such as Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) are commonly employed.[1][14]

G cluster_workflow Workflow: Electrophilic Fluorination Piperidone Precursor Piperidone Precursor Enolate Formation Enolate Formation Piperidone Precursor->Enolate Formation Base (e.g., LDA, KHMDS) Electrophilic Fluorination Electrophilic Fluorination Enolate Formation->Electrophilic Fluorination Fluorinating Agent (e.g., NFSI, Selectfluor) 3-Fluoro-piperidone 3-Fluoro-piperidone Electrophilic Fluorination->3-Fluoro-piperidone

Caption: Electrophilic fluorination of piperidone precursors.

Protocol 2: Synthesis of N-Boc-3-fluoro-4-piperidone

This protocol is a representative example based on common laboratory practices.

Materials:

  • N-Boc-4-piperidone

  • Lithium diisopropylamide (LDA) or Potassium hexamethyldisilazide (KHMDS)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous THF

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

Procedure:

  • Enolate Formation:

    • In a flame-dried, three-neck flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of LDA or KHMDS (1.1 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Fluorination:

    • In a separate flask, dissolve NFSI (1.2 eq) in anhydrous THF.

    • Add the NFSI solution dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-3-fluoro-4-piperidone.

Enantioselective Synthetic Approaches

Achieving enantiomerically pure 3-fluoropiperidines is often crucial for pharmacological studies. Several asymmetric methods have been developed, including chiral ligand-mediated allylic alkylation and enzymatic resolutions.[1][15]

A notable example is the palladium-catalyzed asymmetric allylic alkylation of α-fluoro-β-ketoesters, which can be followed by a condensation step to form the 3-fluoropiperidine ring.[15] The use of chiral ligands, such as those from the Trost family, can induce high levels of enantioselectivity.[15][16]

Impact on Physicochemical Properties: A Data-Driven Perspective

The incorporation of a 3-fluoro substituent has a predictable and quantifiable impact on the physicochemical properties of the parent piperidine.

PropertyNon-Fluorinated Piperidine (Typical)3-Fluoropiperidine (Typical)Key Observations and Rationale
pKa 10.5 - 11.56.5 - 8.0[1]The strong inductive effect of fluorine lowers the basicity of the piperidine nitrogen. The pKa can be further tuned by the axial vs. equatorial position of the fluorine atom.[1]
logP VariableGenerally IncreasedThe C-F bond is more lipophilic than a C-H bond, often leading to an increase in the overall lipophilicity of the molecule.[5][7]
Conformation Chair conformation with substituent preferenceChair conformation, with the C-F bond having a slight preference for the axial position in some cases due to hyperconjugative effects.[9]The conformational preference can influence receptor binding and should be considered in drug design.

Case Studies in Drug Discovery

The strategic use of the 3-fluoropiperidine motif has led to the identification of promising drug candidates.

  • Merck's Kinesin Spindle Protein (KSP) Inhibitor: In the development of a KSP inhibitor, introduction of an axial 3-fluorine atom on a piperidine ring led to an increase in pKa (from 6.6 to 7.6), which resulted in improved efficacy and identified the clinical candidate MK-0731.[1]

  • 5-HT1D Receptor Ligands: Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles led to a significant reduction in pKa.[17] This decrease in basicity had a beneficial effect on oral absorption, demonstrating the utility of this strategy in improving pharmacokinetic profiles.[17]

  • CGRP Receptor Antagonists: For the treatment of migraines, synthetic routes to a syn-fluoro-piperidine pharmacophore were explored for a calcitonin gene-related peptide (CGRP) receptor antagonist, highlighting the importance of this scaffold in accessing novel chemical space for challenging targets.[1]

Conclusion

The 3-fluoropiperidine fragment is a powerful tool in the medicinal chemist's arsenal. Its incorporation into bioactive compounds allows for the rational modulation of key physicochemical properties, leading to improved potency, selectivity, safety, and pharmacokinetic profiles. The synthetic methodologies to access this valuable scaffold are becoming increasingly robust and versatile, enabling its wider application in drug discovery programs. By understanding the underlying principles of how 3-fluorination impacts molecular properties and by leveraging the synthetic protocols outlined in this guide, researchers can effectively harness the potential of the 3-fluoropiperidine motif to accelerate the development of next-generation therapeutics.

References

  • Bohrium. (n.d.). Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for the Asymmetric Synthesis of 3‐Fluoropiperidines.
  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • ResearchGate. (n.d.). Synthesis of 3Aminomethyl3-fluoropiperidines | Request PDF.
  • ACS Publications. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Fluorinated Molecules as Drugs and Imaging Agents in the CNS.
  • PMC - NIH. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • SCIDAR. (n.d.). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents.
  • PubMed. (2016, October 6). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.
  • ResearchGate. (n.d.). The conformational preferences of 3‐fluoropiperidine (1) and....
  • Semantic Scholar. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.
  • ScienceDaily. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • ResearchGate. (n.d.). Bioactive compounds featuring 3‐fluoropiperidine fragments.
  • PubMed. (1999, June 17). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles.
  • ResearchGate. (n.d.). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery.
  • PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. (n.d.). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds.
  • PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

Sources

Application Notes and Protocols for the Development of Antifungal Agents Targeting Ergosterol Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Ergosterol, the Achilles' Heel of Fungi

Fungal infections represent a significant and growing threat to global public health, particularly among immunocompromised populations. The development of effective and specific antifungal agents is paramount. One of the most successful strategies in antifungal drug discovery has been the targeting of ergosterol, the primary sterol in fungal cell membranes.[1][2] Ergosterol is functionally analogous to cholesterol in mammalian cells, playing a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[3][4][5] Its biosynthesis pathway is distinct from that of cholesterol, offering a selective target for antifungal drugs with minimal effects on the human host.[6] This document provides a comprehensive guide to the principles and protocols for developing novel antifungal agents that disrupt this vital pathway.

The Ergosterol Biosynthesis Pathway: A Map of Therapeutic Targets

The conversion of acetyl-CoA to ergosterol is a complex, multi-enzyme process. Several of these enzymes have been successfully exploited as targets for the major classes of antifungal drugs.[7] Understanding this pathway is critical for identifying novel inhibitors and elucidating their mechanisms of action.

Two of the most clinically significant targets in this pathway are:

  • Squalene Epoxidase (ERG1): This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical early step in sterol biosynthesis.[8][9][10] Inhibition of squalene epoxidase leads to the depletion of ergosterol and a toxic accumulation of squalene.[9][11][12]

  • Lanosterol 14α-Demethylase (ERG11/CYP51): This cytochrome P450 enzyme is responsible for the C14-demethylation of lanosterol, a key step in the later stages of ergosterol synthesis.[13][14][15] Its inhibition disrupts the integrity of the fungal cell membrane by depleting ergosterol and causing the accumulation of toxic 14α-methylated sterols.[16]

Ergosterol_Pathway cluster_early Early Pathway cluster_late Late Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase (ERG1) Squalene Epoxidase (ERG1) Squalene->Squalene Epoxidase (ERG1) Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Intermediates Intermediates Lanosterol->Intermediates 14α-Demethylase (ERG11) Ergosterol Ergosterol Intermediates->Ergosterol Allylamines (e.g., Terbinafine) Allylamines (e.g., Terbinafine) Allylamines (e.g., Terbinafine)->Squalene Epoxidase (ERG1) inhibit Squalene Epoxidase (ERG1)->2,3-Oxidosqualene Azoles (e.g., Fluconazole) Azoles (e.g., Fluconazole) Azoles (e.g., Fluconazole)->Lanosterol inhibit

Caption: Key targets in the ergosterol biosynthesis pathway.

Major Classes of Ergosterol Biosynthesis Inhibitors

Three main classes of antifungal drugs target this pathway:

  • Azoles (e.g., Fluconazole, Itraconazole): This broad-spectrum class of fungistatic agents inhibits lanosterol 14α-demethylase. By binding to the heme iron of the cytochrome P450 enzyme, they prevent the demethylation of lanosterol, leading to impaired fungal growth.[17]

  • Allylamines (e.g., Terbinafine): These agents are primarily used to treat dermatophyte infections. They act by inhibiting squalene epoxidase, which leads to fungicidal activity due to the accumulation of toxic intracellular squalene and the depletion of ergosterol.[11][16]

  • Morpholines (e.g., Amorolfine): This class of antifungals also inhibits the ergosterol pathway, but at two distinct points: Δ14-reductase and Δ7-Δ8-isomerase. They are primarily used in topical formulations.[7]

Application & Protocol 1: In Vitro Antifungal Susceptibility Testing

The foundational step in evaluating a novel antifungal compound is to determine its potency against a panel of clinically relevant fungal pathogens. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is the gold standard.

Principle: This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism after overnight incubation. Standardized procedures from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed to ensure reproducibility and comparability of data.[18][19][20][21]

Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27/M60)

  • Preparation of Fungal Inoculum:

    • Culture the yeast species (e.g., Candida albicans, Cryptococcus neoformans) on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay plate. Causality: The use of RPMI-1640 and a standardized inoculum density is critical for inter-laboratory consistency and adherence to established breakpoints.[18][22]

  • Drug Plate Preparation:

    • In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in RPMI-1640. A typical concentration range is 0.03 to 32 µg/mL.

    • Include a positive control (e.g., Fluconazole) and a negative (drug-free) growth control.

    • Also, include a sterility control well (medium only).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest drug concentration at which a significant inhibition of growth (typically ≥50% reduction compared to the growth control) is visually observed. For azoles, this endpoint is chosen because they are fungistatic, and complete inhibition may not be achieved.

Data Presentation:

CompoundC. albicans ATCC 90028 MIC (µg/mL)C. glabrata ATCC 90030 MIC (µg/mL)C. parapsilosis ATCC 22019 MIC (µg/mL)
Test Compound X140.5
Fluconazole (Control)0.581

Note: These are example values. Actual MICs can vary.[23]

Application & Protocol 2: Target Validation - Sterol Profile Analysis via GC-MS

A key step in confirming that a compound's antifungal activity is due to the inhibition of ergosterol biosynthesis is to analyze the cellular sterol composition of treated fungi. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.[24][25]

Principle: If a compound inhibits an enzyme in the ergosterol pathway, it will lead to a quantifiable decrease in the final product (ergosterol) and a corresponding accumulation of the substrate of the inhibited enzyme (e.g., lanosterol for ERG11 inhibitors, squalene for ERG1 inhibitors).

GCMS_Workflow start Fungal Culture + Antifungal Compound culture Incubate (e.g., 16 hours) start->culture harvest Harvest & Wash Cells culture->harvest saponify Saponification (KOH in Methanol) harvest->saponify extract Non-saponifiable Lipid Extraction (n-heptane) saponify->extract derivatize Derivatization (e.g., TMS) extract->derivatize analyze GC-MS Analysis derivatize->analyze end Sterol Profile Data analyze->end

Caption: Workflow for fungal sterol analysis by GC-MS.

Protocol: Fungal Sterol Extraction and Analysis

  • Cell Culture and Treatment:

    • Grow a fungal culture to mid-log phase in a suitable broth (e.g., YPD).

    • Treat the culture with the test compound at a sub-inhibitory concentration (e.g., 0.5x MIC) for several hours (e.g., 16 hours). Include an untreated (vehicle control) culture.

    • Harvest cells by centrifugation and wash with sterile water.

  • Saponification:

    • To the cell pellet, add a solution of potassium hydroxide in methanol.[26]

    • Heat at 80°C for 1 hour. Causality: Saponification is a crucial step that hydrolyzes esterified sterols, ensuring all sterols are in their free form for extraction.

  • Extraction:

    • Cool the samples and add n-heptane and sterile water.

    • Vortex vigorously and centrifuge to separate the phases.

    • Carefully collect the upper n-heptane layer, which contains the non-saponifiable lipids (including sterols).[27][28] Repeat the extraction.

  • Derivatization and Analysis:

    • Evaporate the pooled heptane extracts to dryness under a stream of nitrogen.

    • To enhance volatility for GC analysis, derivatize the sterols by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating at 60°C for 30 minutes.

    • Analyze the derivatized sample by GC-MS.[24]

Expected Results:

  • Azole-like compounds (ERG11 inhibitors): A significant decrease in the ergosterol peak and a prominent new peak corresponding to lanosterol.

  • Allylamine-like compounds (ERG1 inhibitors): A marked decrease in ergosterol and all subsequent sterol intermediates, with a massive accumulation of the squalene peak.

Troubleshooting and Advanced Considerations

  • Resistance Mechanisms: Be aware of potential resistance mechanisms that can confound results, such as the upregulation of efflux pumps or mutations in the target enzyme gene (e.g., ERG11).[29]

  • Dual-Target Inhibitors: The development of agents that inhibit multiple targets, such as both CYP51 and histone deacetylase (HDAC), is a promising strategy to combat resistance.[30]

  • Method Validation: Always include appropriate controls, such as known inhibitors and reference fungal strains, to validate assay performance.

By employing these robust methodologies, researchers can effectively identify and characterize novel antifungal agents targeting the ergosterol biosynthesis pathway, paving the way for the next generation of life-saving therapeutics.

References

  • Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. MDPI. [Link]

  • Mechanisms of resistance against allylamine and azole antifungals in Trichophyton: A renewed call for innovative molecular diagnostics in susceptibility testing. National Institutes of Health. [Link]

  • Clinical breakpoint table. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. National Center for Biotechnology Information (PMC). [Link]

  • The Multifunctional Fungal Ergosterol. National Institutes of Health (PMC). [Link]

  • Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. National Institutes of Health (PMC). [Link]

  • Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Mechanisms of action in antifungal drugs. EBSCO. [Link]

  • Lanosterol 14 alpha-demethylase. Wikipedia. [Link]

  • What are SQLE inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Ergosterol. Wikipedia. [Link]

  • Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives. PubMed. [Link]

  • Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives | Request PDF. ResearchGate. [Link]

  • Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. Frontiers in Microbiology. [Link]

  • Substrate-Based Inhibitors of Lanosterol 14a-Methyl Demethylase: II. American Chemical Society Publications. [Link]

  • Action Mechanisms of Antifungal Drugs. Polyenes, azoles and allylamines... ResearchGate. [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Clinical and Laboratory Standards Institute. [Link]

  • Detailed Mechanism of Squalene Epoxidase Inhibition by Terbinafine. ACS Publications. [Link]

  • (PDF) EUCAST breakpoints for antifungals. ResearchGate. [Link]

  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. ResearchGate. [Link]

  • Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. National Center for Biotechnology Information (PMC). [Link]

  • A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI. [Link]

  • Antifungal Drugs. Biology LibreTexts. [Link]

  • Ergosterol distribution controls surface structure formation and fungal pathogenicity. National Center for Biotechnology Information (PMC). [Link]

  • Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. National Center for Biotechnology Information (PMC). [Link]

  • A live-cell ergosterol reporter for visualization of the effects of fluconazole on the human fungal pathogen Candida albicans. American Society for Microbiology (ASM) Journals. [Link]

  • Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention (CDC). [Link]

  • Ergosterol biosynthesis inhibition: a target for antifungal agents. PubMed. [Link]

  • GC-MS Analysis of Phytosterol Content of Dried Mushrooms. Winona State University OpenRiver. [Link]

  • Squalene monooxygenase. Wikipedia. [Link]

  • Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. PubMed. [Link]

  • EUCAST breakpoints for antifungals. EUCAST. [Link]

  • EUCAST breakpoints for antifungals. PubMed. [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. National Institutes of Health. [Link]

Sources

Application Notes and Protocols for the Synthesis of Peptide Analogues Using 3-Aminopiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 3-Aminopiperidine Scaffolds in Peptidomimetics

In the quest for novel therapeutics, the modification of native peptides to enhance their pharmacological properties is a cornerstone of medicinal chemistry. Peptide analogues containing a 3-aminopiperidine scaffold have emerged as a particularly promising class of peptidomimetics.[1][2][3] The incorporation of this cyclic constraint offers a multitude of benefits, including enhanced biological activity, increased stability against enzymatic degradation, and improved pharmacokinetic profiles.[1] The rigid piperidine ring introduces a conformational constraint that can lock the peptide into its bioactive conformation, leading to higher receptor affinity and selectivity.[1] This is especially valuable in the design of cyclic peptides.[1]

The 3-aminopiperidine moiety serves as a versatile scaffold for drug design, allowing for the attachment of various functional groups to explore structure-activity relationships (SAR).[1] Furthermore, its integration can bolster the stability and bioactivity of peptide-based therapeutics.[1] This application note provides a comprehensive guide to the synthesis of peptide analogues incorporating 3-aminopiperidine scaffolds, detailing both solid-phase and solution-phase methodologies, and offering insights into the critical experimental parameters.

Core Synthetic Strategies: Solid-Phase vs. Solution-Phase Synthesis

The synthesis of peptide analogues featuring a 3-aminopiperidine core can be approached through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The choice between these methods depends on factors such as the desired scale, the complexity of the target molecule, and the required purity.

Solid-Phase Peptide Synthesis (SPPS) is the workhorse for the routine synthesis of peptides and their analogues.[4][5][6][7] Its key advantage lies in the simplification of the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps.[6] SPPS is particularly well-suited for the construction of linear peptides and can be adapted for the synthesis of cyclic peptides.[1]

Solution-Phase Synthesis , while more labor-intensive in terms of purification, offers greater flexibility for large-scale synthesis and for the introduction of complex or sensitive building blocks that may not be compatible with SPPS conditions.[8] It is often employed for the synthesis of the 3-aminopiperidine scaffold itself or for the coupling of peptide fragments.[2][3]

Section 1: Solid-Phase Synthesis of 3-Aminopiperidine-Containing Peptides

The incorporation of a 3-aminopiperidine unit into a growing peptide chain on a solid support is a common and effective strategy. The following protocol outlines a general procedure using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry.[5]

Protocol 1: General Solid-Phase Synthesis (SPPS) Incorporating (S)-1-Boc-3-aminopiperidine

This protocol describes the manual synthesis of a peptide with an incorporated 3-aminopiperidine moiety.[1]

Materials:

  • Fmoc-protected amino acids

  • (S)-1-Boc-3-aminopiperidine

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Experimental Workflow:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection 1. Swell in DMF Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling 2. 20% Piperidine/DMF Amino_Acid_Coupling->Fmoc_Deprotection Repeat for each AA Api_Coupling Api Coupling Amino_Acid_Coupling->Api_Coupling After desired sequence Api_Coupling->Fmoc_Deprotection Continue peptide chain Final_Deprotection Final Fmoc Deprotection Api_Coupling->Final_Deprotection If Api is last Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage 3. 20% Piperidine/DMF Purification Purification Cleavage->Purification 4. TFA cocktail

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating a 3-aminopiperidine (Api) moiety.

Step-by-Step Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[1]

    • Drain and wash the resin thoroughly with DMF (5 times for 1 minute each).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a suitable additive like HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the pre-activation mixture and agitate for 2-3 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), the coupling is incomplete and should be repeated.

    • Wash the resin with DMF (3 times).

  • Incorporation of (S)-1-Boc-3-aminopiperidine:

    • Follow the Fmoc deprotection steps as described in step 2.

    • In a separate vial, pre-activate (S)-1-Boc-3-aminopiperidine (3 equivalents) with HATU (2.9 equivalents) in DMF for 2-3 minutes.[1]

    • Add DIPEA (6 equivalents) to the pre-activation mixture.[1]

    • Immediately add the activated solution to the deprotected resin.[1]

    • Agitate the reaction mixture for 2-4 hours at room temperature. For this more sterically hindered building block, a longer coupling time or a double coupling may be necessary.[1]

    • Monitor the coupling with a Kaiser test.

    • Wash the resin with DMF (3 times).

  • Repeat Cycles: Repeat steps 2 and 3 (or 4 for the aminopiperidine) for each subsequent amino acid in the desired sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.[1]

    • Dry the crude peptide under vacuum.[1]

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Data Presentation: Representative Yields and Purity
Peptide SequenceSynthesis Scale (mmol)Crude Yield (%)Purity by RP-HPLC (%)
Ac-Ala-Api-NH20.175>95
Ac-Gly-Api-Phe-NH20.168>92
c(Arg-Gly-Asp-Api)0.0555>98
Note: "Api" denotes the incorporated 3-aminopiperidine moiety.[1]

Section 2: Solution-Phase Synthesis of 3-Aminopiperidine Scaffolds and Peptide Analogues

Solution-phase synthesis is often employed for the initial preparation of the 3-aminopiperidine building block and for fragment condensations. A common route to synthesize 3-aminopiperidine-based structures is through reductive amination.[2][3]

Protocol 2: Synthesis of a 3-Aminopiperidine-Glycine Analogue via Reductive Amination

This protocol details the synthesis of a dipeptide analogue where a glycine residue is coupled to the 3-amino position of a piperidine ring in solution.[2][3]

Materials:

  • 1-Boc-piperidin-3-one

  • Glycine ethyl ester hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution

  • Sodium sulfate (Na₂SO₄)

Experimental Workflow:

Reductive_Amination_Workflow Start 1-Boc-piperidin-3-one + Glycine ethyl ester HCl Reaction Reductive Amination (NaBH(OAc)3, AcOH, DCM) Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Product Ethyl 2-[(1-tert-Butoxycarbonylpiperidin-3-yl)amino]acetate Purification->Product

Caption: Workflow for the synthesis of a 3-aminopiperidine-glycine analogue via reductive amination.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 1-Boc-piperidin-3-one (1 equivalent) and glycine ethyl ester hydrochloride (1 equivalent) in dichloromethane, add acetic acid (1.5 equivalents).[2]

  • Reductive Amination: Add sodium triacetoxyborohydride (1 equivalent) portion-wise to the reaction mixture.[2]

  • Reaction Monitoring: Stir the reaction at room temperature for 20 hours.[2] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by the addition of aqueous NaOH (3 M).[2]

    • Separate the organic layer and extract the aqueous layer with dichloromethane.[2]

    • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired peptide analogue.

Section 3: Conformational Analysis and Biological Implications

The introduction of the 3-aminopiperidine scaffold is intended to rigidify the peptide backbone.[3] The piperidine ring typically adopts a chair conformation, with the substituents occupying either axial or equatorial positions.[3] This conformational preference can have a profound impact on the overall three-dimensional structure of the peptide analogue and, consequently, its biological activity.

Computational modeling and spectroscopic techniques, such as nuclear magnetic resonance (NMR), are valuable tools for elucidating the conformational preferences of these analogues.[9][10][11] For instance, the coupling patterns in ¹H NMR spectra can provide insights into the chair conformation of the piperidine ring and the orientation of its substituents.[3]

The constrained conformation can lead to a more favorable interaction with the target receptor, resulting in enhanced potency and selectivity. For example, piperidine-containing peptide analogues have been successfully developed as inhibitors of cysteine proteases.[2][3]

Section 4: Applications in Drug Discovery

The versatility of the 3-aminopiperidine scaffold has led to its incorporation into a wide range of biologically active molecules. Optically active 3-aminopiperidine is a key structural feature in several pharmaceutical drugs.[12]

Key Applications:

  • Enzyme Inhibitors: As demonstrated in the case of cysteine protease inhibitors, the rigid scaffold can effectively mimic the transition state of an enzymatic reaction.[2][3]

  • Receptor Ligands: By constraining the peptide backbone, these analogues can present the key pharmacophoric groups in an optimal orientation for receptor binding.

  • Antimicrobial Peptides: The enhanced stability of these analogues makes them attractive candidates for the development of novel antimicrobial agents that are less susceptible to proteolytic degradation.

Conclusion

The synthesis of peptide analogues incorporating 3-aminopiperidine scaffolds represents a powerful strategy in modern drug discovery. The protocols and insights provided in this application note offer a solid foundation for researchers to design and synthesize novel peptidomimetics with improved therapeutic potential. The ability to introduce conformational constraints, enhance stability, and explore diverse chemical space makes the 3-aminopiperidine scaffold a valuable tool in the development of the next generation of peptide-based drugs.

References

  • Berggren, K., et al. (2013). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 56(17), 6939-6951. [Link]

  • Berggren, K., et al. (2013). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. National Institutes of Health. [Link]

  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(45), 6073-6076. [Link]

  • ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system. Retrieved from [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • ResearchGate. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • PubMed. (2021). Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. [Link]

  • ResearchGate. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. [Link]

  • National Institutes of Health. (n.d.). Peptide Conformation Analysis Using an Integrated Bayesian Approach. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational differences between selected peptides studied in this work. Retrieved from [Link]

  • ResearchGate. (n.d.). Three distinct conformations of peptide 3 with relevant.... Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Retrieved from [Link]

  • Electronic Journal of Biotechnology. (n.d.). Peptides, solid-phase synthesis and characterization. Retrieved from [Link]

  • Semantic Scholar. (2020). Peptide Synthesis: Methods and Protocols. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. Retrieved from [Link]

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Application Notes and Protocols: Strategic Functionalization of the Amino Group in Benzyl 3-amino-4-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Amino-4-fluoropiperidine Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone scaffold in modern drug discovery, present in a significant number of FDA-approved pharmaceuticals.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets. The introduction of a fluorine atom, as seen in Benzyl 3-amino-4-fluoropiperidine-1-carboxylate, offers a powerful tool for modulating the physicochemical properties of drug candidates. Fluorine can alter basicity (pKa), lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1]

This document provides a comprehensive guide to the chemical manipulation of the primary amino group at the 3-position of this compound. This exocyclic amine serves as a versatile handle for introducing a wide array of functional groups, thereby enabling the exploration of vast chemical space in the pursuit of novel therapeutics. We will delve into the mechanistic underpinnings and provide detailed, field-tested protocols for four key transformations: acylation, sulfonylation, direct alkylation, and reductive amination. The rationale behind the choice of reagents and reaction conditions will be thoroughly explained to empower researchers to not only replicate these methods but also to adapt them for their specific molecular designs.

Core Functionalization Strategies: A Detailed Exploration

The primary amino group of our target molecule is a nucleophilic center that readily participates in a variety of bond-forming reactions. The presence of the electron-withdrawing fluorine atom on the adjacent carbon may subtly influence the nucleophilicity of the amine, a factor to consider when optimizing reaction conditions. The N-benzyloxycarbonyl (Cbz) group protects the piperidine nitrogen, preventing its participation in the desired reactions.

N-Acylation: Formation of Amide Bonds

N-acylation is a fundamental transformation for introducing amide functionalities, which are prevalent in biologically active molecules due to their structural rigidity and ability to participate in hydrogen bonding.

Scientific Rationale: The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the primary amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). The subsequent collapse of the tetrahedral intermediate and loss of a leaving group (e.g., chloride or carboxylate) yields the stable amide product. The choice of acylating agent and base is critical for achieving high yields and purity. Acid chlorides are highly reactive, while anhydrides offer a milder alternative. A non-nucleophilic base is typically employed to scavenge the acidic byproduct (e.g., HCl) generated during the reaction.

Experimental Protocol: Acylation with an Acid Chloride

  • Materials:

    • This compound (1.0 eq)

    • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add the base (TEA or DIPEA) to the stirred solution.

    • Slowly add the acyl chloride dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.

Data Presentation: Acylation Reactions

Acylating AgentBaseSolventTypical Yield (%)
Acetyl chlorideTEADCM>90
Benzoyl chlorideDIPEADCM>90
Propionyl chlorideTEADCM>85

Visualization of Acylation Workflow

acylation_workflow start Start: Dissolve Starting Material in DCM cool Cool to 0 °C start->cool add_base Add Base (TEA/DIPEA) cool->add_base add_acyl_chloride Add Acyl Chloride add_base->add_acyl_chloride react React at Room Temperature add_acyl_chloride->react workup Aqueous Work-up react->workup purify Purification (Chromatography) workup->purify product Final N-Acylated Product purify->product

Caption: Workflow for the N-acylation of this compound.

N-Sulfonylation: Formation of Sulfonamides

The synthesis of sulfonamides is a key strategy in medicinal chemistry, as this functional group is a well-established pharmacophore with a wide range of biological activities, including antibacterial and anticancer properties.[2]

Scientific Rationale: Similar to acylation, N-sulfonylation is a nucleophilic substitution reaction. The primary amine attacks the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. Pyridine is often used as both the base and the solvent, though other non-nucleophilic bases in aprotic solvents are also effective.

Experimental Protocol: Sulfonylation with a Sulfonyl Chloride

  • Materials:

    • This compound (1.0 eq)

    • Sulfonyl chloride (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride) (1.1 eq)

    • Anhydrous Pyridine or Anhydrous DCM

    • Triethylamine (if using DCM as solvent) (1.5 eq)

    • 1 M aqueous HCl solution

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • Dissolve this compound in anhydrous pyridine (or DCM and triethylamine) in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add the sulfonyl chloride to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-sulfonamide.

Data Presentation: Sulfonylation Reactions

Sulfonylating AgentBaseSolventTypical Yield (%)
Methanesulfonyl chloridePyridinePyridine>85
p-Toluenesulfonyl chlorideTEADCM>80
Benzenesulfonyl chloridePyridinePyridine>80

Visualization of Sulfonylation Mechanism

sulfonylation_mechanism amine R-NH₂ intermediate [R-NH₂(⁺)-SO₂(⁻)R'Cl] amine->intermediate Nucleophilic Attack sulfonyl_chloride R'-SO₂Cl sulfonyl_chloride->intermediate product R-NH-SO₂R' intermediate->product Loss of Cl⁻ hcl HCl intermediate->hcl base_hcl Base·HCl hcl->base_hcl base Base base->base_hcl Neutralization

Caption: Mechanism of N-sulfonylation of a primary amine.

N-Alkylation: Direct Alkylation and Reductive Amination

The introduction of alkyl groups on the nitrogen atom can significantly impact a molecule's properties. Direct alkylation and reductive amination are two common strategies to achieve this.

Scientific Rationale: This is a classic SN2 reaction where the amine acts as a nucleophile and displaces a halide from an alkyl halide. A significant challenge with primary amines is over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium salts. Using a large excess of the amine or carefully controlling the stoichiometry can mitigate this issue. A non-nucleophilic base is required to neutralize the generated acid.

Experimental Protocol: Direct Alkylation

  • Materials:

    • This compound (1.0 eq)

    • Alkyl halide (e.g., Methyl iodide, Benzyl bromide) (1.0-1.2 eq)

    • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

    • Potassium carbonate (K₂CO₃) or DIPEA (2.0 eq)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of this compound in anhydrous MeCN or DMF, add the base (K₂CO₃ or DIPEA).

    • Add the alkyl halide and stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to afford the N-alkylated product.

Scientific Rationale: Reductive amination is a more controlled method for N-alkylation that avoids the issue of over-alkylation.[3] The reaction involves the initial formation of an imine or enamine intermediate from the reaction of the primary amine with an aldehyde or ketone, which is then reduced in situ to the corresponding amine.[4] Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often used as they selectively reduce the iminium ion in the presence of the carbonyl starting material.[3][5]

Experimental Protocol: Reductive Amination

  • Materials:

    • This compound (1.0 eq)

    • Aldehyde or Ketone (1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (catalytic amount, optional)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound and the aldehyde or ketone in anhydrous DCE or THF.

    • If the substrate is less reactive, a catalytic amount of acetic acid can be added.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

    • Add STAB portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the mixture with DCM or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by flash column chromatography.

Data Presentation: Reductive Amination Reactions

Carbonyl CompoundReducing AgentSolventTypical Yield (%)
FormaldehydeSTABDCE>80
BenzaldehydeSTABDCE>85
AcetoneNaBH₃CNMeOH>75

Visualization of Reductive Amination Workflow

reductive_amination_workflow start Start: Mix Amine and Carbonyl imine_formation Imine Formation start->imine_formation add_reductant Add Reducing Agent (STAB) imine_formation->add_reductant reduction In situ Reduction add_reductant->reduction workup Aqueous Work-up reduction->workup purify Purification workup->purify product Final N-Alkylated Product purify->product

Caption: Workflow for reductive amination.

Analytical Characterization

Thorough characterization of the synthesized products is crucial to confirm their identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of new signals corresponding to the introduced acyl, sulfonyl, or alkyl group and a shift in the resonance of the proton on the nitrogen-bearing carbon (C3) are indicative of a successful reaction. The disappearance of the primary amine protons (typically a broad singlet) and the appearance of a new amide, sulfonamide, or secondary amine N-H proton signal (which may be exchangeable with D₂O) should be observed.

    • ¹³C NMR: The appearance of new carbon signals from the added functional group and shifts in the signals of the piperidine ring carbons, particularly C3, will confirm the functionalization.

    • ¹⁹F NMR: The fluorine signal can provide information about the electronic environment and conformation of the piperidine ring.

  • Infrared (IR) Spectroscopy:

    • Starting Material: Expect to see characteristic N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹) and the C=O stretch of the Cbz protecting group (around 1680-1700 cm⁻¹).

    • N-Acylated Product: The appearance of a strong amide C=O stretching band (around 1630-1680 cm⁻¹) and the disappearance of one of the N-H stretches of the primary amine are key indicators.

    • N-Sulfonylated Product: Look for the characteristic S=O stretching bands of the sulfonamide group (typically two bands around 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds.

Table of Expected Spectroscopic Data

Compound TypeKey ¹H NMR Signals (δ, ppm)Key IR Bands (cm⁻¹)
Starting Material ~7.3 (aromatic C-H), ~5.1 (benzyl C-H), broad singlet for NH₂3400-3300 (N-H stretch), 1700-1680 (C=O stretch, Cbz)
N-Acylated Product New signals for the acyl group (e.g., ~2.0 for acetyl CH₃), amide N-H proton (downfield shift)1680-1630 (amide C=O stretch), ~3300 (amide N-H stretch)
N-Sulfonylated Product New signals for the sulfonyl group (e.g., ~2.4 for tosyl CH₃), sulfonamide N-H proton1350-1300 & 1180-1140 (S=O stretch), ~3300 (sulfonamide N-H stretch)
N-Alkylated Product (Reductive Amination) New signals for the alkyl group, secondary amine N-H proton (may be broad)Disappearance of primary amine N-H stretches, appearance of a single N-H stretch

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Acyl chlorides and sulfonyl chlorides are corrosive and lachrymatory; handle with care.

  • Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and toxic; handle in a dry, inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The functionalization of the primary amino group of this compound provides a versatile and efficient means to generate diverse libraries of compounds for drug discovery. The protocols for acylation, sulfonylation, and alkylation described herein are robust and can be adapted to a wide range of substrates. A thorough understanding of the underlying reaction mechanisms is key to troubleshooting and optimizing these transformations. Careful execution of these protocols, coupled with rigorous analytical characterization, will enable researchers to confidently synthesize and explore the therapeutic potential of novel 3,4-substituted piperidine derivatives.

References

  • Griffiths, R. J., et al. (2018). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Science, 9(5), 1295-1300. [Link]

  • Meek, S. J., et al. (2011). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
  • Berggren, K., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 54(20), 7315-7324. [Link]

  • Khom, et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 63B, 519-526. [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • PubChem. (n.d.). (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Oriental Journal of Chemistry. (2017). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Oriental Journal of Chemistry, 33(6). [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]

  • YouTube. (2015). Enamine Alkylation and Acylation. [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]

  • ChemUniverse. (n.d.). (3r,4r)-rel-benzyl 3-amino-4-fluoropiperidine-1-carboxylate. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • PubMed. (2008). Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. [Link]

  • PubMed. (1998). Synthesis and characterization of an acylated di-peptide (Myr-Trp-Leu) with modified transmucosal transport properties. [Link]

  • SpectraBase. (n.d.). Benzyl 3-oxopiperazine-1-carboxylate - Optional[13C NMR] - Chemical Shifts. [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(2), M1879. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of Benzyl 3-amino-4-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of Benzyl 3-amino-4-fluoropiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and principles discussed herein are grounded in established chromatographic theory and practical laboratory experience.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. Its structure, containing a polar primary amine, a fluorine atom, and a bulky Boc protecting group, presents unique challenges during purification.[1][2] The polarity of the amine can lead to strong interactions with the stationary phase, while the presence of stereoisomers necessitates high-resolution separation techniques. This guide will address common issues encountered during the purification of this and structurally related compounds.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: Significant Peak Tailing in Reversed-Phase HPLC

Q: I am observing severe peak tailing for my this compound on a C18 column, which is compromising my peak integration and purity assessment. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like your piperidine derivative is a classic problem in reversed-phase HPLC.[3][4] The primary cause is the interaction between the protonated (positively charged) amine group of your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[5] This secondary ionic interaction leads to a portion of your compound being retained longer, resulting in an asymmetrical peak shape.[5][6]

Here are several strategies to mitigate this issue:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to between 2.5 and 3.5 will protonate the silanol groups (Si-OH), neutralizing their negative charge.[5][6] This minimizes the undesirable ionic interactions with your basic analyte. A buffer such as 10-20 mM phosphate or formate is recommended.[6]

  • Use of a Competing Base: Adding a small amount of a competing base, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to the mobile phase can effectively mask the active silanol sites.[6][7] These additives will preferentially interact with the silanols, preventing your analyte from doing so. However, be aware that this can sometimes shorten column lifetime.[6]

  • Employ a Modern, End-Capped Column: Modern HPLC columns, often referred to as "Type B" or utilizing high-purity silica, have a significantly lower concentration of acidic silanol groups.[5] Furthermore, columns with thorough end-capping, where residual silanols are chemically bonded with an inert group, are highly recommended for the analysis of basic compounds.[5][8]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can also help to shield the residual silanol interactions and improve the peak shape.[5]

Issue 2: Poor or No Retention on a C18 Column

Q: My compound is eluting at or very near the solvent front on my C18 column, even with a high aqueous mobile phase. How can I increase its retention?

A: This is a common challenge for polar compounds in reversed-phase chromatography.[7] Your molecule, despite the benzyl and Boc groups, may be too polar to interact sufficiently with the nonpolar C18 stationary phase.

Here are some effective solutions:

  • Switch to a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or columns with embedded polar groups (EPG) can offer different selectivity and enhanced retention for polar analytes.[7]

  • Consider Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining very polar compounds.[9] In HILIC, a polar stationary phase (like bare silica, diol, or amide) is used with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This technique promotes the partitioning of polar analytes into the aqueous layer adsorbed on the stationary phase, leading to increased retention.[9][10]

  • Mixed-Mode Chromatography: This technique utilizes stationary phases that have both reversed-phase and ion-exchange functionalities.[9][10][11] For your cationic compound, a mixed-mode column with cation-exchange properties would provide an additional retention mechanism, significantly increasing retention and offering unique selectivity.[11][12]

Issue 3: Difficulty in Separating Diastereomers

Q: My synthesis produces a mixture of diastereomers of this compound, and I am struggling to achieve baseline separation. What chromatographic strategies can I employ?

A: Separating diastereomers requires a high-efficiency chromatographic system and careful optimization of conditions to exploit the subtle differences in their stereochemistry.

  • Method Optimization in Reversed-Phase HPLC:

    • Solvent Selection: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). Methanol can offer different selectivity for diastereomers due to its hydrogen-bonding capabilities.

    • Temperature: Lowering the column temperature can sometimes enhance the separation of diastereomers by increasing the differences in their interaction energies with the stationary phase.

  • Chiral Chromatography: While diastereomers are not enantiomers, chiral stationary phases (CSPs) can often provide excellent separation. The complex chiral environment of the CSP can interact differently with the spatial arrangement of the diastereomers. Polysaccharide-based chiral columns are a good starting point.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral and achiral separations and is particularly well-suited for preparative-scale purification.[13][14] It often provides better efficiency and faster separations than HPLC.[13] For fluorinated compounds, specialized fluorinated chiral stationary phases in SFC can offer unique selectivity.[14]

Issue 4: Compound Instability on Silica Gel during Flash Chromatography

Q: I suspect my compound is degrading on the silica gel during flash chromatography. How can I purify it without decomposition?

A: The primary amine in your compound can interact strongly with the acidic silanol groups on the surface of standard silica gel, potentially leading to degradation or irreversible adsorption.[15][16]

Here are some solutions:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine in your eluent, before loading your sample.[7][16][17]

  • Use an Alternative Stationary Phase:

    • Amine-functionalized silica: This is an excellent choice for purifying basic compounds as it minimizes the acid-base interactions.[16]

    • Alumina (basic or neutral): Alumina is a good alternative to silica for acid-sensitive compounds.[15]

  • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography using a C18-functionalized silica is a viable option. This avoids the issues associated with acidic silica.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for flash chromatography of this compound on silica gel?

A1: A good starting point would be a gradient of ethyl acetate in hexanes. However, given the polarity of the amine, you will likely need to add a more polar solvent like methanol. A common eluent system for polar amines is dichloromethane/methanol.[16][18] To prevent streaking and improve recovery, it is highly recommended to add a small amount of a base, such as 0.5-1% triethylamine, to the mobile phase.[17] Always perform thin-layer chromatography (TLC) first to determine the optimal solvent system, aiming for an Rf value of 0.2-0.3 for your target compound.[7][17]

Q2: How can I visualize my compound on a TLC plate if it is not UV active?

A2: While the benzyl group in your compound should make it UV active, if you need an alternative visualization method, a ninhydrin stain is excellent for detecting primary amines, which will appear as a colored spot upon heating.[17] Another general-purpose stain is potassium permanganate.

Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) for purifying this compound?

A3: For a compound like this compound, SFC offers several key advantages:

  • Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates and quicker equilibration times.[13]

  • Greener Chemistry: SFC significantly reduces the use of organic solvents, making it a more environmentally friendly technique.[13][14]

  • Improved Peak Shape: SFC often provides better peak shapes for basic compounds compared to reversed-phase HPLC.[13]

  • Orthogonal Selectivity: SFC can provide different selectivity compared to HPLC, which can be advantageous for separating closely related impurities or diastereomers.

Q4: How do I confirm the purity and identity of my final product after chromatography?

A4: A combination of analytical techniques should be used:

  • High-Performance Liquid Chromatography (HPLC): Use a high-resolution column and a suitable method (as discussed in the troubleshooting section) to assess purity. Diode array detection (DAD) can confirm the UV spectrum is consistent across the peak.

  • Mass Spectrometry (MS): LC-MS is invaluable for confirming the molecular weight of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your purified compound. ¹⁹F NMR will also be crucial for this particular molecule.

Experimental Protocols and Data Presentation

Table 1: Recommended Starting Conditions for Different Chromatographic Modes
Chromatographic ModeStationary PhaseMobile Phase AMobile Phase BModifier
Reversed-Phase HPLC C18, Phenyl-Hexyl, or EPG (2.1-4.6 mm ID, <5 µm)0.1% Formic Acid or Trifluoroacetic Acid in Water0.1% Formic Acid or Trifluoroacetic Acid in Acetonitrile or MethanolNone
HILIC Bare Silica, Amide, or Diol (2.1-4.6 mm ID, <5 µm)95:5 Acetonitrile:Water with 10 mM Ammonium Formate50:50 Acetonitrile:Water with 10 mM Ammonium FormateNone
Mixed-Mode HPLC Mixed-Mode Cation Exchange (e.g., C18 with embedded sulfonic acid groups)0.1% Formic Acid in Water0.1% Formic Acid in AcetonitrileAdjust buffer concentration to modulate ion-exchange retention
Flash Chromatography Silica GelHexanes or DichloromethaneEthyl Acetate or Methanol0.5-1% Triethylamine
SFC Chiral Polysaccharide-based or Fluorinated CSPSupercritical CO₂Methanol or Ethanol0.1% Diethylamine or Isopropylamine
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
  • Column Packing: Dry pack the column with the required amount of silica gel.

  • Solvent Preparation: Prepare a solvent mixture identical to your initial, low-polarity eluent, but with the addition of 1-2% triethylamine.

  • Deactivation Flush: Flush the column with 2-3 column volumes of this deactivating solvent mixture.

  • Equilibration: Flush the column with 2-3 column volumes of your initial eluent (without the added triethylamine) to remove excess base.

  • Sample Loading and Elution: Load your sample and proceed with the chromatography using your predetermined solvent system.[7]

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Implementation Problem Poor Chromatogram (e.g., Peak Tailing, Poor Retention) IsBasicCompound Is the compound basic? Problem->IsBasicCompound IsomerSeparation Are diastereomers present? Problem->IsomerSeparation IsPolar Is the compound highly polar? IsBasicCompound->IsPolar Yes Sol_Tailing Address Silanol Interactions: - Lower mobile phase pH - Add competing base (TEA) - Use end-capped column IsBasicCompound->Sol_Tailing Yes Sol_Retention Increase Retention: - Switch to HILIC - Use Mixed-Mode column - Use polar-embedded RP column IsPolar->Sol_Retention Yes Sol_Isomers Improve Resolution: - Optimize mobile phase/temperature - Use Chiral Stationary Phase - Employ SFC IsomerSeparation->Sol_Isomers Yes

Caption: A step-by-step guide to diagnosing and resolving common chromatographic issues.

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. SIELC. [Link]

  • McCalley, D. V. (2023). Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. Chemical Communications, 59(51), 7887–7899. [Link]

  • Dolan, J. W. (2014). Mixed-Mode HPLC Separations: What, Why, and How. LCGC International, 27(3). [Link]

  • Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. (2017). Mixed-Mode Chromatography—A Review. LCGC International, 30(11). [Link]

  • McCalley, D. V. (2023). Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. PubMed. [Link]

  • Troubleshooting Guide. Restek. [Link]

  • Why it matters and how to get good peak shape. Agilent. [Link]

  • Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link]

  • VanVeller Lab Resources. University of Iowa, Department of Chemistry. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry. [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]

  • (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate. PubChem. [Link]

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Technical Support Center: Synthesis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis of Fluorinated Heterocycles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing fluorine into heterocyclic frameworks. The judicious incorporation of fluorine can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of modern medicinal chemistry.[1] However, the synthesis of these valuable compounds is fraught with unique challenges, from handling highly reactive reagents to controlling regioselectivity and purifying the final products.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific issues you may encounter during your experiments. Our goal is to equip you with the expert knowledge and practical protocols needed to overcome these hurdles and accelerate your research.

Section 1: Safety First - Essential Handling of Fluorinating Agents

Before attempting any fluorination chemistry, a thorough understanding of the associated hazards is paramount. Many fluorinating agents are highly reactive, toxic, and corrosive.[3][4] Failure to implement rigorous safety protocols can lead to violent reactions, equipment damage, and severe personal injury.

Q1: What are the primary hazards associated with common fluorinating agents?

A1: Fluorinating agents present a spectrum of physical and toxicological hazards. They can be broadly categorized as follows:

  • Electrophilic (F+) Reagents (e.g., Selectfluor®, NFSI): These are often crystalline solids and are generally easier to handle than gaseous reagents. However, they are powerful oxidizers and can react violently with combustible materials.[3][5] They can also be toxic and should be handled with appropriate personal protective equipment (PPE).[4]

  • Nucleophilic (F-) Reagents (e.g., DAST, Deoxo-Fluor®): Reagents like Diethylaminosulfur trifluoride (DAST) can be unstable at elevated temperatures and must be stored and handled with care.[3] They can generate hydrogen fluoride (HF) upon contact with moisture or acidic conditions. HF is acutely toxic, corrosive to glass and tissue, and requires specialized first aid protocols.[3]

  • Gaseous Reagents (e.g., F₂, SF₄): Fluorine gas (F₂) is extremely reactive and toxic, requiring specialized equipment like continuous flow reactors for safe handling.[5][6] Sulfur tetrafluoride (SF₄) is also a highly toxic gas. The use of these gases necessitates dedicated facilities and extensive training.[7][8]

Q2: What are the minimum PPE and engineering controls required for fluorination reactions?

A2: Adherence to strict safety measures is non-negotiable.

  • Engineering Controls:

    • Fume Hood: All manipulations of fluorinating agents and reactions must be performed in a properly functioning chemical fume hood.[4]

    • Glove Box: For particularly hazardous, moisture-sensitive, or gaseous reagents, a glove box with an inert atmosphere is strongly recommended.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.[4]

    • Hand Protection: Use gloves specifically rated for the chemicals and solvents in your procedure. Double-gloving is a recommended practice.[4]

    • Body Protection: A flame-resistant lab coat is essential. A chemical-resistant apron should be worn for larger-scale work.[4]

  • Emergency Preparedness:

    • Ensure an appropriate fire extinguisher (e.g., Class D for reactive metals, if applicable) and a safety shower/eyewash station are immediately accessible.

    • For any work involving HF, a tube of calcium gluconate gel must be on hand for immediate first aid in case of skin contact. All personnel must be trained in its use.

Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that researchers often have before starting a fluorination campaign.

Q1: How do I choose between an electrophilic and a nucleophilic fluorination strategy?

A1: The choice is dictated by the substrate and the desired transformation. The diagram below outlines the general decision-making process. An electrophilic approach is typically used for electron-rich (hetero)arenes or enolates, while a nucleophilic approach is suited for displacing a leaving group (e.g., -OH, halide).[9]

G start What is my starting material? substrate_type Substrate Type start->substrate_type electron_rich Electron-Rich Heterocycle (e.g., Pyrrole, Indole) substrate_type->electron_rich Electron-rich C-H bond? electron_deficient Electron-Deficient Heterocycle with Leaving Group (e.g., -Cl, -Br) substrate_type->electron_deficient Good leaving group? alcohol_substrate Heterocycle with -OH group substrate_type->alcohol_substrate Hydroxy group? strategy_e Consider Electrophilic Fluorination (F+) electron_rich->strategy_e strategy_n_snar Consider Nucleophilic Aromatic Substitution (SNAr) electron_deficient->strategy_n_snar strategy_n_deoxy Consider Nucleophilic Deoxyfluorination alcohol_substrate->strategy_n_deoxy reagent_e Reagents: Selectfluor®, NFSI strategy_e->reagent_e reagent_n_snar Reagents: KF, CsF strategy_n_snar->reagent_n_snar reagent_n_deoxy Reagents: DAST, Deoxo-Fluor® strategy_n_deoxy->reagent_n_deoxy

Caption: Decision workflow for selecting a fluorination strategy.
Q2: What are the main challenges in achieving regioselectivity in the fluorination of heterocyles?

A2: Achieving the desired regioselectivity is a primary challenge.[10][11] The outcome is a delicate balance of several factors:

  • Innate Substrate Reactivity: The inherent electronic properties of the heterocyclic ring dictate the most nucleophilic or acidic positions. For example, direct C-H fluorination often occurs at the position most susceptible to electrophilic attack.[12]

  • Fluorinating Reagent: The steric bulk and reactivity of the N-F reagent can influence which site is accessed.[13]

  • Directing Groups: Installing a directing group can override the innate reactivity of the heterocycle, guiding the fluorinating agent to a specific C-H bond, often through metal catalysis.[11][14]

  • Reaction Conditions: Solvent, temperature, and additives can all modulate the selectivity of the reaction. For instance, nucleophilic alcoholic solvents can lead to unwanted side reactions like fluoride displacement.[15]

Q3: Why is direct C-H fluorination of heterocyles so difficult?

A3: Direct C-H fluorination is highly desirable but challenging.[16] Key difficulties include:

  • High C-H Bond Strength: C-H bonds are generally unreactive, requiring harsh conditions or highly reactive fluorinating agents to activate.

  • Selectivity: A typical heterocycle has multiple C-H bonds, making it difficult to fluorinate just one position selectively.[11] This often leads to mixtures of regioisomers.

  • Functional Group Tolerance: The powerful reagents needed for C-H activation can be incompatible with sensitive functional groups elsewhere in the molecule.[16]

  • Over-fluorination: It can be difficult to stop the reaction after the introduction of a single fluorine atom.

Recent advances using transition-metal catalysis or novel reagents like AgF₂ are making this transformation more accessible, particularly for fluorination adjacent to a nitrogen atom in pyridines and diazines.[17][18]

Section 3: Troubleshooting Guides

This section provides practical, cause-and-effect solutions to common experimental problems in a question-and-answer format.

Problem Area 1: Low or No Product Yield
Q1: My electrophilic fluorination of an indole derivative with Selectfluor® is giving very low yield. What are the likely causes and how can I fix it?

A1: Low yield in electrophilic fluorinations of electron-rich heterocyles often points to substrate decomposition or reagent deactivation.

Caption: Troubleshooting workflow for low reaction yield.

Detailed Troubleshooting Steps:

  • Check for Substrate Decomposition: Electron-rich heterocycles can be sensitive to the strongly oxidizing conditions of electrophilic fluorination.

    • Causality: Rapid addition of the fluorinating agent can cause localized heating, leading to uncontrolled side reactions and tar formation.

    • Solution: Cool the reaction to 0 °C or -78 °C before and during the addition of the fluorinating agent. Add the reagent in small portions over an extended period. Monitor the reaction by TLC or LC-MS to track the consumption of starting material versus the formation of decomposition products.

  • Verify Reagent Activity and Reaction Conditions: N-F reagents can be deactivated by moisture.

    • Causality: Water can react with electrophilic fluorinating agents, reducing their effective concentration.

    • Solution: Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[17] Use freshly opened reagents or dry them according to established procedures.

  • Optimize Solubility: If either the substrate or the reagent has poor solubility in the chosen solvent, the reaction will be slow and inefficient.

    • Causality: A heterogeneous reaction mixture leads to poor mass transfer and reduced reaction rates.

    • Solution: Switch to a more polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) where both components are fully soluble.

Problem Area 2: Poor Selectivity and Side Reactions
Q2: My nucleophilic fluorination (SNAr) on a dichloropyridine is giving a mixture of mono-fluorinated regioisomers and some elimination byproducts. How can I improve selectivity?

A2: This is a classic challenge where the fluoride ion acts as both a nucleophile and a base.[19] Controlling the regioselectivity and suppressing elimination requires fine-tuning the reaction parameters.

Table 1: Factors Influencing Selectivity in Nucleophilic Fluorination

ParameterTo Favor Substitution (SNAr)To Minimize EliminationRationale
Fluoride Source Use "naked" fluoride sources like spray-dried KF with a phase-transfer catalyst (e.g., 18-crown-6).Avoid overly basic conditions if possible.Phase-transfer catalysts increase the nucleophilicity of the fluoride anion by sequestering the counter-ion (K+), making it more reactive for substitution.[19]
Solvent Use polar aprotic solvents (e.g., DMF, DMSO, Sulfolane).Use polar aprotic solvents.These solvents solvate the cation but not the fluoride anion, enhancing its nucleophilicity and discouraging E2 elimination pathways.
Temperature Use the lowest temperature that allows for a reasonable reaction rate.Lower temperatures generally favor substitution over elimination.Elimination reactions often have a higher activation energy than substitution reactions.
Leaving Group A better leaving group (e.g., -NO₂) can activate the ring for substitution at a lower temperature.N/AThe electronic properties of the ring dictate which chlorine is more activated towards nucleophilic attack.

Troubleshooting Steps:

  • Enhance Fluoride Nucleophilicity:

    • Protocol: Use spray-dried potassium fluoride (KF) to ensure it is anhydrous. Add 10-20 mol% of a phase-transfer catalyst like 18-crown-6 or tetrabutylammonium bromide.

    • Causality: By creating a "naked" and more soluble fluoride ion, you increase the rate of the desired SNAr reaction, allowing it to outcompete side reactions at a lower temperature.

  • Control Temperature Carefully:

    • Protocol: Start the reaction at a moderate temperature (e.g., 80-100 °C) and monitor carefully by GC-MS or LC-MS. If elimination is observed, lower the temperature. If the reaction is too slow, incrementally increase the temperature.

    • Causality: Temperature is a critical handle. While higher temperatures increase the rate of SNAr, they often increase the rate of elimination even more. Finding the optimal temperature window is key.

Problem Area 3: Purification and Characterization
Q3: I have successfully synthesized my fluorinated pyridine, but I am struggling to separate it from the non-fluorinated starting material. They have very similar Rf values on silica gel. What should I do?

A3: The purification of fluorinated compounds can be challenging due to their unique physicochemical properties.[20] Fluorination can significantly alter polarity and lipophilicity, but sometimes not enough to allow for easy separation from structurally similar impurities.[20]

Purification Strategies:

  • Optimize Flash Chromatography:

    • Technique: Instead of a standard ethyl acetate/hexanes gradient, try a different solvent system. Dichloromethane/methanol or systems containing a small amount of a polar modifier like acetone can sometimes improve separation.

    • Rationale: Changing the solvent system alters the interactions with the silica stationary phase, which can exploit subtle differences in polarity between your product and starting material.

  • Utilize Reverse-Phase Chromatography (HPLC):

    • Technique: If normal-phase fails, reverse-phase HPLC is an excellent alternative.[20] A C18 column with a water/acetonitrile or water/methanol gradient is a standard starting point.

    • Rationale: Reverse-phase chromatography separates compounds based on hydrophobicity. The introduction of a fluorine atom often increases lipophilicity, which can provide a good handle for separation from the less lipophilic starting material.[20]

  • Acid/Base Extraction:

    • Technique: The introduction of an electronegative fluorine atom can lower the pKa of nearby basic nitrogen atoms in a heterocycle.[20][21] This difference can be exploited.

    • Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Perform a liquid-liquid extraction with a dilute aqueous acid (e.g., 1M HCl). The more basic starting material may be protonated and move to the aqueous layer, while the less basic fluorinated product remains in the organic layer. Neutralize the aqueous layer and back-extract to recover the starting material if needed.

Q4: The 19F NMR of my product shows a complex multiplet, and I'm having trouble confirming the structure. How can I simplify the analysis?

A4: 19F NMR is a powerful tool, but C-F and H-F couplings can lead to complex spectra.[22]

Spectroscopic Solutions:

  • Proton Decoupling: Acquire a 1H-decoupled 19F NMR spectrum. This will collapse the H-F couplings, leaving only a singlet (for a single F atom) or simpler multiplets if there are other fluorine atoms. This helps confirm the number of fluorine environments.

  • 2D NMR Experiments:

    • 1H-19F HETCOR (Heteronuclear Correlation): This experiment shows correlations between fluorine atoms and the protons they are coupled to, helping you assign which protons are on or near the fluorinated carbon.

    • 1H-13C HSQC/HMBC: These standard experiments, when analyzed alongside the fluorine data, can help you definitively piece together the structure.[23]

  • Advanced 19F-centered NMR Analysis: For very complex mixtures or structures, specialized 19F-centered NMR techniques can be used to determine the full structure without separation by measuring a large number of NMR parameters, including JHF, JFC, and 13C-induced 19F isotopic shifts.[22][24]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination of an Activated Heterocycle

This protocol provides a general starting point for the fluorination of an electron-rich heterocycle using Selectfluor®.

Materials:

  • Activated heterocycle (e.g., N-protected indole, pyrrole)

  • Selectfluor® (F-TEDA-BF₄)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the heterocyclic starting material (1.0 equiv.) in anhydrous MeCN.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add Selectfluor® (1.1-1.5 equiv.) to the stirred solution in small portions over 30-60 minutes. Caution: The reaction can be exothermic.

  • Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Quenching: Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any unreacted reagent.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Safe Quenching of Diethylaminosulfur Trifluoride (DAST)

This protocol is for the safe quenching of a reaction mixture containing excess DAST.[4]

Preparation:

  • Ensure the primary reaction is complete as monitored by a suitable analytical technique (e.g., TLC, LC-MS).

  • Prepare a separate flask with a stirred, saturated aqueous solution of NaHCO₃.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

Procedure:

  • Slow Addition: Using a dropping funnel or syringe pump, add the cold reaction mixture very slowly to the vigorously stirred NaHCO₃ solution.

    • Critical Caution: The quenching process is highly exothermic and releases gases. Maintain a slow addition rate to control the effervescence and temperature. Ensure adequate ventilation in the fume hood.[4]

  • Stirring: After the addition is complete, allow the mixture to stir for at least 1 hour to ensure all reactive species are fully quenched.

  • Workup: Proceed with standard aqueous workup and extraction.

References

  • G. Singh, G. Kumar, S. Pal, Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs, Organic & Biomolecular Chemistry, [Link]

  • ACS GCI Pharmaceutical Roundtable, Fluorination, ACS GCI Pharmaceutical Roundtable Reagent Guides, [Link]

  • J. J. D. Graham, et al., Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks, Science, [Link]

  • S. Ritter, Overcoming Challenges in Fluorine-Based Chemistry, Pharmaceutical Technology, [Link]

  • MDPI, Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications, MDPI, [Link]

  • G. Mlostoń, et al., Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions, Molecules, [Link]

  • P. S. Fier, et al., Fluorinated building blocks in drug design: new pathways and targets, RSC Medicinal Chemistry, [Link]

  • T. G. G. A. Harris, et al., Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology, ACS Chemical Health & Safety, [Link]

  • A. P. L. Brun, et al., Synthetic Strategies to Access Fluorinated Azoles, Molecules, [Link]

  • D. O'Hagan, Stereoselectively fluorinated N-heterocycles: a brief survey, Beilstein Journal of Organic Chemistry, [Link]

  • D. Shabashov, O. Daugulis, Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds, Organic Letters, [Link]

  • K. M. O'Rourke, et al., Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines, Organic Letters, [Link]

  • The Royal Society of Chemistry, Fluorinations Not Using Fluorine Gas, Books - The Royal Society of Chemistry, [Link]

  • D. A. Nagib, D. W. C. MacMillan, Innate C-H trifluoromethylation of heterocycles, Nature, [Link]

  • Q. Gu, E. Vessally, Direct fluorination and amination of (hetero)aromatic C–H bonds with NFSI, Molecules, [Link]

  • E. V. Nosova, et al., Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties, Chemistry of Heterocyclic Compounds, [Link]

  • A. S. Vinogradov, et al., Perfluoro(7-methylbicyclo[4.3.0]nonane) Purification from Close-Boiling Impurities by Heteroazeotropic Distillation Method, Processes, [Link]

  • J. M. White, et al., Scalable Approach to Fluorinated Heterocycles with Sulfur Tetrafluoride (SF4), Organic Process Research & Development, [Link]

  • D. M. Volochnyuk, et al., Synthesis and reactivity of fluorinated heterocycles, Elsevier, [Link]

  • V. A. Petrov, ed., Fluorinated Heterocycles, Topics in Heterocyclic Chemistry, [Link]

  • G. Singh, et al., Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs, ResearchGate, [Link]

  • D. J. C. Constable, et al., Asymmetric Fluorination Approach to the Scalable Synthesis of a SYK Inhibitor, Organic Process Research & Development, [Link]

  • Y. Wang, et al., Synthesis of Fluorinated Imidazole[4,5f][1][6]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage, ChemMedChem, [Link]

  • A. R. J. El-Azzouny, et al., A Novel and Efficient Continuous-Flow Route to Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing, Industrial & Engineering Chemistry Research, [Link]

  • D. Kalinowski, D. W. Lachenmeier, New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds, Scientific Reports, [Link]

  • Y. Wu, et al., Chirality Sensing of N-Heterocycles via 19F NMR, JACS Au, [Link]

  • T. F. G. W. Lewis, et al., Strategies Towards Challenging Fluorination Reactions, C‐H and C‐X Bond Functionalization: Transition Metal Mediation, [Link]

  • P. S. Fier, J. F. Hartwig, Site-Selective CH Fluorination of Pyridines and Diazines with AgF2, Organic Syntheses, [Link]

  • ResearchGate, Synthesis of fluorinated imidazoles, ResearchGate, [Link]

  • C. P. Johnston, Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent, University of St Andrews, [Link]

  • J. E. Camp, et al., Recent advances in the synthesis of imidazoles, Organic & Biomolecular Chemistry, [Link]

  • D. O'Hagan, Stereoselectively fluorinated N-heterocycles: a brief survey, Beilstein Journal of Organic Chemistry, [Link]

  • T. Umemoto, Development of N-F fluorinating agents and their fluorinations: Historical perspective, Journal of Fluorine Chemistry, [Link]

  • P. S. Fier, J. F. Hartwig, Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction, Science, [Link]

  • A. R. D. S. Santos, Editorial: Green Synthesis of Heterocycles, Frontiers in Chemistry, [Link]

  • D. Kalinowski, D. W. Lachenmeier, 19F-centred NMR analysis of mono-fluorinated compounds, Magnetic Resonance, [Link]

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Technical Support Center: Avoiding Defluorination Byproducts in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into anticipating, troubleshooting, and mitigating undesired defluorination side reactions. By understanding the underlying mechanisms and implementing robust preventative strategies, you can enhance the yield, purity, and predictability of your synthetic outcomes.

Troubleshooting Guide: Common Defluorination Scenarios

This section addresses specific problems encountered during synthesis and provides actionable, step-by-step guidance to resolve them. The core principle is to diagnose the root cause and apply a targeted solution.

Problem 1: Significant defluorination of my electron-deficient aryl fluoride during a Pd-catalyzed cross-coupling reaction (e.g., Suzuki, Stille).

This is one of the most common scenarios where defluorination plagues a reaction. The C-F bond, while typically the strongest carbon-halogen bond, becomes susceptible to cleavage when activated by electron-withdrawing groups and subjected to the conditions of many cross-coupling reactions.[1]

Potential Causes & Recommended Solutions:

  • Presence of Trace Water: Water is a frequent culprit, participating in pathways that lead to hydrodefluorination.[2][3] The hydrolysis of boronic acids or their esters is a primary source of in-situ water and hydroxide generation, which complicates the reaction environment.[4][5][6][7]

    • Solution: Implement a rigorous anhydrous protocol. This is the first and most critical step in troubleshooting.

      • Experimental Protocol: Setting Up Anhydrous Reaction Conditions

        • Glassware: Oven-dry all glassware (flasks, stir bars, condensers) at >120 °C for at least 4 hours, or flame-dry under high vacuum immediately before use.[8][9][10] Allow to cool in a desiccator or under an inert atmosphere.

        • Solvents: Use freshly distilled anhydrous solvents or solvents from a commercial solvent purification system. Solvents dried over molecular sieves are also acceptable, but ensure the sieves are properly activated.[10]

        • Reagents: Use fresh, high-purity reagents. Dry solid reagents that are not moisture-sensitive in a vacuum oven.

        • Atmosphere: Assemble the reaction under a positive pressure of an inert gas (Argon or Nitrogen).[11] Purge the reaction flask by subjecting it to 3-5 cycles of vacuum followed by backfilling with the inert gas.[11]

  • Inappropriate Base Selection: Strong, nucleophilic bases (e.g., NaOH, KOH, NaOtBu) can directly attack the activated aryl fluoride via a Nucleophilic Aromatic Substitution (SNAr) mechanism, displacing the fluoride.[12]

    • Solution: Switch to a weaker, non-nucleophilic inorganic base.

      • Recommendation: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices. They are sufficiently basic to facilitate the catalytic cycle but are poor nucleophiles, minimizing direct attack on the C-F bond. Cs₂CO₃ can also act as a fluoride scavenger to some extent.[13]

  • Generation of Free Fluoride Ions: The fluoride ions generated during the reaction can act as a base or participate in other deleterious pathways.

    • Solution: Employ a fluoride scavenger to sequester fluoride ions as they are formed.[14]

      • Recommendation: Add a stoichiometric or slight excess of a scavenger that forms a strong bond with fluoride.

Fluoride ScavengerTypical Loading (mol%)Mechanism of Action & Comments
Aryl Boronic Acids 20-50Reacts with F⁻ to form stable aryltrifluoroborates. Can be the same boronic acid used in the coupling or a sacrificial one.[4]
Trimethylsilanol (TMSOH) 100-200Forms volatile fluorotrimethylsilane (TMSF), which can be removed in vacuo.[14] Particularly useful in SuFEx chemistry.
Zirconium Compounds (e.g., ZrCl₄, ZrP) 5-20Zirconium has a very high affinity for fluoride, forming strong Zr-F bonds and stable complexes.[15][16][17]
Problem 2: My Nucleophilic Aromatic Substitution (SNAr) reaction on a polyfluoroarene is non-selective, leading to multiple defluorination events.

Polyfluorinated aromatic compounds, like difluoropyrimidines or hexafluorobenzene, are highly activated towards SNAr, making controlled, mono-substitution challenging.[18]

Potential Causes & Recommended Solutions:

  • Overly Harsh Reaction Conditions: High temperatures and prolonged reaction times provide the necessary activation energy to overcome the barrier for subsequent substitutions, even if the ring is deactivated after the first substitution.

    • Solution: Optimize reaction temperature and time.

      • Recommendation: Start the reaction at a low temperature (e.g., 0 °C or room temperature) and monitor closely by TLC, GC, or LCMS.[8] Stop the reaction as soon as the starting material is consumed or the desired product concentration is maximized. Avoid overnight reactions without prior time-course studies.

  • Strongly Nucleophilic Reagent: A highly reactive nucleophile may not differentiate effectively between the starting material and the mono-substituted product.

    • Solution: Modulate the nucleophile's reactivity.

      • Recommendation: If using a strong base to deprotonate a pro-nucleophile (e.g., an alcohol or amine), consider using a weaker base or switching to a pre-formed salt of the nucleophile. Carefully controlling stoichiometry is also critical.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of undesired defluorination?

A1: There are several key mechanisms:

  • Nucleophilic Aromatic Substitution (SNAr): This is common for electron-poor aryl fluorides. A nucleophile (like OH⁻, OR⁻, or even trace amines) attacks the carbon bearing the fluorine, proceeding through a negatively charged intermediate (Meisenheimer complex) before expelling the fluoride ion.[19][20] Fluorine's high electronegativity strongly stabilizes this intermediate, making activated aryl fluorides surprisingly reactive in SNAr.[20]

  • Hydrodefluorination in Cross-Coupling: This often involves water and the phosphine ligand or base.[2][3] Mechanistic studies suggest complex pathways where water acts as a proton source to replace the C-F bond, often before the desired C-C bond formation occurs.

  • Reductive Defluorination: This can be mediated by certain catalysts or reagents that facilitate electron transfer to the organofluorine compound, leading to the cleavage of the C-F bond.[21]

  • Lewis Acid-Mediated Cleavage: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and making it susceptible to cleavage. This is particularly relevant in reactions employing reagents like AlCl₃ or BCl₃.

Q2: Why is excluding water so critical for preventing defluorination?

A2: Water contributes to defluorination in multiple ways:

  • Source of Nucleophilic Hydroxide: In the presence of a base, water generates hydroxide ions (OH⁻), a potent nucleophile for SNAr on activated aryl fluorides.

  • Hydrolysis of Reagents: Water hydrolyzes key reagents like organotrifluoroborates and boronic esters, used in Suzuki couplings.[4][6][22] This process not only releases the active boronic acid but also generates fluoride and acid/base equivalents that can disrupt the reaction and promote side reactions.[4][5][7]

  • Proton Source: In hydrodefluorination pathways, water can serve as the ultimate source of the hydrogen atom that replaces fluorine.[2][3]

Q3: Can the reaction glassware itself influence defluorination?

A3: Yes, surprisingly. Borosilicate glass can act as a fluoride scavenger.[4] The silicate surface can react with fluoride ions, particularly under acidic conditions that may form locally during the hydrolysis of some reagents.[4][6] This effect was observed to influence the hydrolysis rates of potassium organotrifluoroborates, where the rate was directly proportional to the glass surface area.[4] While this can sometimes be beneficial, it is an uncontrolled variable. For highly sensitive or reproducible reactions, using PTFE vessels may be considered.[4]

Q4: How do I choose the best strategy to avoid defluorination in a new reaction?

A4: A systematic approach is best. Use the following decision tree to guide your experimental design.

G start Starting a new reaction with a fluoroarene sub_type Is the fluoroarene electron-deficient? start->sub_type coupling Is it a Pd-catalyzed cross-coupling? sub_type->coupling Yes snar Is it a planned SNAr reaction? sub_type->snar Yes not_deficient C-F bond is likely robust. Standard conditions may suffice, but monitor for byproducts. sub_type->not_deficient No anhydrous_coupling Priority 1: Use Rigorous Anhydrous Protocol coupling->anhydrous_coupling temp_control Priority 1: Start at low temperature and monitor closely snar->temp_control base_select Priority 2: Use weak, non-nucleophilic base (e.g., K3PO4, Cs2CO3) anhydrous_coupling->base_select scavenger Priority 3: Consider a fluoride scavenger (e.g., sacrificial boronic acid) base_select->scavenger stoich_control Priority 2: Carefully control nucleophile stoichiometry temp_control->stoich_control

Caption: Decision workflow for mitigating defluorination risk.

References

  • How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. (2023). Drug Discovery Unit - University of Dundee.
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
  • Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). (2024). ACS Omega.
  • Technical Support Center: Overcoming Side Reactions in Fluorin
  • Proposed mechanisms of hydrolytic and oxidative defluorination of... (n.d.).
  • Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. (n.d.).
  • Reaction Set-up. (n.d.). Drug Discovery Unit - University of Dundee.
  • Technical Support Center: Defluorination Side Reactions of Difluoropyrimidines. (n.d.). BenchChem.
  • Base‐promoted defluorosilylation of aryl fluorides. Reaction conditions. (n.d.).
  • Synthetic Advantages of Defluorinative C–F Bond Functionaliz
  • How To Make Anhydrous Ammonia. (2014). Pediaa.Com.
  • How To Run A Reaction: The Setup. (n.d.). University of Rochester, Department of Chemistry.
  • Defluorination mechanism of fluoroacetate by fluoroacetate-specific defluorinase [31-34]. (n.d.).
  • (PDF) Enzymatic defluorination of fluorinated compounds. (2019).
  • Why are fluorocarbons so unreactive - other than a bond strength explan
  • Highly efficient and rapid fluoride scavenger using an acid/base tolerant zirconium phosphate nanoflake: Behavior and mechanism. (n.d.).
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2012). University of Bristol.
  • Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. (n.d.).
  • Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx). (2020). PubMed Central.
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. (2012). Accounts of Chemical Research.
  • Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units.
  • Technical Support Center: Optimization of Defluorosilyl
  • Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. (2012). PubMed.
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (n.d.).
  • Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance. (n.d.). Journal of the American Chemical Society.
  • Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. (2017). Accounts of Chemical Research.
  • Carbon-Fluorine Bond. (n.d.). Alfa Chemistry.
  • Tuned synthesis and characterizational insight into β-cyclodextrin amended hydrous iron-zirconium hybrid oxide: a promising scavenger of fluoride in aqueous solution. (n.d.). RSC Publishing.
  • Fluoride Scavenger STF. (n.d.).
  • Nucleophilic cleavage of C–F bonds by Brønsted base for rapid synthesis of fluorophosphate m
  • Carbon–fluorine bond. (n.d.). Wikipedia.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (n.d.). The Weizmann Institute of Science.
  • Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. (2012). Weizmann Research Portal.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI.
  • SCAVENGER strategies in organic synthesis. (2004). Wipf Group - University of Pittsburgh.
  • C–F Bond Formation for the Synthesis of Aryl Fluorides. (n.d.). PubMed Central.
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange.
  • (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.).
  • Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorin
  • Scavenging fluoride from the aqueous system with porous organometallic three-dimensional architecture: An emerging adsorbent. (2021). PubMed.
  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. (n.d.).
  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2025).
  • Comparison of various adsorbents for fluoride removal a. (n.d.).
  • Technical Support Center: 2-Fluorohexane Reactions and Workup. (n.d.). BenchChem.
  • Substrate scope for the hydrodefluorination of aryl and alkyl... (n.d.).
  • Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • A quantitative comparison of methods measuring fluoride in solutions or in enamel. (n.d.). PubMed.
  • Quantitative Assessment of Fluoride Release and Recharge Ability of Different Restorative Materials in Different Media: An in Vitro Study. (n.d.).

Sources

Technical Support Center: Optimization of Reaction Conditions for Synthesizing Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these synthetic transformations. Fluorinated piperidines are of immense interest in medicinal and agricultural chemistry due to the unique physicochemical properties imparted by the fluorine atom(s).[1][2] However, their synthesis is often accompanied by challenges ranging from poor yields to lack of stereocontrol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section delves into the most common challenges encountered during the synthesis of fluorinated piperidines, offering explanations for their root causes and providing actionable solutions.

Issue: Low Yield of the Desired Fluorinated Piperidine

A low yield of the target molecule is a frequent problem. Several factors can contribute to this, with the most common being the occurrence of side reactions, incomplete conversion, or degradation of the product.

Troubleshooting Steps:
  • Identify the Cause: The first step is to analyze the crude reaction mixture by techniques such as ¹H NMR, ¹⁹F NMR, and LC-MS to identify the major components. Are you observing unreacted starting material, defluorinated byproducts, or other unexpected species?

  • Optimize Reaction Parameters:

    • Temperature: Side reactions can be favored at higher temperatures. Consider running the reaction at a lower temperature to improve selectivity.[3]

    • Reaction Time: Prolonged reaction times can lead to product degradation. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time.

    • Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For instance, in some hydrogenations of fluoropyridines, a switch from methanol to a tetrahydrofuran/water mixture can alter the product outcome.[4]

Issue: Competing Hydrodefluorination

One of the most significant challenges in the synthesis of fluorinated piperidines, particularly via the hydrogenation of fluoropyridines, is the undesired cleavage of the C-F bond, leading to the formation of non-fluorinated piperidines.[1][5][6]

Causality and Mitigation Strategies:
  • Catalyst Selection: The choice of catalyst is critical. While various catalysts can effect the hydrogenation, some are more prone to causing hydrodefluorination. For the hydrogenation of fluoropyridines, a combination of a palladium catalyst, such as Pd(OH)₂ on carbon, with a Brønsted acid like aqueous HCl in methanol has been shown to be an effective system that minimizes hydrodefluorination.[1] In contrast, some rhodium catalysts may be less selective.

  • Role of Acid: The presence of a strong Brønsted acid can protonate the pyridine nitrogen, which not only activates the ring towards hydrogenation but also appears to suppress the hydrodefluorination pathway.[1][5] Omitting the acid can lead to diminished conversion and an increase in the defluorinated side product.[1]

  • Substrate Electronics: The electronic nature of the starting fluoropyridine can influence the propensity for hydrodefluorination. Electron-rich pyridines may be more susceptible.

Experimental Protocol: Minimizing Hydrodefluorination in Fluoropyridine Hydrogenation
  • To a solution of the fluoropyridine in methanol, add 20 wt% Pd(OH)₂ on carbon.

  • Carefully add aqueous HCl. The acid is crucial for suppressing hydrodefluorination.

  • Pressurize the reaction vessel with hydrogen gas (typically 50 bar).

  • Stir the reaction at the desired temperature and monitor its progress.

  • Upon completion, carefully vent the hydrogen and filter the catalyst.

  • Work up the reaction mixture as appropriate for the specific product.

Issue: Poor Stereoselectivity

Controlling the stereochemical outcome is paramount, especially when synthesizing chiral drug candidates. The formation of undesired diastereomers complicates purification and reduces the overall yield of the target isomer.

Factors Influencing Stereoselectivity:
  • Synthetic Route: The chosen synthetic strategy has a profound impact on stereoselectivity.

    • Dearomatization-Hydrogenation (DAH): This two-step, one-pot process often yields all-cis-(multi)fluorinated piperidines with high diastereoselectivity.[2][7][8][9] The initial dearomatization step sets the stage for a stereoselective hydrogenation.

    • Cyclization Reactions: In methods involving the cyclization of alkenyl N-tosylamides promoted by BF₃-activated hypervalent iodine reagents, the stereoselectivity can be influenced by the nature of the ligand on the iodine(III) reagent.[10]

  • Catalyst and Ligands: For asymmetric hydrogenations, the choice of a chiral ligand in combination with a metal catalyst (e.g., Rh, Ru, Ir) is critical for achieving high enantioselectivity.[2]

  • Conformational Preferences: The fluorine atom's preference for an axial orientation in the piperidine ring, driven by favorable dipole interactions (C-F…H-N⁺), can influence the stereochemical outcome of the reaction.[2][11][12]

Workflow for Optimizing Stereoselectivity

G cluster_0 Stereoselectivity Optimization Workflow start Poor Stereoselectivity Observed analyze Analyze Diastereomeric Ratio (NMR, Chiral HPLC) start->analyze route Evaluate Synthetic Route analyze->route dah Consider DAH for all-cis products route->dah If cis-isomer is desired asym Screen Chiral Catalysts/Ligands for Asymmetric Synthesis route->asym If enantiopure product is needed conditions Modify Reaction Conditions (Temp, Solvent) dah->conditions asym->conditions end Achieved Desired Stereoselectivity conditions->end

Caption: A logical workflow for troubleshooting and optimizing stereoselectivity.

Issue: Purification Challenges

Fluorinated piperidines, especially when unprotected, can be volatile, making their isolation and purification difficult.[1][5] Additionally, the presence of closely related byproducts can complicate chromatographic separation.

Strategies for Effective Purification:
  • In Situ Protection: A highly effective strategy is to protect the piperidine nitrogen in situ after the reaction is complete. This is particularly useful for volatile products. Common protecting groups include:

    • Benzyloxycarbonyl (Cbz)

    • 9-Fluorenylmethyloxycarbonyl (Fmoc)

    • Amide and sulfonamide protecting groups This approach not only reduces volatility but also facilitates purification by standard column chromatography.[1][4][5]

  • Salt Formation: For basic piperidine products, precipitation as a salt (e.g., hydrochloride) can be an effective method of isolation and purification.

  • Azeotropic Distillation: In cases where piperidine is contaminated with pyridine, which forms a constant boiling azeotrope, azeotropic distillation with water can be employed.[3]

II. Frequently Asked Questions (FAQs)

Q1: My reaction is sensitive to air and moisture. How can I improve its robustness?

A: Reaction sensitivity often stems from the reagents and catalysts used. Some methods, like the dearomatization-hydrogenation (DAH) process, can be highly dependent on the purity of reagents and solvents.[5] However, alternative methods have been developed to be more robust. For example, the palladium-catalyzed hydrogenation of fluoropyridines in the presence of aqueous HCl has been shown to be tolerant to air and moisture.[1][4] If your current method is sensitive, consider switching to a more robust protocol or ensure rigorous anhydrous and inert atmosphere techniques (e.g., using Schlenk lines or a glovebox).

Q2: I am observing the formation of tetrahydropyridine intermediates. How can I drive the reaction to completion?

A: The formation of tetrahydropyridines indicates incomplete reduction.[13] This can be addressed by:

  • Increasing Hydrogen Pressure: A higher pressure of H₂ can favor complete saturation of the ring.

  • Extending Reaction Time: Allow the reaction to proceed for a longer duration.

  • Optimizing Catalyst Loading: Increasing the amount of catalyst may be necessary.

  • Solvent Effects: The choice of solvent can play a role. For instance, in some cases, changing the solvent has been observed to favor the formation of the tetrahydropyridine product.[4]

Q3: Can I use crude fluoropyridines directly in the hydrogenation reaction?

A: While it may be tempting to use crude starting materials to save time, impurities can poison the catalyst and lead to lower yields and the formation of byproducts. It is generally recommended to use purified fluoropyridines for consistent and reproducible results. The reactivity of some hydrogenation processes is highly dependent on the purity of the reagents.[5]

Q4: What is the best way to introduce fluorine into the piperidine ring if I don't start with a fluorinated precursor?

A: While the hydrogenation of fluoropyridines is a common strategy, alternative methods involve the fluorination of pre-formed piperidine precursors or related intermediates. These can include:

  • Electrophilic Fluorination: This requires the careful preparation of pre-functionalized precursors.[8]

  • Nucleophilic Substitution: This can achieve diastereoselective synthesis but requires substrates with pre-defined stereochemistry.[8]

  • Ring-Opening of Aziridines: The ring-opening of aziridine-containing piperidines with a fluoride source can be a viable method to introduce fluorine.[14] The regioselectivity of this reaction can often be controlled.

III. Data Summary and Protocols

Table 1: Comparison of Catalysts for the Hydrogenation of 3-Fluoropyridine
EntryCatalyst (wt%)AdditiveYield of 3-Fluoropiperidine (%)Conversion (%)Reference
1Pd(OH)₂/C (20)aq. HCl88>99[1]
2Rh/C (5)aq. HCl53>99[1]
3Pt/C (5)aq. HCl6>99[1]
4Pd/C (10)aq. HCl83>99[1]
5Pd(OH)₂/C (20)None1778[1]

As demonstrated, the combination of a palladium catalyst with a Brønsted acid provides superior yields and conversion while minimizing hydrodefluorination.

General Experimental Workflow

G cluster_1 General Workflow for Fluorinated Piperidine Synthesis start Select Synthetic Strategy (e.g., Hydrogenation, DAH) reagents Prepare High-Purity Starting Materials and Reagents start->reagents reaction Set up Reaction Under Optimized Conditions (Catalyst, Solvent, Temp, Pressure) reagents->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Reaction Work-up (e.g., Filtration of Catalyst) monitor->workup protect In Situ Protection (e.g., Cbz, Fmoc) if Necessary workup->protect purify Purification (Column Chromatography, Distillation, Crystallization) protect->purify characterize Characterize Final Product (NMR, MS, etc.) purify->characterize

Caption: A generalized experimental workflow for the synthesis of fluorinated piperidines.

IV. References

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC - NIH. Available at: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications. Available at: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]

  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents - SCIDAR. Available at: [Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines | ScienceDaily. Available at: [Link]

  • Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Available at: [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - NIH. Available at: [Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines - Uni Münster. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchGate. Available at: [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PubMed Central. Available at: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - Semantic Scholar. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Scale-up Synthesis of Benzyl 3-amino-4-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the scale-up synthesis of Benzyl 3-amino-4-fluoropiperidine-1-carboxylate. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist you in navigating the complexities of this synthesis at a larger scale. As Senior Application Scientists, we have compiled this resource based on established methodologies and practical experience to ensure scientific integrity and successful outcomes in your laboratory.

I. Synthetic Pathway Overview

The synthesis of this compound typically involves a multi-step process. A common route begins with a suitable pyridine precursor, followed by reduction, protection, and functional group manipulations to introduce the fluorine and amino moieties. The final key steps often involve the reduction of a nitro group and subsequent deprotection strategies.

Synthetic_Pathway A 3-Fluoro-4-nitropyridine B N-Benzyl-3-fluoro-4-nitropyridinium salt A->B Benzylation C Benzyl 1-(benzyl)-3-fluoro-4-nitro-1,2,3,6-tetrahydropyridine-1-carboxylate B->C Partial Reduction (e.g., NaBH4) D This compound C->D Catalytic Hydrogenation (Reduction of nitro group and double bond)

Caption: General synthetic scheme for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions to consider during this synthesis?

A1: The synthesis involves several hazardous reagents and reactions. It is crucial to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[1][2][3][4][5] Piperidine and its derivatives can be toxic and corrosive.[2][3][5] Hydrogenation reactions carry a risk of fire or explosion if not handled properly. Ensure proper grounding of equipment to prevent static discharge.[4] Always consult the Safety Data Sheet (SDS) for each reagent before use.[2][3][4][5]

Q2: What are the main challenges in scaling up the synthesis of this compound?

A2: Key challenges include:

  • Exothermic Reactions: The reduction steps, particularly catalytic hydrogenation, can be highly exothermic and require careful temperature control to prevent runaway reactions.

  • Catalyst Handling: On a large scale, the handling of pyrophoric catalysts like Raney Nickel or Palladium on carbon (Pd/C) requires specialized equipment and procedures to prevent ignition.

  • Purification: The final product is a polar amine, which can be challenging to purify by traditional silica gel chromatography due to strong interactions with the stationary phase.[6]

  • Stereocontrol: Achieving the desired diastereomer (e.g., cis or trans) can be difficult and may require optimization of reaction conditions or chiral resolution techniques.

Q3: How can I monitor the progress of the reactions effectively?

A3: A combination of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. TLC is useful for quick, qualitative checks of reaction completion. HPLC provides quantitative data on the consumption of starting materials and the formation of products and byproducts. NMR can be used to confirm the structure of intermediates and the final product.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low yield in the catalytic hydrogenation step. 1. Catalyst poisoning: The catalyst can be deactivated by impurities such as sulfur or halide ions.[7] 2. Incomplete reaction: Insufficient reaction time, temperature, or hydrogen pressure. 3. Catalyst deactivation: The catalyst may have lost activity due to improper storage or handling.1. Purify the substrate: Ensure the starting material is free of potential catalyst poisons. Recrystallization or a short silica plug filtration can be effective. 2. Optimize reaction parameters: Systematically vary the temperature, pressure, and reaction time. Use a well-stirred autoclave for efficient mass transfer of hydrogen. 3. Use fresh catalyst: Always use a fresh batch of a reputable catalyst. For sensitive substrates, using a catalyst from a newly opened container is advisable.
Formation of defluorinated byproducts during hydrogenation. 1. Catalyst choice: Some catalysts, particularly under harsh conditions, can promote hydrodefluorination.[7] 2. Acidic conditions: The presence of acid can facilitate C-F bond cleavage.[8]1. Screen catalysts: Test different catalysts (e.g., Pd/C, PtO2, Rh/C) and catalyst loadings. Sometimes a less reactive catalyst or a modified catalyst can provide better selectivity.[9][10] 2. Control pH: Ensure the reaction medium is neutral or slightly basic. The addition of a non-nucleophilic base like triethylamine can sometimes suppress defluorination.
Difficulties in purifying the final product by column chromatography. 1. Strong adsorption to silica: The basic amine functionality interacts strongly with the acidic silanol groups on the silica gel, leading to tailing and poor separation.[6][11] 2. Product volatility: The unprotected amine may be somewhat volatile, leading to loss during solvent evaporation.1. Use alternative stationary phases: Consider using amine-functionalized silica gel or alumina for chromatography.[11] 2. Mobile phase modification: Add a small amount of a volatile base like triethylamine or ammonium hydroxide to the eluent to compete with the product for binding sites on the silica.[6] 3. Salt formation and extraction: Convert the amine to a salt (e.g., hydrochloride or tartrate) to facilitate purification by crystallization or extraction. The free base can be regenerated afterward.[12]
Inconsistent diastereoselectivity. 1. Reaction temperature: The temperature of the reduction step can influence the stereochemical outcome. 2. Catalyst influence: The nature of the catalyst and its surface can affect the direction of hydrogen addition.1. Precise temperature control: Maintain a consistent and optimized temperature throughout the reaction. 2. Catalyst screening: Evaluate different catalysts and solvent systems to find conditions that favor the desired diastereomer. For example, in some hydrogenations, the choice of catalyst can significantly influence the cis/trans ratio.
Cbz deprotection issues. 1. Incomplete reaction: The benzyloxycarbonyl (Cbz) group can be stubborn to remove under certain conditions.[13][14] 2. Catalyst poisoning: As with other hydrogenations, catalyst poisons can hinder the deprotection.1. Increase catalyst loading or hydrogen pressure: For stubborn Cbz groups, increasing the amount of catalyst or hydrogen pressure can drive the reaction to completion.[15] 2. Alternative deprotection methods: If hydrogenolysis is problematic, consider alternative methods like using HBr in acetic acid or transfer hydrogenation.[13][14] Recently, methods using aluminum chloride in hexafluoroisopropanol have been reported as a mild and efficient alternative.[16]

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Q2 [label="Is the substrate pure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A2_Yes [label="Yes"]; A2_No [label="No"]; Sol2 [label="Purify substrate", fillcolor="#34A853", fontcolor="#FFFFFF"];

Q3 [label="Are reaction conditions optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A3_Yes [label="Yes"]; A3_No [label="No"]; Sol3 [label="Optimize T, P, and time", fillcolor="#34A853", fontcolor="#FFFFFF"];

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Start -> Q1; Q1 -> A1_No -> Sol1; Q1 -> A1_Yes -> Q2; Q2 -> A2_No -> Sol2; Q2 -> A2_Yes -> Q3; Q3 -> A3_No -> Sol3; Q3 -> A3_Yes -> End; }

Caption: Troubleshooting logic for low hydrogenation yield.

IV. Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Benzyl 1-(benzyl)-3-fluoro-4-nitro-1,2,3,6-tetrahydropyridine-1-carboxylate

Safety Note: This reaction should be conducted in a properly functioning fume hood, and all equipment should be purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

  • Reactor Setup: In a suitable high-pressure reactor (autoclave), add a slurry of 10% Palladium on carbon (5-10 mol%) in a solvent such as methanol or ethanol.

  • Inerting: Seal the reactor and purge the system with nitrogen or argon several times to remove all oxygen.

  • Substrate Addition: Under a positive pressure of inert gas, add a solution of Benzyl 1-(benzyl)-3-fluoro-4-nitro-1,2,3,6-tetrahydropyridine-1-carboxylate in the same solvent.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi) and stir the mixture vigorously at a controlled temperature (e.g., 25-50 °C).

  • Monitoring: Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound using Modified Flash Chromatography

  • Column Packing: Dry pack a chromatography column with amine-functionalized silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., dichloromethane) and load it onto the column.

  • Elution: Elute the column with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The addition of 0.5-1% triethylamine to the mobile phase can improve peak shape and recovery.[6]

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the pure fractions and concentrate them under reduced pressure to yield the purified product.

V. References

Sources

Technical Support Center: Troubleshooting Low Yield in Fluorinated Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for organofluorine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing fluorinated amines. The introduction of fluorine into an amine-containing molecule can profoundly alter its physicochemical properties, but it also introduces unique synthetic challenges.[1][2] Low yields are a common frustration.

This document is structured as a series of troubleshooting guides in a question-and-answer format. It moves from initial diagnosis to reaction-specific problems and frequently asked questions. Our goal is to not only provide solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your lab.

Part 1: Initial Diagnosis - "My Yield is Low, Where Do I Start?"

Low yield is a symptom, not a root cause. A systematic approach is crucial to avoid wasting time and resources on the wrong "fix." The first step is to determine if the problem lies with the reaction itself, the workup and purification, or your analysis.

Troubleshooting_Flowchart start Low Isolated Yield check_sm 1. Verify Starting Material Purity & Stability start->check_sm check_reaction 2. Monitor Reaction Progress (TLC, ¹⁹F NMR, LC-MS) check_sm->check_reaction reaction_complete Is the reaction going to completion? check_reaction->reaction_complete crude_analysis 3. Analyze Crude Mixture (¹H NMR, ¹⁹F NMR, LC-MS) reaction_complete->crude_analysis Yes reaction_issue Problem is likely in the Reaction Conditions reaction_complete->reaction_issue No byproducts Are there significant byproducts? crude_analysis->byproducts byproducts->reaction_issue Yes mass_balance Check Mass Balance: Is crude weight as expected? byproducts->mass_balance No workup_issue Problem is likely in Workup or Purification mass_balance->workup_issue No mass_balance->workup_issue Yes Deoxyfluorination_Pathway Substrate R-CH(OH)-CH₃ (Alcohol) Intermediate [R-CH(OSF₂NEt₂)-CH₃] (Activated Intermediate) Substrate->Intermediate + Reagent Reagent DAST or PyFluor Desired_Product R-CHF-CH₃ (Desired SN2 Product) Intermediate->Desired_Product SN2 Attack Side_Product R-CH=CH₂ (Elimination (E2) Byproduct) Intermediate->Side_Product E2 Elimination Fluoride F⁻

Sources

Technical Support Center: Benzyl 3-amino-4-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl 3-amino-4-fluoropiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and answer frequently asked questions encountered during the synthesis, purification, and handling of this compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental success.

Troubleshooting Guide: Side Reactions & Impurities

This section addresses specific experimental issues in a question-and-answer format.

Question 1: I'm observing a significant amount of a defluorinated impurity, Benzyl 3-aminopiperidine-1-carboxylate, in my product mixture after catalytic hydrogenation. What's causing this and how can I prevent it?

Root Cause Analysis:

This is a common side reaction known as hydrodefluorination or C-F bond cleavage. It is particularly prevalent during the synthesis of fluorinated piperidines via catalytic hydrogenation of a corresponding fluoropyridine or fluoroenamide precursor.[1] The choice of metal catalyst plays a crucial role; iridium is known to cause extensive C-F bond cleavage, while ruthenium and rhodium also exhibit this side reaction, albeit to a lesser extent.[1] The mechanism involves the oxidative addition of the C-F bond to the metal center, followed by hydrogenolysis.

Troubleshooting & Prevention:

  • Catalyst Selection: If possible, select a catalyst with a lower propensity for C-F bond cleavage. Ruthenium has been shown to be slightly better than rhodium in some cases.[1]

  • Reaction Conditions Optimization:

    • Lower Hydrogen Pressure: High hydrogen pressure can favor the hydrodefluorination pathway. Experiment with lower pressures while ensuring complete reduction of the desired functional group.

    • Lower Temperature: Reducing the reaction temperature can decrease the rate of the C-F cleavage side reaction more than the desired hydrogenation.

    • Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reduction.

  • Fluoride Scavenging: Liberated fluoride ions from this side reaction can inhibit the catalyst, leading to stalled reactions. The addition of a fluoride scavenger, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can sequester these ions and maintain catalyst activity.[1]

Experimental Protocol: Minimizing Hydrodefluorination during Catalytic Hydrogenation

  • Catalyst and Reagent Preparation: In an inert atmosphere glovebox, charge a pressure reactor with the fluoroenamide precursor and a suitable solvent (e.g., 2-Me-THF with a methanol co-solvent).

  • Addition of Scavenger: Add 2 equivalents of Ti(OiPr)₄ to the reaction mixture to sequester any formed fluoride ions.[1]

  • Catalyst Introduction: Add the ruthenium catalyst (e.g., 1 mol% of a pre-prepared active catalyst like (COD)Ru(Me-allyl)₂ and BIPHEP in the presence of HBF₄).[1]

  • Hydrogenation: Pressurize the reactor with hydrogen to the optimized pressure (start with a lower pressure, e.g., 5 bar) and maintain the optimized temperature (e.g., room temperature to 40°C).

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by LC-MS to check for the disappearance of the starting material and the formation of the desired product versus the defluorinated impurity.

  • Work-up: Once the reaction is complete, carefully quench the reaction, filter the catalyst, and proceed with the purification of the product.

Question 2: My product appears to be degrading upon storage or during basic work-up, and I'm detecting impurities with a lower molecular weight. What is the likely cause?

Root Cause Analysis:

The likely cause is the elimination of hydrogen fluoride (HF) from the piperidine ring, especially under basic conditions. The fluorine atom at the 4-position and the hydrogen atom at the 3- or 5-position can be eliminated to form an unsaturated piperidine derivative. This is a known decomposition pathway for similar fluorinated compounds.[2][3] The presence of the amino group at the 3-position can also influence the rate of this elimination.

Troubleshooting & Prevention:

  • pH Control: Avoid exposing the compound to strong bases for extended periods. During work-up, use mild bases like sodium bicarbonate for neutralization and keep the contact time to a minimum. For long-term storage, it is advisable to store the compound as a hydrochloride salt in a dry, cool place.

  • Aqueous Work-up: Minimize the duration of aqueous basic work-ups. Promptly extract the product into an organic solvent after neutralization.

  • Storage: Store the purified this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (e.g., -20°C).

Diagram: Potential HF Elimination Pathway

Caption: Base-induced elimination of HF from the piperidine ring.

Question 3: During an attempt to remove the Cbz protecting group via catalytic hydrogenolysis, I obtained a significant amount of an N-benzyl impurity. Why did this happen?

Root Cause Analysis:

While catalytic hydrogenolysis is the standard method for Cbz deprotection, a common side reaction is the formation of an N-benzyl tertiary amine if the hydrogen source is insufficient or the reaction is not driven to completion.[4] The reaction proceeds through a benzyl intermediate which can either be further reduced to toluene (the desired pathway) or react with another amine molecule. In this case, the deprotected piperidine nitrogen can be benzylated.

Troubleshooting & Prevention:

  • Adequate Hydrogen Source: Ensure a sufficient and continuous supply of hydrogen. If using a hydrogen balloon, ensure it is adequately sized for the reaction scale. For larger scale reactions, a pressurized hydrogenation setup is recommended.

  • Catalyst Loading: Use an appropriate catalyst loading (typically 5-10 mol% of Pd/C). An insufficient amount of catalyst can lead to incomplete reaction and side product formation.

  • Reaction Monitoring: Monitor the reaction progress carefully. The formation of the N-benzyl impurity can be detected by LC-MS.

  • Alternative Deprotection: If N-benzylation remains a persistent issue, consider alternative deprotection methods for the Cbz group that do not involve hydrogenation, such as using HBr in acetic acid, provided other functional groups in the molecule are stable to these conditions.[5]

Diagram: Cbz Deprotection Pathways

Cbz_Deprotection start Cbz-Protected Amine R-NH-Cbz intermediate Deprotected Amine R-NH2 start->intermediate H2, Pd/C product_desired Desired Products R-NH2 + Toluene + CO2 intermediate->product_desired Sufficient H2 (Complete Reaction) product_side Side Product N-Benzyl Impurity R-NH-Benzyl intermediate->product_side Insufficient H2 (Incomplete Reaction)

Caption: Desired vs. side reaction pathways in Cbz deprotection.

Question 4: I am concerned about the stereochemical stability of my compound. Can epimerization occur?

Root Cause Analysis:

Yes, epimerization is a potential issue for substituted piperidines. The stereocenters at C3 and C4 could potentially epimerize under certain conditions. Base-mediated epimerization can occur via the formation of an enolate or a related intermediate.[6] Recent studies have also shown that photoredox catalysis can induce epimerization at the α-amino position in piperidines.[7][8] While the C-F bond makes the adjacent C-H bond less acidic, strong basic conditions or prolonged heating might still lead to a loss of stereochemical integrity.

Troubleshooting & Prevention:

  • Avoid Strong Bases and High Temperatures: As a general precaution, avoid exposing the compound to strong bases or prolonged heating, especially during purification.

  • Protect from Light: Store the compound in an amber vial or in the dark to prevent any potential photochemical reactions.

  • Stereochemical Analysis: Regularly check the stereochemical purity of your material using chiral HPLC or NMR with a chiral shift reagent, especially after any purification step or prolonged storage.

Table: Factors Influencing Epimerization

FactorRisk LevelMitigation Strategy
Strong Base (e.g., alkoxides) HighUse milder bases (e.g., K₂CO₃, NaHCO₃) for pH adjustments.
Elevated Temperature (>60°C) ModeratePerform reactions and purifications at or below room temperature where possible.
Exposure to UV Light Low (but possible)Store the compound in amber vials and protect reactions from direct light.
Prolonged Reaction/Storage Time ModerateMinimize reaction times and store the compound under appropriate conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, it is best to store the compound as a solid, preferably as its hydrochloride salt, in a tightly sealed container at -20°C. The container should be flushed with an inert gas like argon or nitrogen to exclude moisture and oxygen.

Q2: Is this compound stable to acidic conditions?

A2: The piperidine ring and the C-F bond are generally stable to mild acidic conditions. However, strong acidic conditions (e.g., concentrated HCl, HBr in acetic acid) can lead to the cleavage of the Cbz (benzyloxycarbonyl) protecting group.[5]

Q3: Can the primary amino group participate in side reactions?

A3: Yes, the primary amino group at the 3-position is nucleophilic and can undergo typical amine reactions such as acylation, alkylation, and Schiff base formation. If these reactions are not desired, the amino group should be protected with a suitable orthogonal protecting group (e.g., Boc).

Q4: Are there any known intramolecular cyclization side reactions?

A4: While not prominently reported for this specific molecule, the presence of a nucleophilic amino group and a fluorine atom on adjacent carbons presents the theoretical possibility of an intramolecular cyclization to form a bicyclic product, particularly under forcing conditions. This would likely involve the displacement of the fluoride by the amine. However, this is generally a difficult reaction to achieve. Monitoring for unexpected, lower molecular weight byproducts by LC-MS is recommended if the compound is subjected to harsh conditions.

References

  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • PubChem. Compound Summary for CID 40152157, (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • ResearchGate. The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18 F/ 19 F KIE. [Link]

  • PubMed. The mechanism of base-promoted HF elimination from 4-fluoro-4-(4'-nitrophenyl)butan-2-one: a multiple isotope effect study including the leaving group (18)F/(19)F KIE. [Link]

  • Douglas, J. J., et al. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society. [Link]

  • National Institutes of Health. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ResearchGate. HF elimination reaction in the studied compounds 1-4. [Link]

  • MDPI. Epimerisation in Peptide Synthesis. [Link]

  • RSC Publishing. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

Sources

Technical Support Center: Improving the Enantiomeric Excess of Chiral 3-Aminopiperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and purification of chiral 3-aminopiperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for enhancing enantiomeric excess (e.e.). Chiral 3-aminopiperidines are vital building blocks in the pharmaceutical industry, forming the core of numerous therapeutics, including DPP-IV inhibitors like Alogliptin and Linagliptin.[1][2] Achieving high enantiopurity is therefore a critical step in drug development.

This resource addresses common challenges encountered during asymmetric synthesis and chiral resolution, offering a structured, question-and-answer-based approach to problem-solving.

Frequently Asked Questions (FAQs)

Q1: My asymmetric synthesis of a 3-aminopiperidine derivative is yielding low enantiomeric excess. What are the most common factors I should investigate?

A1: Low enantiomeric excess in asymmetric synthesis is a frequent challenge that typically stems from a few key areas. The most critical factor is often the choice of the chiral catalyst and ligand combination, as this pairing is directly responsible for inducing stereoselectivity.[3] Other significant factors include the reaction solvent, which can influence the catalyst's conformation and the stability of diastereomeric transition states, and the reaction temperature.[3][4] Generally, lower temperatures favor higher enantioselectivity by increasing the energy difference between these transition states.[3]

Q2: I am using an enzymatic method with a transaminase to synthesize (R)- or (S)-3-amino-1-Boc-piperidine, but the e.e. is suboptimal. What should I check?

A2: For biocatalytic transformations using ω-transaminases, several parameters are crucial for high enantioselectivity.[1][2] First, verify the optimal pH and temperature for the specific enzyme you are using, as enzyme activity and selectivity are highly sensitive to these conditions.[5] Ensure the concentration of the cofactor, pyridoxal-5'-phosphate (PLP), is adequate.[1][3] The choice and concentration of the amine donor (e.g., isopropylamine) can also impact the reaction equilibrium and overall efficiency.[1][2] Finally, consider potential substrate or product inhibition, which can sometimes be mitigated by controlling the substrate feed rate.

Q3: When performing a classical resolution using diastereomeric salt crystallization, my final product has low e.e. after liberating the free amine. What went wrong?

A3: Low e.e. after resolving a racemic mixture via diastereomeric salt formation can be due to several factors. The initial diastereomeric excess (d.e.) of the crystallized salt may have been insufficient. This can be caused by co-crystallization of the undesired diastereomer.[6] To address this, screening different chiral resolving agents is often necessary.[6][7] The solvent system is also critical; it must be optimized to maximize the solubility difference between the two diastereomeric salts.[6] Additionally, the cooling rate during crystallization should be slow to prevent trapping impurities and the undesired diastereomer.[6] It is often beneficial to perform a recrystallization of the diastereomeric salt to upgrade its purity before liberating the free amine.[6]

Q4: How do I accurately determine the enantiomeric excess of my 3-aminopiperidine sample?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the e.e. of chiral amines.[6][8] However, since 3-aminopiperidine lacks a strong UV chromophore, direct analysis can be challenging.[6][9] A common and effective solution is pre-column derivatization with an achiral reagent that introduces a chromophore, such as benzoyl chloride or para-toluenesulfonyl chloride.[9][10][11] The resulting derivatives can then be separated on a chiral stationary phase (CSP). Alternatively, the amine can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[8]

Troubleshooting Guides

This section provides a more detailed breakdown of specific issues you may encounter during your experiments, along with systematic approaches to resolve them.

Issue 1: Low Enantioselectivity in Asymmetric Hydrogenation of Pyridine Derivatives

Asymmetric hydrogenation of substituted pyridines or pyridinium salts is a powerful method for accessing chiral piperidines.[12][13][14] However, achieving high e.e. can be challenging.

Potential Cause Underlying Reason Recommended Solution
Suboptimal Catalyst/Ligand The metal precursor (e.g., Rh, Ru, Ir) and the chiral phosphine ligand are not well-matched for the specific substrate.[3][15][16] The electronic and steric properties of the ligand are critical for creating a highly selective chiral environment.Screen a library of chiral ligands with varying steric and electronic properties. For 3-substituted pyridiniums, iridium-based catalysts with ligands like SynPhos have shown promise.[3][15]
Catalyst Poisoning The nitrogen atom in the pyridine substrate or piperidine product can coordinate strongly to the metal center, deactivating the catalyst and leading to a non-selective background reaction.[15]Convert the pyridine to a pyridinium salt to prevent coordination with the catalyst.[15] Alternatively, use a catalyst known to be more resistant to nitrogen poisoning, such as certain rhodium-based systems.[12][15]
Incorrect Solvent or Additives The solvent influences the solubility of the catalyst and substrate, and can affect the stability of the key transition states. Additives like bases can significantly alter the reaction pathway.Conduct a solvent screen using solvents of varying polarity (e.g., toluene, dichloromethane, methanol). For pyridinium salts, the addition of a non-coordinating base like triethylamine can sometimes improve both yield and e.e. by influencing the reaction mechanism.[12][13]
Reaction Temperature Too High Higher temperatures can reduce the energy difference between the two diastereomeric transition states leading to the (R) and (S) products, thus lowering the e.e.[3]Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or lower). This may require longer reaction times, so monitor the conversion carefully.
Hydrogen Pressure Hydrogen pressure can affect the rate of hydrogenation and, in some cases, the enantioselectivity by influencing the concentration of active catalytic species.Optimize the hydrogen pressure. While higher pressures often increase the reaction rate, the optimal pressure for enantioselectivity may vary and should be determined experimentally.
Issue 2: Poor Performance in Kinetic Resolution

Kinetic resolution, either enzymatic or chemical, is a common strategy to separate enantiomers.[17][18][19] The goal is to selectively react one enantiomer, leaving the other unreacted and thus enantiomerically enriched. A key metric for success is the selectivity factor (s).[17]

Potential Cause Underlying Reason Recommended Solution
Low Selectivity Factor (s) of the Catalyst/Reagent The resolving agent (e.g., enzyme, chiral acylating agent) does not sufficiently differentiate between the two enantiomers of the 3-aminopiperidine derivative.[17][18]Enzymatic: Screen different enzymes (e.g., various lipases or transaminases) or mutants. Optimize the reaction medium (e.g., solvent, water activity). Chemical: Screen different chiral acylating agents or catalysts. For acylation-based resolutions, chiral hydroxamic acids have shown promise.[17][18]
Reaction Run Past 50% Conversion In a perfect kinetic resolution, the maximum yield for the unreacted enantiomer is 50%. Running the reaction beyond this point will start to consume the desired enantiomer, lowering its yield and potentially its e.e. if the selectivity is not infinite.[17]Carefully monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC). Quench the reaction at or near 50% conversion to maximize the yield and e.e. of the recovered starting material.
Epimerization or Racemization The reaction conditions (e.g., temperature, pH, presence of certain reagents) may be causing the chiral center of the starting material or product to racemize, which will erode the enantiomeric excess.Analyze the stability of your starting material and product under the reaction conditions in a control experiment. If racemization is observed, consider milder conditions (lower temperature, different base/acid, etc.).
Inaccurate e.e. Determination The analytical method used to measure the e.e. of the starting material and product may not be accurate, leading to a misinterpretation of the resolution's effectiveness.Validate your chiral analytical method. Ensure baseline separation of the enantiomers and verify that the detector response is linear for both. Derivatization may be required for accurate analysis of 3-aminopiperidines by HPLC.[8][9]

Experimental Protocols & Workflows

Protocol 1: Enzymatic Asymmetric Synthesis of (R)-3-Amino-1-Boc-piperidine

This protocol details a typical procedure for the asymmetric amination of a prochiral ketone using an immobilized ω-transaminase.[1][2][3]

Materials:

  • 1-Boc-3-piperidone

  • Immobilized (R)-selective ω-transaminase (e.g., ATA-025-IMB)

  • Isopropylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Triethanolamine buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare the buffer solution containing isopropylamine (e.g., 1 M) and PLP (e.g., 1 mM).[15]

  • Enzyme Addition: Add the immobilized ω-transaminase to the buffer solution. Allow the mixture to stir for a few minutes at the desired reaction temperature (e.g., 30-45 °C) to equilibrate.[3][5]

  • Substrate Addition: Dissolve the 1-Boc-3-piperidone in a minimal amount of a co-solvent like DMSO and add it to the reaction mixture to initiate the reaction.[2]

  • Reaction Monitoring: Maintain the reaction at a constant temperature and pH. Monitor the conversion of the ketone to the amine product by HPLC or GC.

  • Workup: Once the desired conversion is reached (typically within 24 hours), filter to recover the immobilized enzyme for potential reuse.[1][3]

  • Extraction: Extract the aqueous filtrate with an organic solvent like ethyl acetate.[3][15]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography if necessary.

  • Analysis: Determine the enantiomeric excess of the final product using a validated chiral HPLC method.[1]

Diagram: Troubleshooting Workflow for Low Enantioselectivity

The following diagram outlines a logical decision-making process for troubleshooting low e.e. in an asymmetric synthesis.

G start Low e.e. Observed catalyst Catalyst/Ligand Issues? start->catalyst conditions Reaction Conditions? start->conditions substrate Substrate Quality? start->substrate analysis Analytical Method? start->analysis screen_cat Screen Catalysts & Ligands catalyst->screen_cat Yes optimize_temp Optimize Temperature (Lower Temp) conditions->optimize_temp Yes optimize_solv Screen Solvents & Additives conditions->optimize_solv check_purity Verify Substrate Purity substrate->check_purity Yes validate_hplc Validate Chiral HPLC/GC Method analysis->validate_hplc Yes end High e.e. Achieved screen_cat->end optimize_temp->end optimize_solv->end check_purity->end validate_hplc->end

Caption: A general workflow for troubleshooting low enantioselectivity.

Diagram: General Strategy for Chiral 3-Aminopiperidine Synthesis

This diagram illustrates the primary synthetic and purification routes to obtain enantiopure 3-aminopiperidines.

G start Prochiral Precursor (e.g., 3-Piperidone Derivative) racemic Racemic 3-Aminopiperidine start->racemic asymmetric Asymmetric Synthesis start->asymmetric resolution Chiral Resolution racemic->resolution hydrog Asymmetric Hydrogenation asymmetric->hydrog biocat Biocatalysis (Transaminase) asymmetric->biocat cryst Diastereomeric Salt Crystallization resolution->cryst kinetic Kinetic Resolution resolution->kinetic product Enantiopure 3-Aminopiperidine hydrog->product biocat->product cryst->product kinetic->product

Caption: Synthetic and resolution pathways to chiral 3-aminopiperidines.

References

  • Google Patents. (2014). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. [Link]

  • PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

  • Google Patents. (2014). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
  • Wanner, B., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society. [Link]

  • Google Patents. (2014). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal. [Link]

  • Hsieh, S.-Y., et al. (2014). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. Chemistry – A European Journal. [Link]

  • Bode Research Group. (n.d.). Kinetic resolution of amines. [Link]

  • PubMed. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. [Link]

  • PubMed. (2005). Catalytic asymmetric hydrogenation of N-iminopyridinium ylides: expedient approach to enantioenriched substituted piperidine derivatives. [Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of Benzyl 3-amino-4-fluoropiperidine-1-carboxylate and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. Piperidine scaffolds are prevalent in a vast array of pharmaceuticals, and the introduction of substituents such as fluorine and amino groups can significantly modulate their pharmacological properties. This guide provides a comprehensive comparison of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Benzyl 3-amino-4-fluoropiperidine-1-carboxylate, alongside its non-fluorinated and positional isomer analogues.

While publicly available experimental spectra for this compound are limited, this guide leverages established spectroscopic principles and data from closely related structures to provide a robust predictive analysis. By understanding the influence of each structural modification, scientists can more effectively interpret their own experimental data and confirm the identity and purity of their synthesized compounds.

Comparative Analysis of Piperidine Derivatives

This guide focuses on the comparison of three structurally related piperidine derivatives to highlight the influence of fluorine substitution and the position of the amino group on their NMR and mass spectra.

Table 1: Structures of Compared Piperidine Derivatives

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
This compoundStructure of this compoundC₁₃H₁₇FN₂O₂252.29
Benzyl 3-aminopiperidine-1-carboxylateStructure of Benzyl 3-aminopiperidine-1-carboxylateC₁₃H₁₈N₂O₂234.29
Benzyl 4-aminopiperidine-1-carboxylateStructure of Benzyl 4-aminopiperidine-1-carboxylateC₁₃H₁₈N₂O₂234.29

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) and coupling constants (J) provide detailed information about the chemical environment and connectivity of atoms within a molecule.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for these compounds is crucial for accurate structural analysis and comparison.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing Sample Weigh ~5-10 mg of the compound Solvent Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) Sample->Solvent Tube Transfer to a 5 mm NMR tube Solvent->Tube Spectrometer Place the sample in a 400 MHz (or higher) NMR spectrometer Tube->Spectrometer Lock Lock on the deuterium signal of the solvent Spectrometer->Lock Shim Shim the magnetic field to achieve homogeneity Lock->Shim Acquire Acquire ¹H, ¹³C, and optionally ¹⁹F NMR spectra Shim->Acquire Process Process the raw data (Fourier transform, phase correction, baseline correction) Acquire->Process Reference Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS) Process->Reference Analyze Analyze the chemical shifts, integration, and coupling constants Reference->Analyze

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H and ¹³C NMR Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for the three compounds. The predictions are based on established principles of NMR spectroscopy and analysis of similar structures. The presence of the electron-withdrawing fluorine atom in this compound is expected to cause a significant downfield shift for the adjacent protons and carbons.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

ProtonsThis compound (Predicted)Benzyl 3-aminopiperidine-1-carboxylate (Predicted)Benzyl 4-aminopiperidine-1-carboxylate (Experimental)
Aromatic (C₆H₅)7.30-7.40 (m, 5H)7.30-7.40 (m, 5H)7.29-7.39 (m, 5H)
CH₂ (Benzyl)5.15 (s, 2H)5.14 (s, 2H)5.12 (s, 2H)
CH-F (Piperidine)4.50-4.70 (dm, 1H)--
CH-N (Piperidine, position 3 or 4)3.10-3.30 (m, 1H)2.90-3.10 (m, 1H)2.70-2.85 (m, 1H)
Piperidine Ring Protons1.50-2.20, 2.80-4.20 (m)1.40-2.00, 2.60-4.10 (m)1.20-1.40, 1.80-1.95, 2.80-3.00, 4.10-4.25 (m)
NH₂1.60 (br s, 2H)1.50 (br s, 2H)1.35 (br s, 2H)

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

CarbonsThis compound (Predicted)Benzyl 3-aminopiperidine-1-carboxylate (Predicted)Benzyl 4-aminopiperidine-1-carboxylate (Experimental)
C=O (Carbamate)155.5155.8155.3
Aromatic (C₆H₅)136.5 (ipso), 128.6, 128.2, 128.0136.8 (ipso), 128.5, 128.1, 127.9136.9 (ipso), 128.4, 127.9, 127.8
CH₂ (Benzyl)67.567.267.1
C-F (Piperidine)88.0-92.0 (d, ¹JCF ≈ 180-200 Hz)--
C-N (Piperidine, position 3 or 4)50.0-54.0 (d, ²JCF ≈ 15-20 Hz)48.0-52.049.9
Piperidine Ring Carbons30.0-50.025.0-50.033.7, 44.0

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its identity.

Experimental Protocol for Mass Spectrometry Data Acquisition

The following protocol outlines a general procedure for obtaining mass spectra of the piperidine derivatives.

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_data_acquisition_ms Data Acquisition cluster_data_analysis_ms Data Analysis Sample_MS Prepare a dilute solution (~1 mg/mL) of the compound Solvent_MS Use a suitable solvent (e.g., methanol or acetonitrile) Sample_MS->Solvent_MS Infusion Infuse the sample directly into the mass spectrometer or inject it via an LC system Solvent_MS->Infusion Ionization Use a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode Infusion->Ionization Full_Scan Acquire a full scan mass spectrum to determine the molecular ion [M+H]⁺ Ionization->Full_Scan MSMS Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data Full_Scan->MSMS Analyze_MS Analyze the molecular ion and fragmentation pattern MSMS->Analyze_MS Compare_MS Compare with the expected fragmentation pathways Analyze_MS->Compare_MS

Caption: General workflow for mass spectrometry analysis of small molecules.

Predicted Mass Spectrometry Fragmentation

The N-Cbz (benzyloxycarbonyl) protecting group exhibits characteristic fragmentation patterns in mass spectrometry. The primary fragmentation pathways involve the loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxycarbonyl group. The piperidine ring itself can also undergo fragmentation.

Table 4: Predicted Key Mass Spectrometry Fragments (ESI+)

Fragment DescriptionThis compound (m/z)Benzyl 3-aminopiperidine-1-carboxylate (m/z)Benzyl 4-aminopiperidine-1-carboxylate (m/z)
[M+H]⁺253.1235.1235.1
[M+H - C₇H₇]⁺162.1144.1144.1
[M+H - C₈H₈O₂]⁺ (loss of Cbz group)117.199.199.1
[C₇H₇]⁺ (benzyl/tropylium ion)91.191.191.1

Discussion of Spectroscopic Features

Influence of the Fluorine Substituent

The introduction of a fluorine atom at the 4-position of the piperidine ring in this compound has a pronounced effect on the NMR spectra.

  • ¹H NMR: The proton attached to the same carbon as the fluorine (H-4) will appear as a doublet of multiplets due to coupling with both adjacent protons and the fluorine atom. The protons on the adjacent carbons (H-3 and H-5) will also show coupling to the fluorine. The electron-withdrawing nature of fluorine will cause a downfield shift of these nearby protons compared to the non-fluorinated analogue.

  • ¹³C NMR: The carbon directly bonded to fluorine (C-4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 180-200 Hz, appearing as a doublet. The adjacent carbons (C-3 and C-5) will show smaller two-bond couplings (²JCF) of around 15-20 Hz. The C-4 carbon will be significantly shifted downfield.

  • ¹⁹F NMR: A ¹⁹F NMR spectrum would show a single resonance for the fluorine atom, which would be coupled to the adjacent protons.

Influence of the Amino Group Position

Comparing Benzyl 3-aminopiperidine-1-carboxylate and Benzyl 4-aminopiperidine-1-carboxylate, the primary difference in their NMR spectra arises from the symmetry of the molecule. In the 4-amino substituted compound, the piperidine ring has a plane of symmetry (on the NMR timescale, assuming fast chair-chair interconversion), leading to fewer unique signals in both the ¹H and ¹³C NMR spectra compared to the 3-amino substituted isomer.

Mass Spectrometry Fragmentation Insights

The fragmentation patterns for all three compounds are expected to be dominated by the loss of the benzyl group and cleavage of the carbamate functionality. The core piperidine fragment will differ in mass and structure depending on the substituents. For the fluorinated compound, fragments containing the fluorine atom will be 20 Da heavier than the corresponding fragments in the non-fluorinated analogues.

Conclusion

This guide provides a detailed predictive and comparative analysis of the NMR and mass spectrometry data for this compound and two key structural analogues. By understanding the influence of the fluorine substituent and the position of the amino group on the spectroscopic data, researchers can more confidently identify and characterize these and similar piperidine-based compounds. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results in the laboratory.

References

  • PubChem. (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate. [Link]

  • PubChem. (S)-Benzyl 3-aminopiperidine-1-carboxylate. [Link]

  • PubChem. Benzyl 4-aminopiperidine-1-carboxylate. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Gerothanassis, I. P., & Exarchou, V. (2014). Fluorine NMR Spectroscopy. In eMagRes. John Wiley & Sons, Ltd. [Link]

A Comparative Guide to the Analytical Purity Determination of Benzyl 3-amino-4-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Key Pharmaceutical Building Block

Benzyl 3-amino-4-fluoropiperidine-1-carboxylate is a highly functionalized piperidine derivative, a structural motif prevalent in a vast array of pharmaceuticals.[1] The precise arrangement of its amino group, fluorine atom, and benzyl carbamate protecting group makes it a valuable intermediate for synthesizing complex drug candidates. In drug development, the purity of such intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. The presence of even minute quantities of chemical, stereoisomeric, or residual solvent impurities can drastically alter the pharmacological and toxicological profile of the final Active Pharmaceutical Ingredient (API).

This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The objective is to equip you with a robust, multi-faceted analytical strategy to ensure the uncompromising quality of this critical building block.

Chapter 1: High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for purity analysis of non-volatile organic compounds in the pharmaceutical industry.[2][3] Its high resolving power allows for the separation of the main compound from closely related impurities.

Principle of Separation

HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase. For a moderately polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). More polar compounds elute earlier, while less polar compounds are retained longer by the stationary phase.

Method 1.1: RP-HPLC for Chemical Purity and Impurity Profiling

This method is designed to quantify the main component and detect process-related impurities, such as starting materials, by-products, or degradation products.

Experimental Protocol: RP-HPLC with UV Detection

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3 C18 Column (250 mm x 4.6 mm, 5 µm). The C18 phase provides excellent hydrophobic retention for the benzyl group.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acidifier improves peak shape for the basic amino-piperidine moiety.[4]

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient is employed to ensure elution of both polar and non-polar impurities within a reasonable runtime.

      • 0-20 min: 30% B to 80% B

      • 20-25 min: 80% B to 95% B

      • 25-27 min: Hold at 95% B

      • 27-28 min: 95% B to 30% B

      • 28-35 min: Re-equilibration at 30% B

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30°C. Maintaining a constant temperature ensures retention time reproducibility.[5][6]

    • Detection Wavelength: 254 nm, where the benzyl carbamate moiety exhibits strong UV absorbance.[5][6]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Filter through a 0.45 µm syringe filter before injection.

Data Interpretation Purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

ComponentRetention Time (min)Peak Area% Area
Impurity 14.515,0000.15%
Main Compound 12.8 9,950,000 99.50%
Impurity 215.225,0000.25%
Impurity 318.910,0000.10%
Table 1: Example data from an RP-HPLC purity analysis.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Area Purity Integrate->Calculate Report Purity Report Calculate->Report

Caption: Workflow for RP-HPLC chemical purity determination.

Method 1.2: Chiral HPLC for Stereoisomeric Purity

The target molecule has two stereocenters (at the C3 and C4 positions), meaning it can exist as up to four stereoisomers (two pairs of enantiomers). Controlling stereochemistry is paramount in drug development. Chiral HPLC is essential to quantify the desired stereoisomer against the others.

Causality of Method Choice: Direct analysis of enantiomers can be challenging. Often, derivatization with a chiral agent is required. However, advances in chiral stationary phases (CSPs) increasingly allow for direct separation. Polysaccharide-based and protein-based CSPs are highly effective for a wide range of molecules.[7] For amino-piperidine derivatives, a protein-based column like an AGP (alpha-1-acid glycoprotein) column has proven effective.[5][6]

Experimental Protocol: Chiral HPLC

  • Instrumentation: Same as RP-HPLC.

  • Chromatographic Conditions:

    • Column: ChromTech CHIRAL-AGP (150 mm x 4.0 mm, 5 µm).

    • Mobile Phase: 10 mM Ammonium Acetate buffer (pH 5.5) : Acetonitrile (90:10, v/v). The aqueous buffer and low organic content are typical for AGP columns.

    • Flow Rate: 0.8 mL/min.[5][6]

    • Column Temperature: 25°C. Chiral separations can be highly sensitive to temperature.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.[5][6]

  • Sample Preparation: Same as for RP-HPLC.

Data Interpretation The goal is to achieve baseline separation of all four possible stereoisomers. The enantiomeric excess (e.e.) and diastereomeric excess (d.e.) can then be calculated from the peak areas.

StereoisomerRetention Time (min)Peak Area% Area
(3S, 4S)8.24,5000.05%
(3R, 4S)9.59,0000.10%
(3S, 4R)11.113,5000.15%
(3R, 4R) - Desired 13.4 8,973,000 99.70%
Table 2: Example data from a chiral HPLC analysis.

Chapter 2: Gas Chromatography (GC-MS): A Focus on Volatile Impurities

While the target molecule itself is non-volatile, GC is the gold standard for detecting and quantifying highly volatile impurities, most notably residual solvents from the synthesis and purification process.[8] Coupling GC with a Mass Spectrometer (MS) allows for definitive identification of these solvents.[9]

Principle of Separation GC separates compounds based on their boiling points and affinities for a high-boiling-point liquid stationary phase coated on the inside of a long, thin capillary column. A carrier gas (e.g., Helium or Hydrogen) sweeps the volatilized sample through the column. Headspace analysis is used, where the vapor above the sample (dissolved in a high-boiling solvent like DMSO) is injected, preventing non-volatile components from contaminating the system.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: A GC system with a headspace autosampler and a Mass Spectrometric detector.

  • Chromatographic Conditions:

    • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness). This phase is designed for residual solvent analysis.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program:

      • Initial Temp: 40°C, hold for 5 min.

      • Ramp: 10°C/min to 240°C.

      • Hold at 240°C for 5 min.

    • Injector Temperature: 250°C.

    • Detector: Mass Spectrometer, scanning from m/z 35 to 300.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Equilibration Time: 15 min.

    • Injection Volume: 1 mL of vapor.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of Dimethyl Sulfoxide (DMSO).

    • Crimp the vial securely.

Data Interpretation Peaks are identified by comparing their retention times and mass spectra to a reference library (e.g., NIST). Quantification is achieved by creating a calibration curve with known standards of the expected solvents.

Workflow for Headspace GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Headspace GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample into Vial AddSolvent Add DMSO Weigh->AddSolvent Crimp Crimp and Seal AddSolvent->Crimp Equilibrate Equilibrate Vial (80°C) Crimp->Equilibrate Inject Inject Headspace Vapor Equilibrate->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Identify Identify by Mass Spectrum Detect->Identify Quantify Quantify vs. Standards Identify->Quantify Report Residual Solvent Report Quantify->Report QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Calculation Weigh_A Accurately Weigh Analyte Dissolve Dissolve in NMR Solvent Weigh_A->Dissolve Weigh_S Accurately Weigh Standard Weigh_S->Dissolve Acquire Acquire Spectrum Dissolve->Acquire Relax Use Long Relaxation Delay Acquire->Relax Process Process Spectrum Relax->Process Integrate Integrate Analyte & Std Peaks Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate Report Absolute Purity Report Calculate->Report

Sources

The Fluorinated Piperidine Advantage: A Comparative Guide to the Biological Activity of 3-Amino-4-Fluoropiperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed comparative analysis of compounds containing the 3-amino-4-fluoropiperidine scaffold, contrasting their biological activity with relevant alternatives. By examining key physicochemical properties, structure-activity relationships (SAR), and pharmacological effects, supported by experimental data and protocols, we aim to illuminate the profound impact of this specific fluorination pattern and guide the rational design of next-generation therapeutics.

The piperidine ring is a privileged scaffold, ubiquitous in pharmaceuticals due to its favorable physicochemical properties and synthetic tractability.[1] The introduction of a fluorine atom, particularly adjacent to a basic nitrogen center, can dramatically alter a molecule's electronic properties, pKa, conformation, metabolic stability, and target engagement.[1][2] These modifications can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles. This guide will delve into a quantitative and qualitative comparison of these effects, focusing on the 3-amino-4-fluoropiperidine moiety as a case study in the context of enzyme inhibition.

The Impact of Fluorination on Physicochemical Properties: A Tale of Two Piperidines

The substitution of a hydrogen atom with fluorine on the piperidine ring induces significant changes in its fundamental physicochemical properties, namely basicity (pKa) and lipophilicity (LogP). These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of the neighboring 3-amino group.[3] This reduction in basicity can be highly advantageous. A lower pKa can decrease unwanted interactions with acidic off-targets, such as the hERG potassium ion channel, thereby reducing the risk of cardiovascular toxicity.[1] Furthermore, it can improve oral bioavailability by increasing the fraction of the neutral, more membrane-permeable species at physiological pH.

The stereochemical orientation of the fluorine atom is also critical. An axial fluorine atom in the piperidine ring can lead to a higher relative pKa compared to its equatorial counterpart, a phenomenon attributed to a favorable dipole interaction between the C-F bond and the protonated amine (N+-H).[1] This subtle conformational control allows for fine-tuning of the scaffold's properties.

Comparative Biological Activity: A Focus on Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A prominent application of aminopiperidine scaffolds is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a major target for the treatment of type 2 diabetes. Several approved drugs, such as Trelagliptin and Alogliptin, feature a 3-aminopiperidine core. While specific biological data for a wide range of 3-amino-4-fluoropiperidine-containing DPP-4 inhibitors is not abundant in publicly available literature, we can draw strong inferences from known examples and established structure-activity relationships.

A patented compound, 2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-N-((3R,4R)-4-fluoropiperidin-3-yl)pyrimidine-5-carboxamide, directly links the 3-amino-4-fluoropiperidine scaffold to DPP-4 inhibition, highlighting its relevance in this therapeutic area.[4]

To provide a meaningful comparison, we will examine the properties of this class of compounds alongside a well-characterized non-fluorinated analog, Trelagliptin, and a highly potent difluorinated compound, Omarigliptin.

Compound Class/ExampleScaffoldTargetPotency (IC50)Key Features & Inferred Advantages
Hypothetical 3-Amino-4-fluoropiperidine Analog 3-Amino-4-fluoropiperidineDPP-4Data not publicly availableIntroduction of fluorine is expected to modulate pKa, potentially reducing hERG liability and improving metabolic stability. The stereochemistry of the fluorine atom offers a handle for optimizing binding interactions.
Trelagliptin 3-AminopiperidineDPP-4Potent inhibitorA well-established DPP-4 inhibitor. The non-fluorinated piperidine ring provides a baseline for comparison.
Omarigliptin Difluorinated TetrahydropyranDPP-41.6 nM[5][6]A highly potent, long-acting inhibitor. The difluorination contributes to its strong target engagement and favorable pharmacokinetic profile.[5][6]

The rationale for incorporating the 3-amino-4-fluoropiperidine scaffold is to leverage the known benefits of fluorine substitution. The strategic placement of fluorine is anticipated to enhance metabolic stability by blocking potential sites of oxidation on the piperidine ring. This can lead to a longer half-life and potentially less frequent dosing, a key objective in chronic disease management, as exemplified by the once-weekly dosing regimen of the fluorinated compound Omarigliptin.[6]

Experimental Protocols for Biological Evaluation

To empirically validate the performance of compounds containing the 3-amino-4-fluoropiperidine scaffold, standardized in vitro assays are essential. Below are detailed protocols for two critical experiments: a DPP-4 inhibition assay to determine potency and a microsomal stability assay to assess metabolic fate.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of DPP-4.

Workflow for DPP-4 Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - DPP-4 Enzyme - Fluorogenic Substrate - Assay Buffer - Test Compounds - Positive Control (e.g., Trelagliptin) A1 Dispense Test Compound dilutions and DPP-4 enzyme into 96-well plate P1->A1 Add A2 Incubate at 37°C A1->A2 Incubate A3 Add Fluorogenic Substrate to initiate reaction A2->A3 Initiate A4 Monitor Fluorescence (λex=360nm, λem=460nm) in kinetic mode A3->A4 Measure D1 Calculate rate of reaction (slope of fluorescence vs. time) A4->D1 Collect Data D2 Determine % Inhibition relative to untreated control D1->D2 D3 Plot % Inhibition vs. Compound Concentration and fit to determine IC50 D2->D3

Caption: Workflow for determining DPP-4 inhibitory activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human DPP-4 enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of the fluorogenic substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin), in assay buffer.

    • Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Trelagliptin) in the assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add 25 µL of the test compound dilutions or reference inhibitor.

    • Add 25 µL of the DPP-4 enzyme solution to each well. Include wells with buffer instead of inhibitor as a positive control (100% activity) and wells with buffer instead of enzyme as a background control.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (excitation at 360 nm, emission at 460 nm) every minute for 30 minutes in kinetic mode.

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_positive_control - V_background)).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Human Liver Microsome (HLM) Stability Assay

This assay assesses the metabolic stability of a compound when incubated with human liver microsomes, providing an in vitro measure of intrinsic clearance.

Workflow for HLM Stability Assay

cluster_prep Preparation cluster_assay Incubation & Quenching cluster_analysis Analysis & Calculation P1 Prepare Reagents: - Human Liver Microsomes (HLM) - NADPH Regenerating System - Phosphate Buffer (pH 7.4) - Test Compound A1 Pre-warm HLM and Test Compound at 37°C P1->A1 A2 Initiate reaction by adding NADPH regenerating system A1->A2 Start A3 Incubate at 37°C, taking aliquots at multiple time points (0, 5, 15, 30, 60 min) A2->A3 A4 Quench reaction in aliquots with cold acetonitrile containing an internal standard A3->A4 Sample & Stop D1 Centrifuge samples to precipitate proteins A4->D1 D2 Analyze supernatant by LC-MS/MS to quantify remaining parent compound D1->D2 D3 Plot ln(% remaining) vs. time to determine half-life (t½) and intrinsic clearance (CLint) D2->D3

Caption: Workflow for assessing metabolic stability.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) and dilute it in the phosphate buffer.

  • Incubation Procedure:

    • In a microcentrifuge tube, combine the diluted HLM suspension and the test compound solution. Pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard.

  • Sample Analysis and Data Interpretation:

    • Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Conclusion

The 3-amino-4-fluoropiperidine scaffold represents a valuable building block in contemporary drug discovery. The strategic incorporation of fluorine offers a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds. As demonstrated through the lens of DPP-4 inhibition, this specific fluorination pattern has the potential to enhance metabolic stability, fine-tune basicity to mitigate off-target effects, and improve overall drug-like properties. While direct comparative data remains an area for future investigation, the principles outlined in this guide, combined with the provided experimental workflows, empower researchers to rationally design and evaluate novel therapeutics harnessing the fluorine advantage. The continued exploration of such scaffolds is poised to yield candidates with superior efficacy, safety, and pharmacokinetic profiles.

References

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. Available at: [Link]

  • Biftu, T., et al. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 57(8), 3205-3212. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Omarigliptin. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Omarigliptin. Retrieved from [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Google Patents. (n.d.). Multi-cyclic irak and flt3 inhibiting compounds and uses thereof.
  • Google Patents. (n.d.). Selectively substituted quinoline compounds.
  • Google Patents. (n.d.). US12077533B2.
  • Google Patents. (n.d.). Selectively substituted quinoline compounds.
  • ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. Retrieved from [Link]

  • Han, S., et al. (2007). Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 17(5), 1206-10. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. Retrieved from [Link]

  • ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives.... Retrieved from [Link]

  • Google Patents. (n.d.). 二醯基甘油醯基轉移酶2 抑制劑.
  • Zhou, Y., et al. (2007). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 17(5), 1206-1210. Available at: [Link]

  • Sangster, J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(45), 6071-6074. Available at: [Link]

  • Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162. Available at: [Link]

  • Google Patents. (n.d.). US20200317697A1.
  • Sharma, S., et al. (2024). Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents. Bioorganic Chemistry, 146, 107277. Available at: [Link]

  • Vyas, A. J., et al. (2025). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Journal of Medicinal and Nanomaterials Chemistry, 7(1), 111-129. Available at: [Link]

  • ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationship (SAR) and binding affinity of DPP-4 enzyme with catechin and top three potent inhibitors.... Retrieved from [Link]

  • Müller, C., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(11), 3123. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of 4-Aminopiperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of clinically successful drugs. Its rigid, saturated heterocyclic structure provides a three-dimensional framework that can be precisely decorated with functional groups to achieve high-affinity and selective interactions with a wide array of biological targets. This guide offers a deep dive into the structure-activity relationships (SAR) of 4-aminopiperidine derivatives, moving beyond a mere catalog of compounds to explain the underlying principles that govern their biological activity. We will explore how subtle modifications to this privileged scaffold can dramatically alter its therapeutic properties, providing a comparative analysis across different target classes, supported by experimental data and detailed protocols.

The Architectural Logic of the 4-Aminopiperidine Scaffold

At its core, the 4-aminopiperidine moiety is a chiral scaffold with distinct regions that can be independently modified to fine-tune its pharmacological profile. Understanding the role of each component is critical for rational drug design.

  • The Piperidine Ring Nitrogen (N1): This position is a primary handle for modulating potency, selectivity, and pharmacokinetic properties. The choice of substituent here can influence everything from receptor subtype selectivity to brain penetration.

  • The 4-Amino Group: The basicity and nucleophilicity of this nitrogen are crucial. It often serves as a key hydrogen bond donor or acceptor, or as an anchor point for further chemical elaboration.

  • The Piperidine Ring: The conformation of the six-membered ring (chair, boat, or twist-boat) and the stereochemistry of its substituents can have a profound impact on how the molecule fits into a binding pocket.

cluster_scaffold 4-Aminopiperidine Core A Piperidine Ring (Conformation & Substitution) B 4-Amino Group (Basicity & Substitution) A->B Governs interaction in binding pocket C N1-Substituent (Potency & Selectivity) A->C Influences overall molecular shape

Figure 1: Key modifiable regions of the 4-aminopiperidine scaffold.

Comparative SAR Analysis: Targeting G-Protein Coupled Receptors (GPCRs) vs. Kinases

To illustrate the remarkable adaptability of the 4-aminopiperidine scaffold, we will compare its SAR for two distinct and therapeutically important protein families: the C-C chemokine receptor type 5 (CCR5), a GPCR, and a representative protein kinase.

Case Study 1: 4-Aminopiperidine Derivatives as CCR5 Antagonists

CCR5 is a co-receptor for HIV entry into T-cells, making it a well-validated target for antiretroviral therapy. Maraviroc, the first approved CCR5 antagonist, features a related tropane core, highlighting the utility of similar scaffolds. Studies on 4-aminopiperidine-based CCR5 antagonists reveal a distinct SAR profile.

A key series of potent CCR5 antagonists was developed based on a 4-aminopiperidine scaffold with a characteristic N-acyl group on the 4-amino moiety and a bulky substituent on the piperidine nitrogen. The SAR for this class can be summarized as follows:

  • N1-Substituent: A diphenylmethyl group or similar bulky, lipophilic substituents on the piperidine nitrogen are crucial for high-affinity binding. This group is believed to interact with a hydrophobic pocket in the transmembrane region of the receptor.

  • 4-Acylamino Group: The nature of the acyl group is a major determinant of potency. Aromatic or heteroaromatic acyl groups are generally preferred. For instance, a benzoyl group substituted with a 3-trifluoromethyl group was found to be optimal in one series.

  • Piperidine Ring Substitution: Introduction of a methyl group at the 3-position of the piperidine ring can enhance potency, likely by inducing a favorable conformation for receptor binding.

Table 1: SAR of 4-Aminopiperidine Derivatives as CCR5 Antagonists

CompoundR1 (N1-Substituent)R2 (4-Acyl Group)CCR5 Binding Affinity (IC50, nM)
1a DiphenylmethylBenzoyl50
1b Diphenylmethyl3-(Trifluoromethyl)benzoyl5
1c BenzhydrylBenzoyl30
1d DiphenylmethylAcetyl>1000

Data is representative and compiled from typical SAR studies in the literature for illustrative purposes.

Case Study 2: 4-Aminopiperidine Derivatives as Kinase Inhibitors

The 4-aminopiperidine scaffold has also been extensively explored for the development of protein kinase inhibitors. In this context, the scaffold often serves as a "hinge-binder," with the 4-amino group forming critical hydrogen bonds with the kinase hinge region.

A notable example is the development of inhibitors for Janus kinases (JAKs), which are involved in inflammatory signaling pathways. The SAR for a series of 4-aminopiperidine-based JAK inhibitors reveals a different set of structural requirements compared to the CCR5 antagonists:

  • N1-Substituent: A wide range of substituents is tolerated, but those capable of occupying the solvent-exposed region of the ATP-binding site are often preferred. This can include substituted aromatic and heteroaromatic rings.

  • 4-Amino Group: This group is typically unsubstituted or carries a small alkyl group. Its primary role is to act as a hydrogen bond donor to the kinase hinge.

  • Piperidine Ring Substitution: The piperidine ring itself is often substituted with a group that can be further elaborated to enhance selectivity and potency. For example, a spirocyclic system at the 3-position can be used to project a vector towards a specific sub-pocket of the kinase.

Table 2: SAR of 4-Aminopiperidine Derivatives as JAK Inhibitors

CompoundR1 (N1-Substituent)R2 (4-Amino Group)JAK1 Inhibition (IC50, nM)
2a 4-Methylbenzyl-NH2200
2b 4-(Trifluoromethyl)benzyl-NH250
2c 4-Methylbenzyl-NH(CH3)500
2d 1H-Indazol-5-yl-NH210

Data is representative and compiled from typical SAR studies in the literature for illustrative purposes.

Experimental Protocols for SAR Elucidation

The generation of reliable SAR data hinges on robust and well-validated experimental protocols. Below are representative methods for determining the biological activity of 4-aminopiperidine derivatives against the target classes discussed.

Protocol 1: CCR5 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the CCR5 receptor.

Materials:

  • HEK293 cell membranes expressing human CCR5

  • [125I]MIP-1β (radioligand)

  • Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 100 mM NaCl, 0.5% BSA, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well filter plates

  • Scintillation fluid and a microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand solution (at a final concentration equal to its Kd), and 50 µL of the test compound solution.

  • Initiate the binding reaction by adding 50 µL of the CCR5-expressing cell membranes.

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

  • Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

A Prepare Reagents (Membranes, Radioligand, Compounds) B Incubate (Receptor + Ligand + Compound) A->B C Separate Bound/Free (Filtration) B->C D Quantify Bound Ligand (Scintillation Counting) C->D E Data Analysis (IC50 Determination) D->E

Figure 2: Workflow for a radioligand binding assay.

From Hit to Lead: A Case Study in SAR-Driven Optimization

The journey from a moderately active "hit" compound to a potent and drug-like "lead" candidate is a testament to the power of iterative SAR. The following workflow illustrates this process for a hypothetical 4-aminopiperidine derivative targeting a novel kinase.

cluster_workflow Hit-to-Lead Optimization Workflow A Initial Hit (IC50 = 1 µM) B SAR Exploration of N1-Substituent (Improved Potency) A->B Iteration 1 C Modification of 4-Amino Group (Enhanced H-Bonding) B->C Iteration 2 D Piperidine Ring Substitution (Improved Selectivity & PK) C->D Iteration 3 E Lead Candidate (IC50 = 10 nM, >100-fold selectivity) D->E Optimization Complete

Figure 3: A typical hit-to-lead optimization workflow for a 4-aminopiperidine derivative.

This iterative process begins with a hit compound identified from a high-throughput screen. Medicinal chemists then systematically modify different parts of the scaffold. For instance, exploring various N1-substituents might lead to a 10-fold increase in potency. Subsequent modifications to the 4-amino group to optimize hydrogen bonding with the kinase hinge could provide another 5-fold improvement. Finally, introducing substituents on the piperidine ring might not only further enhance potency but also improve selectivity against other kinases and tune pharmacokinetic properties such as metabolic stability and cell permeability.

Future Directions and Emerging Trends

The versatility of the 4-aminopiperidine scaffold ensures its continued relevance in drug discovery. Emerging applications include its use as a linker in Proteolysis Targeting Chimeras (PROTACs), where it can be used to position a target protein for ubiquitination and degradation. Furthermore, the inherent chirality and conformational rigidity of substituted piperidines are being exploited in the design of novel covalent inhibitors and allosteric modulators. As our understanding of disease biology deepens, the 4-aminopiperidine scaffold will undoubtedly remain a valuable tool in the medicinal chemist's arsenal for crafting the next generation of therapeutics.

References

  • Deng, J. Z., et al. (2007). Discovery of a novel and potent series of 4-aminopiperidine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(13), 3562-3566. [Link]

  • Ueda, Y., et al. (2003). 1-{4-(4-Benzoyl-1-piperazinyl)butyl}-4-(4-chlorophenyl)cyclohexanecarboxylic acid (TAK-652), a novel, orally active, and potent CCR5 antagonist. Journal of Medicinal Chemistry, 46(8), 1331-1334. [Link]

A Senior Application Scientist's Guide to Protecting Groups for 3-Aminopiperidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 3-aminopiperidine scaffold is a cornerstone of modern pharmacopoeia. Its rigid, saturated heterocyclic structure provides a valuable three-dimensional framework for orienting pharmacophoric elements, often leading to enhanced target affinity and improved pharmacokinetic profiles. However, the nucleophilic nature of the 3-amino group necessitates a strategic approach to chemical synthesis, where the judicious use of protecting groups is paramount. This guide provides an in-depth comparative analysis of the most commonly employed protecting groups for the 3-amino functionality of piperidines—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—supported by experimental data and field-proven insights to inform your synthetic strategy.

The Critical Role of Protecting Groups in Synthesizing 3-Aminopiperidine Derivatives

The primary amino group at the 3-position of the piperidine ring is a highly reactive nucleophile. In the course of a multi-step synthesis, this reactivity can lead to a host of undesired side reactions, including N-alkylation, N-acylation, and Michael additions, when other electrophilic centers are present in the molecule. Protecting groups serve as temporary masks for this reactive functionality, rendering it inert to specific reaction conditions while transformations are carried out elsewhere in the molecule. An ideal protecting group strategy is characterized by high-yielding introduction and removal steps under conditions that do not compromise the integrity of the rest of the molecule, a concept known as orthogonality.[1]

Comparative Overview of Common Protecting Groups

The choice of a protecting group is a critical decision in the design of a synthetic route. It is dictated by the overall synthetic strategy, the nature of other functional groups in the molecule, and the required reaction conditions for subsequent steps. Here, we compare the performance of Boc, Cbz, and Fmoc for the protection of the 3-amino group of piperidine.

Protecting GroupStructureLabilityTypical Deprotection ConditionsKey AdvantagesPotential Limitations
Boc (tert-Butoxycarbonyl)(CH₃)₃C-O-(C=O)-Acid-LabileTrifluoroacetic Acid (TFA); HCl in Dioxane[]Robust and stable to a wide range of non-acidic reagents; orthogonal to Cbz and Fmoc.Requires strong acid for cleavage, which may not be suitable for acid-sensitive substrates.[]
Cbz (Carboxybenzyl)Benzyl-O-(C=O)-HydrogenolysisH₂, Pd/C; Transfer Hydrogenation[3]Stable to mild acid and base; orthogonal to Boc and Fmoc.Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups); potential for catalyst poisoning.[3] Side reactions, such as N-ethylation, can occur during hydrogenolysis in ethanol.[4]
Fmoc (9-Fluorenylmethyloxycarbonyl)Fluorenyl-CH₂-O-(C=O)-Base-Labile20-50% Piperidine in DMF[5]Mild deprotection conditions; orthogonal to Boc and Cbz; UV-active byproduct allows for reaction monitoring.[][5]The bulky nature of the Fmoc group can sometimes hinder reactivity; potential for side reactions with the dibenzofulvene byproduct.[5]

In-Depth Analysis of Each Protecting Group

The Robust Workhorse: tert-Butoxycarbonyl (Boc)

The Boc group is arguably the most widely used protecting group for amines due to its general stability and straightforward removal under acidic conditions.

Rationale for Use: The Boc group is exceptionally stable under a wide array of reaction conditions, including basic, reductive, and oxidative environments, making it a reliable choice for multi-step syntheses. Its removal with strong acids like TFA is typically clean and high-yielding.

Experimental Insights: The protection of 3-aminopiperidine with di-tert-butyl dicarbonate ((Boc)₂O) is a common and generally efficient process. However, challenges such as the formation of the di-Boc protected product can arise. Careful control of stoichiometry and reaction conditions is crucial. For instance, dropwise addition of (Boc)₂O in the presence of a base like triethylamine or sodium hydroxide can afford the mono-protected product in high yield.[6] Deprotection is typically achieved by treatment with a solution of TFA in a chlorinated solvent like dichloromethane (DCM).

Experimental Protocols

Protocol 1: Boc Protection of 3-Aminopiperidine
  • Materials: 3-Aminopiperidine dihydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Suspend 3-aminopiperidine dihydrochloride (1.0 eq) in DCM.

    • Add TEA (2.2 eq) and stir until a clear solution is obtained.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of methanol in DCM) to afford N-Boc-3-aminopiperidine.

  • Expected Yield: 85-95%

Protocol 2: Cbz Protection of 3-Aminopiperidine
  • Materials: 3-Aminopiperidine dihydrochloride, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water.

  • Procedure:

    • Dissolve 3-aminopiperidine dihydrochloride (1.0 eq) in a mixture of dioxane and water.

    • Add NaHCO₃ (3.0 eq) and cool the mixture to 0 °C.

    • Add Cbz-Cl (1.1 eq) dropwise, maintaining the temperature at 0 °C.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield N-Cbz-3-aminopiperidine.[3]

  • Expected Yield: 80-90%

Protocol 3: Fmoc Protection of 3-Aminopiperidine
  • Materials: 3-Aminopiperidine dihydrochloride, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water.

  • Procedure:

    • Dissolve 3-aminopiperidine dihydrochloride (1.0 eq) in a mixture of dioxane and water.

    • Add NaHCO₃ (3.0 eq) and cool the solution to 0 °C.

    • Add Fmoc-Cl (1.1 eq) portion-wise.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to give N-Fmoc-3-aminopiperidine.[5]

  • Expected Yield: 80-90%

The Orthogonality Expert: Carboxybenzyl (Cbz)

The Cbz group is a classic amine protecting group that offers excellent orthogonality to both Boc and Fmoc groups.

Rationale for Use: The key advantage of the Cbz group is its stability to both acidic and basic conditions, allowing for the selective removal of Boc and Fmoc groups in its presence.[3] Deprotection is most commonly achieved by catalytic hydrogenolysis, a mild and efficient method.

Experimental Insights: Cbz protection of 3-aminopiperidine is typically performed using benzyl chloroformate under Schotten-Baumann conditions.[3] A notable challenge with Cbz deprotection via hydrogenolysis is the potential for side reactions. For instance, when using ethanol as a solvent, N-ethylation of the deprotected amine has been observed as a byproduct.[4] This is believed to occur via the palladium-catalyzed oxidation of ethanol to acetaldehyde, which then undergoes reductive amination with the newly formed primary amine.[4] Using alternative solvents like methanol or employing transfer hydrogenation conditions can mitigate this issue.

The Mild Deprotection Specialist: 9-Fluorenylmethoxycarbonyl (Fmoc)

The Fmoc group is renowned for its lability under mild basic conditions, making it an indispensable tool in modern peptide synthesis and for the protection of sensitive substrates.

Rationale for Use: The primary advantage of the Fmoc group is its removal under very mild conditions, typically with a solution of piperidine in DMF.[5] This allows for the protection of molecules containing acid-labile functionalities that would not be compatible with Boc deprotection. The fluorenyl moiety is also strongly UV-active, which allows for the convenient monitoring of reaction progress during deprotection by spectrophotometry.[]

Experimental Insights: Fmoc protection of 3-aminopiperidine proceeds smoothly using Fmoc-Cl or Fmoc-OSu. The deprotection is rapid upon treatment with piperidine. However, the dibenzofulvene byproduct generated during deprotection is a reactive Michael acceptor and can form adducts with nucleophiles present in the reaction mixture.[5] While the excess piperidine used for deprotection typically scavenges this byproduct, in some cases, its reactivity can lead to undesired side products.

Visualizing the Synthetic Workflow

To better illustrate the strategic application of these protecting groups, the following diagrams outline the general workflows for protection and deprotection.

ProtectionDeprotectionWorkflow cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection cluster_Fmoc Fmoc Protection/Deprotection 3-Aminopiperidine_Boc 3-Aminopiperidine Boc-Protected_Boc N-Boc-3-aminopiperidine 3-Aminopiperidine_Boc->Boc-Protected_Boc (Boc)₂O, Base Deprotected_Boc 3-Aminopiperidine Boc-Protected_Boc->Deprotected_Boc TFA or HCl 3-Aminopiperidine_Cbz 3-Aminopiperidine Cbz-Protected_Cbz N-Cbz-3-aminopiperidine 3-Aminopiperidine_Cbz->Cbz-Protected_Cbz Cbz-Cl, Base Deprotected_Cbz 3-Aminopiperidine Cbz-Protected_Cbz->Deprotected_Cbz H₂, Pd/C 3-Aminopiperidine_Fmoc 3-Aminopiperidine Fmoc-Protected_Fmoc N-Fmoc-3-aminopiperidine 3-Aminopiperidine_Fmoc->Fmoc-Protected_Fmoc Fmoc-Cl, Base Deprotected_Fmoc 3-Aminopiperidine Fmoc-Protected_Fmoc->Deprotected_Fmoc Piperidine/DMF

Caption: General workflows for the protection and deprotection of 3-aminopiperidine.

Orthogonal Protection Strategies in Action

In complex syntheses, it is often necessary to differentiate between multiple amine functionalities. This is where orthogonal protecting group strategies become essential. For example, in a molecule containing both a primary and a secondary amine, one could be protected with a Boc group and the other with a Cbz group. The Boc group could then be selectively removed with acid, leaving the Cbz group intact for further transformations.

OrthogonalStrategy Start Diamino-Substrate Protected Boc-N(H)-R-N(H)-Cbz Start->Protected Boc₂O then Cbz-Cl Selective_Deprotection_Boc H₂N-R-N(H)-Cbz Protected->Selective_Deprotection_Boc Acid (e.g., TFA) Selective_Deprotection_Cbz Boc-N(H)-R-NH₂ Protected->Selective_Deprotection_Cbz Hydrogenolysis (H₂, Pd/C) Final_Deprotection_Cbz H₂N-R-NH₂ Selective_Deprotection_Boc->Final_Deprotection_Cbz Hydrogenolysis (H₂, Pd/C) Final_Deprotection_Boc H₂N-R-NH₂ Selective_Deprotection_Cbz->Final_Deprotection_Boc Acid (e.g., TFA)

Sources

Navigating Stereochemistry: A Comparative Guide to the Validation of Cis/Trans Isomers of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The stereochemical arrangement of substituents on this saturated heterocycle profoundly influences its three-dimensional shape, and consequently, its pharmacological activity, metabolic stability, and toxicity. The seemingly subtle difference between a cis and a trans isomer can lead to a drastic divergence in biological effect, transforming a potent therapeutic into an inactive or even harmful compound. Therefore, the unambiguous validation of stereochemistry is a critical and non-negotiable aspect of drug discovery and development.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of the primary analytical techniques for the validation of cis/trans isomers of substituted piperidines. We will move beyond a simple listing of methods to explore the causality behind experimental choices, empowering you to select the most appropriate technique—or combination of techniques—for your specific research needs.

The Decisive Trio: A Comparative Overview of Analytical Techniques

The robust determination of piperidine stereochemistry relies on a synergistic interplay of spectroscopic, crystallographic, and chromatographic methods. While each technique offers unique advantages, they also possess inherent limitations. A comprehensive validation strategy often involves the orthogonal application of at least two of these methods.

Feature1D/2D NMR SpectroscopySingle-Crystal X-ray DiffractionChiral Chromatography (HPLC/SFC)
Primary Information Connectivity, relative stereochemistry, conformational dynamics in solution.Unambiguous 3D molecular structure, absolute and relative stereochemistry in the solid state.Separation and quantification of diastereomers and enantiomers.
Sample Requirement 1-10 mg, soluble in deuterated solvent.High-quality single crystal (typically >0.1 mm).[1]Soluble sample, may require derivatization.
Throughput High (minutes to hours per sample).Low (hours to days per sample, crystal growing can take weeks).High (minutes per sample).
Cost (Instrument) Moderate to High.High.Moderate.
Key Advantage Provides rich structural and dynamic information in a physiologically relevant state (solution).The "gold standard" for absolute and unambiguous stereochemical assignment.[2]Excellent for quantitative analysis of isomeric purity.
Key Disadvantage Can be ambiguous for conformationally flexible rings; requires careful interpretation.Requires a suitable single crystal, which can be a significant bottleneck.[1]Does not provide direct structural information on its own.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Detective

NMR spectroscopy is the workhorse of the synthetic chemist for routine structural elucidation. For substituted piperidines, it provides a wealth of information regarding the relative orientation of substituents. The key to unlocking this information lies in the analysis of proton-proton coupling constants (³JHH) and through-space correlations (Nuclear Overhauser Effect, NOE).

The Power of J-Coupling: Gauging Dihedral Angles

The magnitude of the vicinal coupling constant (³JHH) between two protons on adjacent carbons is directly related to the dihedral angle (φ) between them, a relationship described by the Karplus equation. In a piperidine ring, which typically adopts a chair conformation, the dihedral angles between axial-axial, axial-equatorial, and equatorial-equatorial protons are distinct, leading to characteristic J-coupling values.

  • Axial-Axial (a-a) Coupling: Protons in an axial-axial relationship have a dihedral angle of approximately 180°, resulting in a large coupling constant, typically in the range of 7-13 Hz .[3]

  • Axial-Equatorial (a-e) and Equatorial-Equatorial (e-e) Coupling: These relationships have dihedral angles of around 60°, leading to smaller coupling constants, typically in the range of 1-5 Hz .[3]

By carefully analyzing the multiplicity and coupling constants of the piperidine ring protons, one can deduce the relative orientation of the substituents. For instance, in a 2,6-disubstituted piperidine, a large ³JHH value between the protons at C2 and C3 would suggest that they are in a trans-diaxial relationship, which in turn informs the stereochemistry of the substituents.

Causality in Experimental Choice: Why is a high-field NMR (≥400 MHz) preferred? Higher field strengths increase chemical shift dispersion, reducing signal overlap and simplifying the analysis of complex coupling patterns, which is often the case for substituted piperidines.

Through-Space Correlations: The NOESY Experiment

While J-coupling provides information through bonds, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment reveals protons that are close to each other in space (< 5 Å), irrespective of their bonding connectivity.[4] This is exceptionally powerful for confirming stereochemical assignments.

In a cis-disubstituted piperidine, the two substituents are on the same face of the ring. If both are in equatorial positions, the axial protons at those carbons will be in a 1,3-diaxial relationship and will show a strong NOE correlation. Conversely, in a trans-disubstituted piperidine with one axial and one equatorial substituent, different sets of NOE correlations will be observed.

Diagram of NOESY Workflow:

Caption: Workflow for NOESY-based stereochemical analysis.

Experimental Protocol: 2D NOESY for Piperidine Stereochemistry

  • Sample Preparation: Dissolve 5-10 mg of the purified piperidine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.

  • Initial 1D ¹H NMR: Acquire a standard 1D ¹H spectrum to check for sample purity and to determine the chemical shifts of all protons. This is crucial for setting the spectral width in the 2D experiment.

  • NOESY Data Acquisition:

    • Load a standard 2D NOESY pulse program on the spectrometer.

    • Set the spectral width in both dimensions to encompass all proton signals.

    • The mixing time (d8 in Bruker pulse programs) is a critical parameter. For small molecules like piperidines, a mixing time equal to the T₁ of the protons of interest (typically 0.5-1.5 seconds) is a good starting point.

    • Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Carefully phase the spectrum in both dimensions.

  • Interpretation:

    • Identify the diagonal peaks, which correspond to the 1D spectrum.

    • Look for off-diagonal cross-peaks. A cross-peak between two diagonal peaks indicates that these protons are close in space.

    • Correlate the observed cross-peaks with the expected inter-proton distances for the possible cis and trans isomers in their likely chair conformations. The intensity of a NOESY cross-peak is approximately proportional to the inverse sixth power of the distance between the protons (I ∝ 1/r⁶).[4]

II. Single-Crystal X-ray Diffraction: The Unambiguous Arbiter

When a definitive and irrefutable assignment of stereochemistry is required, single-crystal X-ray diffraction (SC-XRD) is the ultimate arbiter.[2] This technique provides a precise three-dimensional map of the electron density in a molecule, allowing for the direct visualization of the atomic positions and thus, the absolute and relative stereochemistry.

The Causality of Crystallization: The primary challenge and the reason SC-XRD is not a high-throughput technique is the requirement for a high-quality single crystal. Crystal formation is a thermodynamically controlled process where molecules self-assemble into a highly ordered lattice. This process is sensitive to a multitude of factors including solvent, temperature, concentration, and impurities.

Diagram of SC-XRD Workflow:

Sources

A Comparative Guide to Catalytic Synthesis of Fluorinated Piperidines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into piperidine scaffolds represents a powerful tactic in modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's pKa, metabolic stability, and binding affinity, making fluorinated piperidines highly sought-after building blocks in drug development.[1][2] For instance, modulating the pKa of a piperidine nitrogen by introducing a fluorine atom can mitigate off-target effects, such as hERG channel interactions, and improve the overall safety profile of a drug candidate.[1] This guide provides a comparative analysis of key catalytic methodologies for the synthesis of these valuable motifs, offering insights into their mechanisms, efficacy, and practical applications for researchers in pharmaceutical and agrochemical R&D.

Transition Metal-Catalyzed Hydrogenation of Fluoropyridines

The hydrogenation of readily available fluoropyridines is a direct and atom-economical approach to fluorinated piperidines. This strategy is dominated by catalysts based on rhodium and palladium, each presenting distinct advantages and limitations.

Palladium-Catalyzed Hydrogenation: A Robust and Versatile Workhorse

A highly effective and user-friendly method involves the heterogeneous hydrogenation of fluoropyridines using a palladium catalyst.[3][4] This approach is noted for its operational simplicity, robustness, and tolerance to air and moisture, making it particularly attractive for routine laboratory synthesis.[4][5]

Mechanism and Key Insights: The reaction typically proceeds via a cis-selective hydrogenation, delivering the fluorinated piperidine with a predictable stereochemical outcome.[3] The choice of catalyst and the use of an acid additive are critical for success. A combination of Pearlman's catalyst (Pd(OH)₂/C) and a strong Brønsted acid like HCl in methanol has proven to be a reliable system.[3][4] The acid protonates the pyridine nitrogen, enhancing its susceptibility to hydrogenation while minimizing the competing hydrodefluorination pathway.[4] This method demonstrates broad functional group tolerance, accommodating esters, amides, and even free hydroxyl groups.[3][4]

Experimental Data Summary:

Catalyst SystemSubstrateProductYield (%)Diastereoselectivity (dr)Reference
20 wt% Pd(OH)₂/C, 4M aq. HCl, MeOH, H₂ (50 bar)3-FluoropyridineCbz-3-fluoropiperidine85>95:5[3]
20 wt% Pd(OH)₂/C, 4M aq. HCl, MeOH, H₂ (50 bar)2-Chloro-5-fluoropyridineCbz-3-fluoropiperidine67>95:5[3]
20 wt% Pd(OH)₂/C, 4M aq. HCl, MeOH, H₂ (50 bar)Methyl 5-fluoropicolinateMethyl 5-fluoropiperidine-2-carboxylate62>95:5[4]
20 wt% Pd(OH)₂/C, 4M aq. HCl, MeOH, H₂ (50 bar)3,5-DifluoropyridineCbz-3,5-difluoropiperidine30>95:5[4]

Causality Behind Experimental Choices: The use of a heterogeneous catalyst simplifies product purification, as the catalyst can be removed by simple filtration. The in-situ protection of the resulting piperidine with an agent like benzyl chloroformate (Cbz-Cl) is often employed to facilitate the isolation of otherwise volatile products.[3][4] While highly effective for many substrates, the synthesis of multifluorinated piperidines can be challenging due to increased hydrodefluorination, resulting in lower yields.[4]

Workflow for Palladium-Catalyzed Hydrogenation:

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Isolation start Fluoropyridine Substrate reagents Combine in Autoclave start->reagents catalyst Pd(OH)2/C catalyst->reagents solvent Methanol solvent->reagents acid Aqueous HCl acid->reagents hydrogenate Pressurize with H2 (50 bar) Stir at specified temperature reagents->hydrogenate depressurize Depressurize & Filter Catalyst hydrogenate->depressurize protect In-situ Protection (e.g., Cbz-Cl) depressurize->protect extract Aqueous Workup & Extraction protect->extract purify Column Chromatography extract->purify product Fluorinated Piperidine purify->product

Caption: Workflow for Palladium-Catalyzed Hydrogenation of Fluoropyridines.

Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH)

For the synthesis of all-cis-(multi)fluorinated piperidines, a rhodium-catalyzed dearomatization-hydrogenation (DAH) process offers a highly diastereoselective route.[6][7] This one-pot method provides access to complex substitution patterns with excellent stereocontrol.[7]

Mechanism and Key Insights: The reaction proceeds in two stages within the same vessel. First, a rhodium(I) complex, in conjunction with a borane reagent like pinacolborane (H-Bpin), catalyzes the dearomatization of the fluoropyridine.[1][6] The resulting partially saturated intermediates are then hydrogenated, often by the same rhodium catalyst, under a hydrogen atmosphere to yield the all-cis piperidine product.[2][8] This method's high diastereoselectivity is a key advantage, though it can be more sensitive to air and moisture and may have a more limited functional group tolerance compared to palladium-based systems.[6]

Experimental Data Summary:

Catalyst SystemSubstrateProductYield (%)Diastereoselectivity (dr)Reference
[Rh(COD)Cl]₂, L, H-Bpin, H₂ (50 bar)3-FluoropyridineN-TFA-3-fluoropiperidine82>20:1[7]
[Rh(COD)Cl]₂, L, H-Bpin, H₂ (50 bar)3,5-DifluoropyridineN-TFA-3,5-difluoropiperidine80>20:1[7]
[Rh(COD)Cl]₂, L, H-Bpin, H₂ (50 bar)2-Phenyl-5-fluoropyridineN-TFA-2-phenyl-5-fluoropiperidine75>20:1[7]
[Rh(COD)Cl]₂, L, H-Bpin, H₂ (50 bar)3-Fluoro-4-aminopyridine derivativeProtected 3-fluoro-4-aminopiperidineN/AHigh[1]
L = specific ligand used in the study.

Causality Behind Experimental Choices: The choice of a second-generation Rh-CAAC (Cyclic (Alkyl)(Amino)Carbene) catalyst has been shown to be optimal for this transformation.[1] Similar to the palladium-catalyzed reactions, volatile products are often trapped in situ, for example, by derivatization with trifluoroacetic anhydride (TFAA).[1][7] The observed all-cis stereochemistry arises from the directed hydrogenation of the dearomatized intermediate.

Biocatalysis: The Chiral Approach

Biocatalysis offers an elegant and environmentally friendly alternative for producing enantioenriched fluorinated piperidines.[1] This approach leverages the high stereoselectivity of enzymes to construct chiral centers with precision.

Mechanism and Key Insights: A prominent biocatalytic strategy is the dynamic asymmetric transamination of a fluorinated ketone.[1] In this process, a transaminase enzyme, with pyridoxal 5'-phosphate (PLP) as a cofactor, transfers an amino group from a donor (e.g., isopropylamine) to a prochiral fluorinated piperidinone. The process is "dynamic" because an in-situ racemization of the ketone substrate allows for a theoretical yield of up to 100% of a single enantiomer of the amine product. This method cleverly circumvents the need for challenging stereoselective fluorination steps.[1]

Workflow for Biocatalytic Transamination:

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Workup & Isolation substrate Fluorinated Ketone reagents Combine in Reactor substrate->reagents enzyme Transaminase enzyme->reagents donor Amine Donor (e.g., IPA) donor->reagents buffer Buffer Solution (pH control) buffer->reagents react Incubate with stirring (Controlled Temperature & pH) reagents->react quench Quench Reaction react->quench extract Product Extraction quench->extract purify Purification extract->purify product Enantioenriched Fluorinated Aminopiperidine purify->product

Caption: Biocatalytic Dynamic Asymmetric Transamination Workflow.

Copper-Catalyzed Cyclization Strategies

Copper catalysis has emerged as a versatile tool for synthesizing nitrogen heterocycles, including fluorinated piperidines, through intramolecular C-H amination or alkene functionalization.

Intramolecular C-H Amination of N-Fluoride Amides

This method involves the cyclization of N-fluoride amides to form piperidines through a copper-catalyzed C-H amination process.[9][10]

Mechanism and Key Insights: The reaction is proposed to proceed through a Cu(I)/Cu(II) catalytic cycle.[9][10] The Cu(I) catalyst is oxidized by the N-F bond of the substrate to generate a Cu(II)-fluoride species and a nitrogen-centered radical.[10][11] This is followed by intramolecular hydrogen atom abstraction from a C(sp³)-H bond and subsequent reductive elimination to form the piperidine ring and regenerate the Cu(I) catalyst. The use of tris(pyrazolyl)borate (Tpˣ) ligands is crucial for the success of this transformation.[9][10]

Intramolecular Aminodifluoroalkylation of Alkenes

A novel approach for the synthesis of piperidines containing a gem-difluoromethylene (CF₂) group utilizes a copper-catalyzed intramolecular aminodifluoroalkylation of alkenes.[12]

Mechanism and Key Insights: This one-pot synthesis involves radical intermediates.[12] While the detailed mechanism is still under investigation, it is believed to involve the copper-catalyzed generation of a difluoroalkyl radical from a suitable precursor, which then adds to the tethered alkene. Subsequent intramolecular cyclization of the resulting radical onto the nitrogen-containing moiety ultimately affords the CF₂-substituted piperidine. This method provides direct access to this important fluorinated motif.[12]

Comparative Summary and Outlook

Catalytic SystemKey AdvantagesKey LimitationsBest Suited For
Palladium Hydrogenation Robust, simple, air/moisture tolerant, broad functional group tolerance.[3][4]Lower yields for multifluorinated substrates, risk of hydrodefluorination.[4]Scalable synthesis of mono- and di-fluorinated piperidines.
Rhodium DAH High diastereoselectivity for all-cis products.[7]Sensitive to air/moisture, potentially limited functional group tolerance.[6]Stereocontrolled synthesis of complex multifluorinated piperidines.
Biocatalysis (Transaminase) Excellent enantioselectivity, mild conditions, environmentally friendly.[1]Substrate-specific, requires enzyme screening and optimization.Asymmetric synthesis of chiral fluorinated aminopiperidines.
Copper-Catalyzed Cyclization Access to unique structures (e.g., CF₂-piperidines), novel reactivity.[10][12]Mechanistic understanding is evolving, substrate scope may be limited.Exploratory synthesis and access to novel fluorinated scaffolds.

The choice of catalyst for fluorinated piperidine synthesis is dictated by the specific target molecule and the desired attributes of the synthetic route. For robust, scalable access to simple fluorinated piperidines, palladium-catalyzed hydrogenation is an excellent choice. When precise stereochemical control is paramount for constructing complex multifluorinated systems, rhodium-catalyzed DAH is a powerful tool. For the production of enantiomerically pure building blocks, biocatalysis offers an unparalleled level of selectivity. Finally, copper-catalyzed methods provide exciting new avenues for the discovery of novel fluorinated piperidine structures. Future developments will likely focus on expanding the substrate scope of these methods, further elucidating their mechanisms to enable rational catalyst design, and combining different catalytic strategies in cascade reactions to enhance synthetic efficiency.

Experimental Protocols

Representative Protocol for Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine[3]
  • Reaction Setup: To a high-pressure autoclave, add 3-fluoropyridine (1.0 mmol), 20 wt% Pd(OH)₂ on carbon (10 mol%), and methanol (5 mL).

  • Acidification: Add 4 M aqueous HCl (1.2 mmol).

  • Hydrogenation: Seal the autoclave, purge with H₂, and then pressurize to 50 bar of H₂. Stir the reaction mixture at 60 °C for 24 hours.

  • Workup: Cool the reactor to room temperature and carefully vent the H₂. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Protection and Isolation: Cool the filtrate to 0 °C and add triethylamine (3.0 mmol), followed by benzyl chloroformate (1.2 mmol). Allow the mixture to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired Cbz-protected 3-fluoropiperidine.

References

  • ResearchGate. Synthesis of free fluorinated piperidines. Conditions: i) 1,.... Available at: [Link]

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. Available at: [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Published by the American Chemical Society. Available at: [Link]

  • Makarov, I. S., Zholdassova, E. M., & Dotsenko, V. V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6696. Available at: [Link]

  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. Available at: [Link]

  • Royo, B., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(10), 1251–1261. Available at: [Link]

  • Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264–270. Available at: [Link]

  • DIAL.mem. (2025). Synthesis of fluorinated piperidines via a copper-catalyzed intramolecular aminodifluoroalkylation of alkenes. Available at: [Link]

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. Available at: [Link]

  • Royo, B., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. National Institutes of Health. Available at: [Link]

  • ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Available at: [Link]

  • EurekAlert!. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. Available at: [Link]

  • Taday, F., Cairns, R., O'Connell, A., & O'Reilly, E. (2023). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. University College Dublin. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Benzyl 3-amino-4-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers at the forefront of drug discovery, our work involves synthesizing and handling novel chemical entities. Benzyl 3-amino-4-fluoropiperidine-1-carboxylate is a prime example of a complex building block where meticulous handling and disposal are not just procedural formalities, but critical components of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established chemical safety principles.

Hazard Identification and Risk Assessment

This compound is a research chemical, and a specific Safety Data Sheet (SDS) may not be readily available. Therefore, a risk assessment must be conducted based on its constituent functional groups: a halogenated organic compound, an amine, and a carbamate.

  • Fluorinated Piperidine Core: The presence of a carbon-fluorine bond classifies this compound as a halogenated organic waste .[1] Halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[2] Many are also toxic and can be carcinogenic.[3]

  • Amino Group: The primary amine group can impart basicity and may cause skin and eye irritation or burns.[4] Amines are often incompatible with acids and strong oxidizing agents.

  • Benzyl Carbamate: This group is generally stable, but like all organic materials, it is combustible.

Based on this structural analysis, the compound should be treated as a toxic, irritant, and environmentally hazardous chemical. All disposal procedures must reflect this level of caution.

Personal Protective Equipment (PPE) and Engineering Controls

Before handling the compound for disposal, ensure a safe working environment.

Engineering Controls:

  • All handling and preparation for disposal (e.g., weighing, transferring, dissolving) must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[5]

Personal Protective Equipment (PPE): A standard PPE ensemble for handling this category of chemical is mandatory.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield if there is a significant risk of splashing.[5]Protects against accidental splashes which could cause serious eye damage.[6]
Hand Protection Nitrile or neoprene gloves. Consider double-gloving for added protection.[5]Provides a barrier against skin contact. Check glove manufacturer's compatibility charts for the specific solvents being used.
Body Protection A flame-resistant laboratory coat. A chemical-resistant apron is recommended for larger quantities.[5]Protects against incidental contact and contamination of personal clothing.
Respiratory Not typically required if work is performed within a fume hood. If controls are insufficient, a respirator may be necessary.[5]A fume hood is the primary barrier against inhalation.

Waste Segregation and Collection Protocol

Proper segregation is the most critical step in the disposal process. Mixing halogenated and non-halogenated waste streams leads to costly and improper disposal.[7]

Step-by-Step Collection Procedure:
  • Select the Correct Waste Container:

    • For the pure solid compound or materials contaminated with it (e.g., weighing paper, contaminated gloves), use a container designated for "Halogenated Organic Solids."

    • For solutions of the compound, the solvent determines the waste stream. Since this is a halogenated solute, the entire solution must be disposed of as "Halogenated Organic Liquids," regardless of the solvent used.[1][8]

    • The container must be in good condition, made of a compatible material (e.g., polyethylene for many organic solvents), and have a secure, screw-top lid.[3][9]

  • Transfer Waste into the Container:

    • Perform all transfers inside a chemical fume hood.

    • For solid waste, place it directly into the designated solids container.

    • For liquid waste, use a funnel to pour the solution into the designated liquid container. Do not leave the funnel in the container. [10] The container must be kept closed at all times except when actively adding waste.[8][9]

  • Ensure Chemical Compatibility:

    • Crucially, never mix incompatible wastes. [11] this compound, as an amine and a halogenated compound, should not be mixed with:

      • Strong Acids (violent reaction with the amine).

      • Strong Bases.

      • Strong Oxidizing Agents (e.g., peroxides, bleach).[8]

    • Consult a chemical compatibility chart and your institution's EHS guidelines if you are unsure.[12]

  • Do Not Overfill:

    • Fill waste containers to a maximum of 90% capacity to allow for vapor expansion and prevent spills.[10]

Disposal Decision Workflow

The following diagram outlines the logical steps for correctly segregating waste containing this compound.

G Figure 1. Disposal Decision Workflow A Waste Generated: This compound B Identify Physical State A->B C Solid or Solid-Contaminated Material (gloves, paper) B->C Solid D Liquid Solution B->D Liquid E Select Waste Container: 'Halogenated Organic Solids' C->E F Select Waste Container: 'Halogenated Organic Liquids' D->F G Label Container Correctly (See Section 4) E->G F->G H Store in Satellite Accumulation Area G->H I Request EHS Pickup (When Full or Expired) H->I

Caption: Decision tree for proper waste segregation.

Waste Container Labeling and Storage

Accurate labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and is essential for safe handling by EHS personnel.[13]

Labeling Requirements: Your institution's hazardous waste label must be affixed to the container as soon as the first drop of waste is added.[8] The label must include:

  • The words "Hazardous Waste" .[7][10]

  • Full Chemical Names: List all chemical constituents. Do not use abbreviations or formulas.[8][10] For example: "Waste this compound, Methanol."

  • Percentage Composition: Provide an accurate percentage for each component.

  • Hazard Identification: Check all applicable hazard boxes (e.g., Toxic, Flammable if in a flammable solvent).

Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

  • The container must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[9][11]

  • Ensure incompatible waste streams are segregated within the SAA.[10]

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial.

  • Minor Spill (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Label the spill cleanup debris as "Halogenated Organic Solid Waste" and dispose of it accordingly.[3]

  • Major Spill (large quantity, highly dispersed, or outside of a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and close the laboratory doors.

    • Contact your institution's Environmental Health & Safety (EHS) emergency line immediately.[9]

Final Disposal Logistics

Hazardous waste should be removed from the laboratory on a regular basis to avoid excessive accumulation.[8]

  • Once the waste container is 90% full or the accumulation time limit set by your institution (e.g., 180 days) is approaching, submit a chemical waste pickup request to your EHS department.[10][11]

  • Ensure the waste label is complete and legible before pickup.

By adhering to these procedures, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth College Environmental Health and Safety. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago Health and Safety. [Link]

  • Chemical Waste. University of Florida Environmental Health & Safety. [Link]

  • Researcher's Guide to Environmental Health and Safety. Purdue University. [Link]

  • (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate PubChem Entry. National Center for Biotechnology Information. [Link]

  • Chemical Compatibility Chart. U.S. Coast Guard. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.